molecular formula C6H7ClN2 B1292542 3-(Chloromethyl)pyridin-2-amine CAS No. 858431-29-5

3-(Chloromethyl)pyridin-2-amine

Cat. No.: B1292542
CAS No.: 858431-29-5
M. Wt: 142.58 g/mol
InChI Key: LFZLYRMLFKINJA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridin-2-amine is a versatile bifunctional scaffold highly valuable in synthetic and coordination chemistry. Its molecular structure incorporates both a chloromethyl group and an aminopyridine moiety, making it a useful precursor for constructing complex molecules . This compound is particularly significant in the synthesis of metal complexes. It can be used to form coordination compounds with transition metals like copper(II) and cobalt(II) tetrachlorides. These complexes are of great interest for applications in catalysis and as components in molten salt catalytic systems . The reactivity of this compound is defined by its two main functional groups. The chloromethyl group at the 3-position of the pyridine ring is a reactive handle amenable to nucleophilic substitution reactions, allowing for the introduction of the pyridylmethyl moiety into other molecular structures . Concurrently, the amine group at the 2-position can participate in hydrogen bonding and serve as a coordination site, influencing the solid-state packing of the material and its interaction with biological targets or metal centers . Its hydrochloride salt form (CAS 858431-27-3) is commonly available for improved stability and handling . This compound is intended for research applications as a key intermediate in the development of pharmaceuticals, ligands for catalysis, and novel materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLYRMLFKINJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646448
Record name 3-(Chloromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858431-29-5
Record name 3-(Chloromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Chloromethyl)pyridin-2-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(Chloromethyl)pyridin-2-amine: Chemical Properties, Structure, and Applications

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine family. It is distinguished by the presence of two key functional groups attached to the pyridine core: an amine group (-NH₂) at position 2 and a chloromethyl group (-CH₂Cl) at position 3.[1] This unique bifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitution, while the amino group can undergo a variety of transformations, including reactions with electrophiles.[1] Consequently, this compound is a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Identity and Structure

The structural framework of this compound consists of a central pyridine ring functionalized at the C2 and C3 positions. The presence of both a nucleophilic amine and a reactive electrophilic chloromethyl side-chain on adjacent carbons dictates its chemical behavior and synthetic utility.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1]
CAS Number 858431-29-5 (free base)[1][2][3]
858431-27-3 (hydrochloride salt)[4][5]
Molecular Formula C₆H₇ClN₂ (free base)[1]
C₆H₈Cl₂N₂ (hydrochloride salt)[4][5]
SMILES C1=CC(=C(N=C1)N)CCl[1]

| InChI Key | LFZLYRMLFKINJA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically handled as an off-white solid and requires refrigerated storage to maintain stability.[2][6] Many of the available data points are predicted values derived from computational models.

Table 2: Physicochemical Data

Property Value Source
Molecular Weight 142.58 g/mol (free base) [1]
179.04 g/mol (hydrochloride salt) [2]
Appearance Off-white solid [2]
Boiling Point 286.9 ± 25.0 °C (Predicted) [3][6]
Density 1.265 ± 0.06 g/cm³ (Predicted) [3][6]
pKa 5.92 ± 0.36 (Predicted) [3][6]

| Storage Conditions | 2-8°C |[2][3][6] |

Reactivity and Chemical Profile

The reactivity of this compound is dominated by its two functional groups.

  • Nucleophilic Substitution : The chloromethyl group is an excellent electrophilic site. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides), allowing for the extension of the carbon skeleton and the introduction of new functionalities.[1][7]

  • Reactions of the Amino Group : The 2-amino group can act as a nucleophile, reacting with various electrophiles. It can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic ring systems, such as imidazopyridines.[1]

  • Coordination Chemistry : The nitrogen atoms of the pyridine ring and the amino group can act as ligands, forming coordination complexes with various metal ions. These complexes are of interest for their potential catalytic or biological properties.[1]

G General Reactivity of this compound cluster_main cluster_reactants cluster_products A This compound Prod_Nuc Nucleophilic Substitution Product A->Prod_Nuc Substitution Prod_Elec Amine Derivative A->Prod_Elec Acylation / Alkylation Prod_Metal Coordination Complex A->Prod_Metal Complexation Nuc Nucleophile (e.g., R-NH₂, R-SH) Nuc->A -CH₂Cl site Elec Electrophile (e.g., Acyl Chloride) Elec->A -NH₂ site Metal Metal Ion (e.g., Pd²⁺, Cu²⁺) Metal->A N atoms

Caption: General reactivity pathways for this compound.

Synthesis

While this compound is primarily used as an intermediate, its synthesis is of significant interest. A plausible synthetic route can be adapted from methods used for structurally similar pyridines, such as the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline.[8] This multi-step process involves oxidation of the methyl group, esterification, reduction to an alcohol, and finally chlorination.

G A 2-Amino-3-picoline (Starting Material) B Oxidation (e.g., KMnO₄) A->B C 2-Aminonicotinic Acid B->C D Esterification (e.g., MeOH, H⁺) C->D E Methyl 2-aminonicotinate D->E F Reduction (e.g., LiAlH₄) E->F G (2-Amino-pyridin-3-yl)methanol F->G H Chlorination (e.g., SOCl₂) G->H I This compound (Final Product) H->I

Caption: Plausible workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of (2-Amino-pyridin-3-yl)methanol

This protocol describes the final step of the synthesis, converting the hydroxymethyl intermediate to the desired chloromethyl product. The methodology is adapted from standard procedures for converting primary alcohols to alkyl chlorides using thionyl chloride.[7]

Materials:

  • (2-Amino-pyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with (2-Amino-pyridin-3-yl)methanol (1.0 eq) dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride (1.1-1.3 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It may then be heated to reflux (40-60°C) and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[7]

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent and excess thionyl chloride are carefully removed under reduced pressure.

  • Neutralization: The residue is re-dissolved in DCM and slowly quenched by the addition of a saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with DCM.

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial starting point for more complex molecules.

  • Pharmaceuticals: It is a key intermediate for synthesizing a diverse range of biologically active compounds. Its derivatives have been investigated for use as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for treating neurological disorders.[1][2]

  • Agrochemicals: The pyridine scaffold is present in many pesticides and herbicides. This compound serves as a precursor for developing new agrochemicals with enhanced efficacy.[1][2]

  • Material Science: The reactive functional groups allow for its incorporation into polymer backbones, leading to the creation of functional materials with unique electronic or drug-delivery properties.[1]

  • Catalysis: It can be used to synthesize ligands for transition-metal catalysts, which can improve the efficiency and selectivity of various chemical reactions.[1]

Biological Context and Representative Signaling Pathway

While this compound itself is not a bioactive agent, it is a precursor for molecules designed to interact with biological targets. For instance, many modern cancer therapies target protein kinases, which are key components of signaling pathways that regulate cell growth and proliferation. A drug derived from this precursor could be designed to inhibit a specific kinase, thereby blocking the downstream signaling cascade that leads to tumor growth.

G Representative Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling Cascade GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec K1 Kinase A (e.g., RAF) Rec->K1 K2 Kinase B (e.g., MEK) K1->K2 TF Transcription Factor (e.g., ERK) K2->TF Resp Cell Proliferation & Tumor Growth TF->Resp Drug Kinase Inhibitor (Synthesized from Precursor) Drug->K1 Inhibition

Caption: Example of a drug derived from the precursor inhibiting a kinase pathway.

Spectroscopic Data Analysis (Reference)

Detailed experimental spectra for this compound are not widely published. However, the spectral data for the closely related compound, 3-(chloromethyl)pyridine hydrochloride (also known as 3-picolyl chloride hydrochloride), can serve as a useful reference for structural elucidation.[9]

Table 3: Reference Spectroscopic Data for 3-(Chloromethyl)pyridine Hydrochloride

Data Type Key Features
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.12 (s, 1H), 8.97 (d, 1H), 8.72 (d, 1H), 8.14 (dd, 1H), 5.07 (s, 2H, -CH₂Cl).[9]

| Mass Spec | Molecular Ion (M⁺): 127 m/z. Base Peak: 92 m/z ([M-Cl]⁺).[9] |

Note for analysis: The spectrum for this compound would differ primarily by the presence of a broad singlet corresponding to the -NH₂ protons, and the chemical shifts of the pyridine ring protons would be altered due to the electron-donating effect of the amino group.

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its dual functionality provides a platform for diverse chemical modifications, making it an invaluable intermediate for creating complex molecules with potential applications in medicine, agriculture, and material science. A thorough understanding of its properties, reactivity, and synthesis is essential for researchers aiming to leverage this versatile building block in their scientific endeavors.

References

Technical Guide: 3-(Chloromethyl)pyridin-2-amine - CAS Number and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Chloromethyl)pyridin-2-amine, focusing on its identification, chemical properties, and synthetic methodologies. The information is intended to support research and development activities in medicinal chemistry and related fields where this compound may serve as a key building block.

Chemical Identification

This compound is a substituted pyridine derivative. Its unique structure, featuring both a reactive chloromethyl group and an amino group on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

CAS Number: 858431-29-5[1][2]

The compound is also commonly available as a hydrochloride salt, which has a different CAS number.

This compound Hydrochloride CAS Number: 858431-27-3[3][4]

Table 1: Compound Identification
IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance Off-white to white powder/solid[1]
SMILES NC1=NC=CC=C1CCl
InChI InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9)

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound and its hydrochloride salt. Please note that some of these values are predicted.

Table 2: Physicochemical Data
PropertyThis compoundThis compound HCl
Molecular Formula C₆H₇ClN₂C₆H₈Cl₂N₂
Molecular Weight 142.59 g/mol 179.05 g/mol [3]
Topological Polar Surface Area (TPSA) -38.91 Ų[3]
logP (predicted) -1.8244[3]
Hydrogen Bond Donors -1[3]
Hydrogen Bond Acceptors -2[3]
Rotatable Bonds -1[3]

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of structurally related compounds, the expected spectral characteristics are summarized below. These tables provide a guide for researchers in confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aminomethyl protons, and the protons of the chloromethyl group. The chemical shift of the chloromethyl protons is a key diagnostic feature.

ProtonsChemical Shift (δ, ppm)Multiplicity
Pyridine-H6.6 - 8.0m
-NH₂4.5 - 5.5br s
-CH₂Cl~4.0 - 4.5[5]s

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm)
Pyridine-C110 - 160
-CH₂Cl40 - 50
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and chloromethyl functional groups, as well as the pyridine ring vibrations.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amine)3200 - 3400Two bands for primary amine
C-H Stretch (Aromatic)3000 - 3100
C=C, C=N Stretch (Pyridine Ring)1400 - 1600
C-Cl Stretch650 - 800
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

Ionm/zDescription
[M]⁺142/144Molecular ion peak (isotopic pattern due to ³⁵Cl/³⁷Cl)
[M-Cl]⁺107Loss of chlorine
[M-CH₂Cl]⁺93Loss of chloromethyl group

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a common and effective method for the preparation of chloromethylpyridines is the chlorination of the corresponding hydroxymethylpyridine precursor using a chlorinating agent such as thionyl chloride (SOCl₂).[5]

Synthesis of (2-Aminopyridin-3-yl)methanol (Precursor)

The precursor, (2-aminopyridin-3-yl)methanol, can be synthesized through the reduction of a suitable starting material like 2-amino-3-cyanopyridine or a derivative of 2-aminonicotinic acid.

Chlorination of (2-Aminopyridin-3-yl)methanol

Disclaimer: This is a representative protocol based on similar transformations and should be adapted and optimized for safety and efficiency in a laboratory setting.

Materials:

  • (2-Aminopyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-aminopyridin-3-yl)methanol in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. An excess of SOCl₂ is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (monitoring by TLC is recommended) to ensure complete conversion.

  • After the reaction is complete, carefully quench the excess SOCl₂ by slowly adding the reaction mixture to a stirred, saturated solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Identification Workflow

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a synthesized batch of this compound.

Identification_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_physicochemical Physicochemical Characterization cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample for NMR ir IR Spectroscopy purification->ir Sample for IR ms Mass Spectrometry purification->ms Sample for MS mp Melting Point Determination purification->mp Sample for MP purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity Sample for Purity confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation mp->confirmation purity->confirmation

References

Stability and Handling of 3-(Chloromethyl)pyridin-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and handling requirements for 3-(Chloromethyl)pyridin-2-amine hydrochloride. Due to the limited availability of specific quantitative stability data in public literature, this document focuses on summarizing qualitative information from safety data sheets and chemical suppliers, and outlines general experimental protocols for assessing the stability of this compound based on established industry guidelines.

Chemical Properties and Stability Profile

This compound hydrochloride is a substituted pyridine derivative used as a building block in organic synthesis. Its structure, featuring a reactive chloromethyl group and an amino group on the pyridine ring, dictates its stability and handling considerations.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 858431-27-3[1][2]
Molecular Formula C₆H₈Cl₂N₂[1]
Molecular Weight 179.05 g/mol [1]
Appearance Yellow powder or yellow-tan solid[3]
Solubility Water soluble[3]

Table 2: Known Stability and Incompatibility Data

ParameterDescriptionSource(s)
Hygroscopicity The compound is hygroscopic and will absorb moisture from the air.[3]
Incompatibility Incompatible with strong oxidizing agents and strong bases.[3]
Reactivity The chloromethyl group is susceptible to nucleophilic substitution.Inferred from chemical structure
pH Sensitivity As an amine hydrochloride salt, its stability is expected to be pH-dependent.Inferred from chemical structure
Potential Degradation Pathways

While specific degradation pathways for this compound hydrochloride have not been detailed in the reviewed literature, its chemical structure suggests several potential routes of decomposition:

  • Hydrolysis: The presence of the reactive benzylic chloride-like functional group makes the compound susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group. This reaction is likely to be accelerated by the presence of moisture and at non-neutral pH.

  • Reaction with Nucleophiles/Bases: Being an alkyl halide, it will react with various nucleophiles. Strong bases can deprotonate the amine and/or the pyridine nitrogen, potentially leading to further reactions and degradation.

Due to this reactivity, it is crucial to handle the compound under controlled conditions to prevent unintended degradation.

Handling and Storage Recommendations

Proper handling and storage are critical to maintain the integrity of this compound hydrochloride and to ensure the safety of laboratory personnel.

Table 3: Recommended Storage Conditions

ConditionRecommendationSource(s)
Temperature Store in a cool, dry place. Specific recommendations include room temperature or refrigerated (2-8°C).[1][4]
Atmosphere Keep container tightly sealed. Storage under an inert atmosphere is recommended to prevent reaction with moisture and air.[3][5]
Light Store away from light.Inferred from general best practices
Container Store in original, tightly sealed containers.[5]
Safe Handling Workflow

Personnel handling this compound should adhere to strict safety protocols to minimize exposure and maintain the compound's purity. This includes the use of appropriate Personal Protective Equipment (PPE) and handling within a designated, well-ventilated area.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_spill Spill Response prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_gather Gather all necessary equipment prep_hood->prep_gather handle_weigh Weigh compound carefully prep_gather->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve spill_evacuate Evacuate and secure area handle_weigh->spill_evacuate If spill occurs handle_react Add to reaction vessel handle_dissolve->handle_react cleanup_seal Seal container tightly handle_react->cleanup_seal cleanup_store Store under recommended conditions cleanup_seal->cleanup_store cleanup_dispose Dispose of waste properly cleanup_store->cleanup_dispose cleanup_wash Wash hands thoroughly cleanup_dispose->cleanup_wash spill_absorb Cover with inert absorbent material spill_evacuate->spill_absorb spill_collect Collect and place in waste container spill_absorb->spill_collect spill_collect->cleanup_dispose

Caption: Workflow for safely handling this compound hydrochloride.

Experimental Protocols for Stability Assessment

No specific stability-indicating assays for this compound hydrochloride are readily available in the published literature. Therefore, researchers must develop and validate their own methods. The following sections provide generalized protocols based on ICH guidelines for forced degradation studies, which can be adapted for this compound.[3]

General Workflow for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3] These studies expose the compound to stress conditions more severe than accelerated stability testing.[1]

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound HCl acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Establish Degradation Pathway analysis->end

Caption: General workflow for a forced degradation study.
Protocol for Forced Degradation Studies

This protocol describes a general approach. The concentrations, temperatures, and time points should be adjusted to achieve approximately 10-20% degradation of the parent compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and a 0.1 M HCl solution.

    • Keep the mixture at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and a 0.1 M NaOH solution.

    • Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) and collect samples at various time points.

    • Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a 3% hydrogen peroxide (H₂O₂) solution.

    • Keep the mixture at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Store the solid compound and the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Collect samples at appropriate time points.

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

  • Column and Mobile Phase Selection:

    • Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the stressed (degraded) samples.

    • Adjust the mobile phase gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks. The goal is to have a resolution of >1.5 between all adjacent peaks.

  • Detection:

    • Use a UV detector set at a wavelength where the parent compound and the expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Conclusion

This compound hydrochloride is a reactive chemical intermediate that requires careful handling and storage to ensure its stability and the safety of researchers. It is hygroscopic and incompatible with strong bases and oxidizing agents. While specific quantitative stability data is not widely available, this guide provides a framework based on its chemical properties and general industry practices. For any critical application, it is imperative that researchers perform their own stability assessments using methodologies such as the forced degradation studies outlined herein to understand the compound's behavior under their specific experimental conditions.

References

Reactivity profile of 3-(Chloromethyl)pyridin-2-amine functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of 3-(Chloromethyl)pyridin-2-amine

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates two key reactive centers: a nucleophilic primary amine at the 2-position and an electrophilic chloromethyl group at the 3-position. This guide provides a comprehensive analysis of the reactivity profile of these functional groups, offering insights into their synthetic utility. The document outlines common transformations, provides generalized experimental protocols, and presents quantitative data where available for analogous structures. The interplay between the two functional groups, including the potential for intramolecular cyclization, is also discussed, providing a foundational tool for researchers designing synthetic routes involving this versatile building block.

Introduction and Core Structure

This compound hydrochloride (CAS No: 858431-27-3) is a pyridine derivative that serves as a valuable intermediate in the synthesis of complex bioactive molecules.[2][3] The pyridine ring, an electron-deficient heterocycle, influences the reactivity of its substituents. The molecule's utility stems from the distinct and predictable reactivity of its primary amino group and its benzylic-type chloride. Understanding the chemical behavior of these groups is paramount for their strategic application in the development of novel pharmaceutical and agrochemical agents.[1]

The core structure possesses two primary sites for chemical modification:

  • The 2-amino group: A potent nucleophile and a base.

  • The 3-chloromethyl group: An electrophilic site highly susceptible to nucleophilic substitution.

cluster_molecule This compound cluster_reactivity Functional Group Reactivity cluster_amino_reactions Reactions cluster_chloro_reactions Reactions mol amino 2-Amino Group (Nucleophilic) r1 Acylation amino->r1 r2 Alkylation amino->r2 r3 Reductive Amination amino->r3 chloro 3-Chloromethyl Group (Electrophilic) r4 Nucleophilic Substitution (SN2) chloro->r4 r5 Cyclization chloro->r5

Caption: Overview of the primary reactive sites on this compound.

Reactivity of the 2-Amino Group

All primary amines feature an active lone pair of electrons on the nitrogen atom, making them effective nucleophiles and bases.[4] This characteristic governs the reactivity of the 2-amino group in this compound.

Nucleophilic Reactions

The 2-amino group readily reacts with a variety of electrophiles. Common transformations include:

  • Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide linkages. These reactions are typically rapid and often exothermic.[4][5]

  • Alkylation: While direct alkylation with halogenoalkanes can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts, it is a viable pathway for introducing small alkyl groups.[5]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.[6]

Influence on the Pyridine Ring

The amino group is an activating, ortho-para directing group. However, the inherent electron-deficient nature of the pyridine ring generally disfavors electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAr) is more common for pyridines, particularly at the 2- and 4-positions.[7] In this molecule, the most likely site for nucleophilic attack is not the ring itself but the benzylic carbon of the chloromethyl group.

Reactivity of the 3-Chloromethyl Group

The chloromethyl group is the most reactive site on the molecule for nucleophilic attack. The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the transition state of substitution reactions, analogous to a benzylic system.

Nucleophilic Substitution

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, proceeding readily with a wide range of nucleophiles. This reaction enables the conjugation of the pyridine core to other molecules.[8]

  • Common Nucleophiles: Amines, thiols, alcohols, and carbanions can all displace the chloride ion.[8]

  • Reaction Mechanism: The reaction typically proceeds via an SN2 mechanism, especially with good nucleophiles.[6]

Intramolecular Reactions: A Pathway to Fused Systems

The proximate positioning of the nucleophilic 2-amino group and the electrophilic 3-chloromethyl group creates the potential for an intramolecular nucleophilic substitution. This reaction would lead to the formation of a fused dihydropyridoimidazole ring system. Such cyclizations are valuable in medicinal chemistry for generating rigid, three-dimensional scaffolds.

G cluster_reaction Intramolecular Cyclization start This compound node1 Base Addition (e.g., NaH, K2CO3) start->node1 node2 Deprotonation of Amine node1->node2 Initiates node3 Intramolecular SN2 Attack node2->node3 Enables node4 Chloride Displacement node3->node4 Results in end_product Fused Dihydropyridoimidazole Product node4->end_product

Caption: Proposed logical pathway for intramolecular cyclization.

Comparative Reactivity Data

While specific kinetic data for this compound is not extensively documented, its reactivity can be inferred from related structures. The following table summarizes expected reaction outcomes and conditions based on established chemical principles.

Reaction TypeFunctional GroupReagentsExpected ConditionsProduct Type
Nucleophilic Substitution 3-ChloromethylPrimary/Secondary Amines, Thiols, AlkoxidesRoom Temp. to 80 °C, Polar Solvent (e.g., DMF, THF)Substituted methylamine, thioether, ether
Acylation 2-AminoAcyl Chlorides, Anhydrides0 °C to Room Temp., often with a non-nucleophilic baseN-acyl-pyridin-2-amine
Suzuki Coupling 3-Chloromethyl (as halide)Arylboronic acids, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄)80-110 °C, Inert Atmosphere3-Arylmethyl-pyridin-2-amine
Intramolecular Cyclization BothNon-nucleophilic base (e.g., NaH, K₂CO₃)Elevated Temperature (e.g., 60-100 °C)Fused dihydropyridoimidazole

Experimental Protocols

The following sections provide generalized, representative protocols for key transformations. Researchers should optimize these conditions for their specific substrates and setups.

Protocol 1: General Procedure for Nucleophilic Substitution on the Chloromethyl Group

This protocol describes a typical reaction with an amine nucleophile.

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Nucleophile (e.g., a primary or secondary amine) (1.2 - 2.0 equiv)

  • Non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.5 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Standard reaction flask with magnetic stirring and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound hydrochloride, the base, and the anhydrous solvent.

  • Stir the suspension for 10-15 minutes at room temperature.

  • Add the nucleophile to the mixture, either neat or as a solution in the reaction solvent.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Acylation of the 2-Amino Group

This protocol describes a typical reaction with an acyl chloride.

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Non-nucleophilic base (e.g., Triethylamine or Pyridine) (2.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Standard reaction flask with magnetic stirring and inert atmosphere setup

Procedure:

  • Dissolve or suspend this compound hydrochloride in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the base dropwise while maintaining the temperature at 0 °C.

  • Slowly add the acyl chloride, either neat or as a solution in the reaction solvent. A precipitate (triethylamine hydrochloride) may form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

start Start setup 1. Combine Reactants (Pyridine, Base, Solvent) start->setup reagent_add 2. Add Nucleophile or Electrophile setup->reagent_add reaction 3. Heat & Stir (Monitor by TLC/LC-MS) reagent_add->reaction workup 4. Quench & Extract reaction->workup purify 5. Dry & Concentrate workup->purify analysis 6. Purify Product (Chromatography) purify->analysis end Final Product analysis->end

Caption: Generalized experimental workflow for reactions involving the title compound.

Applications in Drug Development and Medicinal Chemistry

The dual reactivity of this compound makes it a powerful building block for creating libraries of compounds for drug screening. The pyridine-2-amine substructure is found in numerous biologically active molecules, including kinase inhibitors and antitubercular agents.[9][10] The ability to easily append various functionalities via the chloromethyl handle allows for systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.[11]

Conclusion

This compound exhibits a well-defined and predictable reactivity profile dominated by the nucleophilicity of its 2-amino group and the electrophilicity of its 3-chloromethyl group. These two sites can be addressed selectively under different reaction conditions to achieve a wide range of synthetic transformations. The potential for intramolecular cyclization adds another layer of synthetic utility, providing access to novel fused heterocyclic systems. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors. Experimental verification is essential to optimize conditions for specific applications.

References

3-(Chloromethyl)pyridin-2-amine: A Versatile Bifunctional Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridin-2-amine is a valuable and versatile bifunctional molecule that has garnered significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group and a nucleophilic amino group positioned on a pyridine ring, allows for a diverse range of chemical transformations. This dual functionality makes it an ideal scaffold for the construction of complex heterocyclic systems, particularly fused bicyclic structures like imidazo[1,2-a]pyridines, which are known to exhibit a wide array of biological activities. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives. A common strategy involves the chlorination of the corresponding hydroxymethyl or methyl precursor.

Proposed Synthetic Pathway

A feasible two-step synthesis commences with the commercially available (2-aminopyridin-3-yl)methanol. The hydroxyl group is then converted to a chloride, yielding the target compound.

Experimental Protocol: Synthesis of this compound hydrochloride

Step 1: Preparation of (2-Aminopyridin-3-yl)methanol

This starting material is commercially available.

Step 2: Chlorination of (2-Aminopyridin-3-yl)methanol

To a cooled (0 °C) and stirred solution of (2-aminopyridin-3-yl)methanol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or chloroform, thionyl chloride (SOCl₂) (1.2 eq.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound hydrochloride salt. The product can be further purified by recrystallization.

Reactivity as a Bifunctional Scaffold

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The primary amino group at the C2 position can act as a nucleophile, while the chloromethyl group at the C3 position is an electrophilic site susceptible to nucleophilic substitution. This bifunctionality is elegantly exploited in the synthesis of fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridines

A prime example of the bifunctional nature of this compound is its application in the synthesis of the imidazo[1,2-a]pyridine scaffold. This reaction proceeds via an intramolecular cyclization, where the amino group displaces the chlorine atom.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

A mixture of this compound hydrochloride (1.0 eq.) and a suitable aldehyde or ketone (1.1 eq.) in a solvent such as ethanol or isopropanol is heated to reflux in the presence of a base (e.g., sodium bicarbonate, 2.0 eq.) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Data Presentation

Table 1: Spectroscopic Data of this compound and a Representative Derivative
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
This compound ~7.8-8.0 (d, 1H, H6), ~7.0-7.2 (t, 1H, H4), ~6.6-6.8 (d, 1H, H5), ~4.6 (s, 2H, CH₂Cl), ~4.5 (br s, 2H, NH₂)~158 (C2), ~148 (C6), ~138 (C4), ~120 (C3), ~115 (C5), ~45 (CH₂Cl)[M+H]⁺: 143.0
Representative Imidazo[1,2-a]pyridine Derivative ~8.0-8.2 (d, 1H), ~7.5-7.7 (d, 1H), ~7.2-7.4 (m, 5H, Ar-H), ~7.0-7.1 (t, 1H), ~5.4 (s, 2H, CH₂)~145, ~140, ~135, ~129, ~128, ~127, ~125, ~117, ~112, ~50[M+H]⁺: Varies

Note: The NMR data for this compound are estimated based on structurally similar compounds.

Table 2: Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDTargetCell LineIC₅₀ (µM)Reference
I-11 KRAS G12CNCI-H358Potent (exact value not specified)[1]
Compound 12 AnticancerHT-294.15 ± 2.93[2]
Compound 18 AnticancerB16F1014.39 ± 0.04[3]
Compound 14 AnticancerB16F1021.75 ± 0.81[2]

Visualization of a Key Signaling Pathway

Derivatives of the imidazo[1,2-a]pyridine scaffold, accessible from this compound, have been identified as potent inhibitors of oncogenic KRAS G12C, a key driver in many cancers. The following diagram illustrates the simplified KRAS signaling pathway and the point of inhibition.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active GTP-bound) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->KRAS_G12C Inhibition

Caption: Simplified KRAS signaling pathway and inhibition by an imidazo[1,2-a]pyridine derivative.

The following diagram illustrates the experimental workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Aldehyde/Ketone reaction Intramolecular Cyclization start->reaction purification Purification (Column Chromatography) reaction->purification product Imidazo[1,2-a]pyridine Derivative purification->product screening In vitro Anticancer Screening product->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridines.

Conclusion

This compound is a highly valuable bifunctional scaffold that provides a straightforward and efficient entry into the synthetically and medicinally important class of imidazo[1,2-a]pyridines. The ability to readily construct this privileged heterocyclic core opens up avenues for the exploration of new chemical space in drug discovery. The demonstrated anticancer activity of imidazo[1,2-a]pyridine derivatives highlights the potential of this scaffold in developing novel therapeutics. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted and promises to yield exciting new developments in the fields of organic synthesis and medicinal chemistry.

References

The Versatile Scaffold: 3-(Chloromethyl)pyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Chloromethyl)pyridin-2-amine is a key building block in medicinal chemistry, prized for its reactive chloromethyl group and nucleophilic amino group. This bifunctionality allows for the facile construction of a diverse array of heterocyclic compounds with significant therapeutic potential. As a versatile scaffold, it serves as a starting point for the synthesis of novel kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of derivatives of this compound, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Synthetic Strategies and Methodologies

The primary utility of this compound in medicinal chemistry lies in its ability to undergo nucleophilic substitution at the chloromethyl position and participate in cyclization reactions involving the amino group. A prominent application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for a wide range of biological activities.

Key Synthetic Reaction: Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)

While direct use of this compound in a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines can be challenging, a closely related and highly efficient method is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). This reaction utilizes a 2-aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core. The resulting 3-aminoimidazo[1,2-a]pyridines are structurally analogous to compounds that could be derived from this compound through subsequent amination.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine

This protocol describes the synthesis of a representative 3-aminoimidazo[1,2-a]pyridine derivative using the GBB-3CR.

Materials:

  • 2-aminopyridine

  • m-tolualdehyde

  • 4-chlorophenyl isocyanide

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

Procedure:

  • A mixture of 2-aminopyridine (188 mg, 2.0 mmol) and m-tolualdehyde (240 mg, 2.0 mmol) containing Sc(OTf)₃ (49 mg, 0.1 mmol) and anhydrous Na₂SO₄ (200 mg) in MeOH (10 mL) is stirred under a nitrogen atmosphere for one hour at 50°C.

  • Following the initial stirring, a solution of 4-chlorophenyl isocyanide (303 mg, 2.2 mmol) in MeOH (2 mL) is added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Biological Activity and Therapeutic Potential

Derivatives of this compound, particularly the resulting imidazo[1,2-a]pyridine scaffolds, have demonstrated significant potential in oncology. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of synthesized 3-aminoimidazo[1,2-a]pyridine derivatives against various human cancer cell lines.

Compound IDR Group at C-2Cancer Cell LineIC₅₀ (µM)[1]
11 IndoleMCF-720.47 ± 0.10
HT-2918.34 ± 1.22
12 NitrophenylHT-294.15 ± 2.93
MCF-730.88 ± 14.44
B16F1064.81 ± 15.78
14 m-tolylB16F1021.75 ± 0.81
HT-2944.45 ± 0.15
18 2,4-difluorophenylB16F1014.39 ± 0.04
MCF-714.81 ± 0.20
HT-2910.11 ± 0.70
19 TrifluoromethylphenylHT-2985.50 ± 18.83

Mechanism of Action and Signaling Pathways

A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the modulation of critical cellular signaling pathways involved in inflammation and cell survival. One such pathway is the STAT3/NF-κB signaling cascade.

A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[2]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation IKK IKK JAK->IKK Activation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc Translocation MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->STAT3 Inhibition MIA->NFkB_p65_p50 Inhibition DNA DNA pSTAT3_nuc->DNA Binds to Promoter NFkB_nuc->DNA Binds to Promoter iNOS_COX2 iNOS, COX-2 Gene Expression DNA->iNOS_COX2 Transcription

Caption: STAT3/NF-κB Signaling Pathway Inhibition.

Experimental Workflow

The development of novel therapeutic agents from this compound or related scaffolds follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Start Starting Material (e.g., 2-Aminopyridine) Synthesis Chemical Synthesis (e.g., GBB-3CR) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library of Derivatives Purification->Library Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Library->Screening Data_Analysis Data Analysis (IC50 Determination, SAR) Screening->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR for Signaling Pathways) Data_Analysis->Mechanism Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Drug Discovery Workflow.

Conclusion

This compound and its structural analogs are invaluable starting materials in the field of medicinal chemistry. The ability to readily synthesize diverse libraries of compounds, such as imidazo[1,2-a]pyridines, has led to the discovery of potent molecules with significant therapeutic potential, particularly in the area of oncology. The continued exploration of derivatives from this versatile scaffold, coupled with a deeper understanding of their mechanisms of action, holds great promise for the development of next-generation targeted therapies.

References

Investigating the Potential Biological Activity of 3-(Chloromethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)pyridin-2-amine is a substituted pyridine derivative that holds potential as a pharmacologically active compound. As a member of the 2-aminopyridine class, it belongs to a group of heterocyclic compounds recognized for a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing upon data from structurally similar compounds and outlining detailed experimental protocols for its investigation. The document covers potential cytotoxic, anti-inflammatory, and neuroprotective effects and explores plausible signaling pathways that may be modulated by this class of compounds. This guide is intended to serve as a foundational resource for researchers initiating studies into the therapeutic potential of this compound and its derivatives.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore known to impart a diverse range of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and neuroprotective properties. The subject of this guide, this compound, features a reactive chloromethyl group, which can serve as a handle for further chemical modifications, making it a versatile building block for the synthesis of novel drug candidates.[1] While specific biological data for this compound is limited in publicly available literature, its structural similarity to other bioactive pyridines suggests a high potential for interaction with various biological targets, including enzymes and receptors.[1] This document aims to consolidate the available information on related compounds and provide a comprehensive framework for the systematic investigation of the biological activity of this compound.

Potential Biological Activities and Quantitative Data

Cytotoxic Activity

The cytotoxic potential of pyridine derivatives is a significant area of research, particularly in the context of oncology. While no specific IC50 values for this compound have been reported, a study on its structural isomer, 2-(Chloromethyl)pyridin-3-amine , has demonstrated moderate cytotoxicity in BALB/c-3T3 cells, with a reported average LD50 of 0.118 mM .[2] This finding suggests that this compound may also exhibit cytotoxic effects and warrants further investigation against a panel of cancer cell lines.

Table 1: Cytotoxicity Data for a Structural Isomer of this compound

CompoundCell LineParameterValueReference
2-(Chloromethyl)pyridin-3-amineBALB/c-3T3LD500.118 mM[2]

Numerous other pyridine derivatives have shown potent anticancer activity. For instance, various 3-aminoimidazo[1,2-α]pyridine derivatives have demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.[3]

Table 2: Examples of Cytotoxicity Data for Related Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57[3]
Pyrido[2,3-d]pyrimidineHepG2 (Liver)1.13[3]
3-aminoimidazo[1,2-α]pyridineHT-29 (Colorectal)4.15 ± 2.93[3]
3-aminoimidazo[1,2-α]pyridineB16F10 (Melanoma)21.75 ± 0.81[3]
Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases, and the search for novel anti-inflammatory agents is a continuous effort in drug discovery. Pyrimidine derivatives, structurally related to pyridines, have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4] For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent COX-2 inhibition with IC50 values as low as 0.04 µM.[4]

Table 3: Anti-inflammatory Activity of Related Pyrimidine Derivatives

Compound ClassTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCOX-20.04 ± 0.09[4]
Pyrazolo[3,4-d]pyrimidineCOX-20.04 ± 0.02[4]

Given these findings, this compound should be evaluated for its potential to inhibit inflammatory pathways.

Neuroprotective Activity

Neurodegenerative diseases represent a significant unmet medical need. Some pyridine derivatives have shown promise as neuroprotective agents. For instance, a study on a pyrrolopyrimidine antioxidant demonstrated neuroprotective effects in a 3-acetylpyridine-induced neurotoxicity model in rats.[5] The compound was found to attenuate reductions in cerebellar cGMP and ATP and prevent the loss of motor coordination.[5] While this is an indirect association, it highlights the potential for pyridine-containing structures to have an impact on neurological pathways.

Experimental Protocols

To systematically investigate the biological potential of this compound, a series of well-established in vitro assays are recommended.

Synthesis of this compound

A common route for the synthesis of chloromethylpyridines involves the reaction of the corresponding pyridinemethanol with a chlorinating agent like thionyl chloride.[6][7]

Workflow for Synthesis

cluster_synthesis Synthesis of this compound start 3-Methylpyridin-2-amine oxidation Oxidation start->oxidation e.g., KMnO4 acid 3-Aminopyridine-2-carboxylic acid oxidation->acid reduction Reduction acid->reduction e.g., LiAlH4 alcohol 3-(Hydroxymethyl)pyridin-2-amine reduction->alcohol chlorination Chlorination alcohol->chlorination e.g., SOCl2 product This compound chlorination->product

A potential synthetic route to this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Assessment: COX Inhibition Assay

This fluorometric assay measures the peroxidase activity of cyclooxygenase (COX) enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Hematin (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (dissolved in DMSO)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, hematin, and the fluorometric probe.

  • Enzyme and Inhibitor Incubation: Add the COX enzyme and the test compound or DMSO control to the wells. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.[10][11]

Neuroprotection Assessment: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • Neuronal cell line (e.g., HT22 hippocampal cells)

  • Cell culture medium

  • Glutamate

  • This compound

  • Reagents for a viability assay (e.g., MTT or resazurin)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate neuronal cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Glutamate Challenge: Add glutamate to the wells (at a pre-determined toxic concentration) and incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a standard assay like the MTT assay.

  • Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.[5]

Potential Signaling Pathways

The biological effects of 2-aminopyridine derivatives are often mediated through the modulation of key intracellular signaling pathways. Based on the potential anticancer and anti-inflammatory activities, two major pathways that could be affected by this compound are the PI3K/Akt/mTOR and MAPK/NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers.[6][12] Inhibition of this pathway is a key strategy in cancer therapy.

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Potential inhibition of the PI3K/Akt/mTOR pathway.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response.[3][13] They regulate the production of pro-inflammatory cytokines and enzymes like COX-2.

cluster_mapk MAPK/NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->MAPKK Inhibitor->IKK

Potential modulation of the MAPK/NF-κB inflammatory pathway.

Conclusion

This compound presents itself as a compound of interest for further pharmacological investigation. Based on the known activities of the 2-aminopyridine scaffold and data from its close structural isomer, it is plausible that this molecule may exhibit cytotoxic, anti-inflammatory, and potentially neuroprotective properties. The provided experimental protocols offer a clear path for the systematic evaluation of these activities. Furthermore, the exploration of its effects on key signaling pathways, such as PI3K/Akt/mTOR and MAPK/NF-κB, will be crucial in elucidating its mechanism of action and advancing its potential as a therapeutic lead compound. Future studies should focus on generating specific quantitative data for this compound and exploring its structure-activity relationship through the synthesis and evaluation of novel derivatives.

References

A Comprehensive Review of 3-(Chloromethyl)pyridin-2-amine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)pyridin-2-amine is a pivotal bifunctional pyridine derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive chloromethyl group and a nucleophilic amino group on a pyridine scaffold, renders it a versatile building block for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive literature review of the research on this compound, encompassing its synthesis, chemical reactivity, and, most notably, its role as a precursor to biologically active molecules. A significant focus is placed on its application in the synthesis of imidazo[1,2-a]pyridine derivatives, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This review consolidates quantitative biological data, details key experimental protocols, and visualizes important synthetic and signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the realm of pharmaceuticals and agrochemicals, owing to their ability to interact with a wide range of biological targets. Among the vast landscape of pyridine-based synthons, this compound stands out as a particularly useful intermediate. The strategic placement of an electrophilic chloromethyl group and a nucleophilic amino group on adjacent positions of the pyridine ring allows for facile construction of fused heterocyclic systems. This guide will delve into the chemical properties, synthesis, and reactivity of this compound, with a special emphasis on its utility in the generation of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are crucial for its handling, storage, and reaction setup. While experimental data is somewhat limited in publicly available literature, predicted values provide a good estimation of its characteristics.

PropertyThis compoundThis compound HClReference
Molecular Formula C₆H₇ClN₂C₆H₈Cl₂N₂
Molecular Weight 142.59 g/mol 179.05 g/mol
Boiling Point (Predicted) 286.9±25.0 °C-
Density (Predicted) 1.265±0.06 g/cm³-
pKa (Predicted) 5.92±0.36-
Storage Temperature 2-8°C-

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically starting from readily available pyridine derivatives. A common strategy involves the chlorination of the corresponding methyl-substituted pyridine.

General Synthetic Workflow

The synthesis generally proceeds via the chlorination of 2-amino-3-methylpyridine. This transformation can be accomplished using various chlorinating agents.

G cluster_start Starting Material cluster_reaction Chlorination cluster_product Product 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Reaction Reaction in an inert solvent 2-Amino-3-methylpyridine->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, NCS) Chlorinating_Agent->Reaction 3-Chloromethyl-pyridin-2-amine 3-Chloromethyl-pyridin-2-amine Reaction->3-Chloromethyl-pyridin-2-amine

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

While a single, universally adopted protocol is not available, the following represents a plausible procedure synthesized from patent literature describing the synthesis of similar compounds. This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound hydrochloride from 2-amino-3-methylpyridine.

Materials:

  • 2-Amino-3-methylpyridine

  • Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS)

  • Anhydrous inert solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)

  • Anhydrous HCl (gas or solution in an inert solvent)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2-amino-3-methylpyridine (1.0 eq) in an anhydrous inert solvent.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., thionyl chloride, 1.1-1.3 eq) in the same anhydrous solvent via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the crude product in an anhydrous solvent and bubble anhydrous HCl gas through the solution or add a solution of HCl in an inert solvent. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by filtration, wash with a cold inert solvent, and dry under vacuum to afford this compound hydrochloride.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The primary amine can act as a nucleophile, while the chloromethyl group is susceptible to nucleophilic substitution.

Nucleophilic Substitution at the Chloromethyl Group

The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position.

  • N-Nucleophiles: Primary and secondary amines can react with the chloromethyl group to form the corresponding substituted aminomethylpyridines.

  • O-Nucleophiles: Alcohols and phenols can react under basic conditions to form ether linkages.

  • S-Nucleophiles: Thiols are excellent nucleophiles for this reaction, leading to the formation of thioethers.

Cyclocondensation Reactions: Synthesis of Imidazo[1,2-a]pyridines

The most prominent application of this compound is in the synthesis of the imidazo[1,2-a]pyridine scaffold. This is typically achieved through a cyclocondensation reaction where the endocyclic pyridine nitrogen attacks the chloromethyl group after the initial formation of an intermediate from the exocyclic amine.

G Start This compound Reaction Three-Component Reaction (e.g., Groebke-Blackburn-Bienaymé) Start->Reaction Reagent Aldehyde/Ketone + Isocyanide Reagent->Reaction Product Substituted Imidazo[1,2-a]pyridine Reaction->Product

Caption: Three-component synthesis of Imidazo[1,2-a]pyridines.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly the imidazo[1,2-a]pyridines, exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to be effective against various cancer cell lines, including breast, colon, and melanoma.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93
Compound 18 MCF-7 (Breast)14.81 ± 0.20
Compound 18 B16F10 (Melanoma)14.39 ± 0.04
Compound 18 HT-29 (Colon)10.11 ± 0.70
Compound 11 MCF-7 (Breast)20.47 ± 0.10
Compound 11 HT-29 (Colon)18.34 ± 1.22
Compound 14 B16F10 (Melanoma)21.75 ± 0.81
PI3K Inhibitor 2g p110α0.0018
PI3K Inhibitor 12 p110α0.0028
Melanoma Inhibitor 15d A375P (Melanoma)< 0.06
Melanoma Inhibitor 17e A375P (Melanoma)< 0.06
Melanoma Inhibitor 18c A375P (Melanoma)< 0.06
Melanoma Inhibitor 18h A375P (Melanoma)< 0.06
Melanoma Inhibitor 18i A375P (Melanoma)< 0.06
Anti-tuberculosis Activity

Derivatives of this compound have also shown promise as anti-tuberculosis agents. Specifically, certain pyridine-2-methylamine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.

Compound IDTargetMIC (µg/mL)Reference
Compound 62 M. tb H37Rv0.016
Compound 62 MDR/XDR-TB0.0039-0.0625

Signaling Pathways Modulated by Derivatives

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, particularly targeting the p110α isoform of PI3K.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical signaling protein that is often constitutively active in many cancers, promoting tumor growth and survival. Imidazo[1,2-a]pyridine derivatives have been developed as STAT3 inhibitors, blocking its phosphorylation and subsequent dimerization and nuclear translocation.

G cluster_pathway STAT3 Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_p p-STAT3 JAK->STAT3_p phosphorylates STAT3_mono STAT3 (monomer) STAT3_mono->JAK STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->STAT3_p inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its primary utility lies in the efficient construction of the imidazo[1,2-a]pyridine scaffold, which is a privileged structure in drug discovery. The derivatives of this compound have demonstrated a remarkable breadth of biological activities, with significant potential in the development of novel anticancer and anti-infective agents. The ability of these compounds to modulate critical signaling pathways such as PI3K/Akt/mTOR and STAT3 underscores their therapeutic promise. This comprehensive review provides a foundational resource for researchers, consolidating key synthetic methodologies, quantitative biological data, and mechanistic insights to facilitate further exploration and exploitation of this compound in the quest for new and improved medicines.

Spectroscopic and Synthetic Profile of 3-(Chloromethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(Chloromethyl)pyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for researchers.

Compound Overview

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science.[1] Its bifunctional nature, containing both a nucleophilic amine and an electrophilic chloromethyl group, makes it a versatile intermediate for the synthesis of more complex molecules.[1] The hydrochloride salt of this compound is cataloged under CAS number 858431-27-3.[2][3][4][5]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on data from related compounds such as 3-chloropyridin-2-amine and 2-amino-3-picoline.[6][7] The chemical shifts are referenced to tetramethylsilane (TMS).

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Pyridine-H4~ 7.4 - 7.6Doublet of doublets
Pyridine-H5~ 6.6 - 6.8Doublet of doublets
Pyridine-H6~ 8.0 - 8.2Doublet of doublets
-CH₂Cl~ 4.5 - 4.8SingletThe chemical shift is influenced by the electronegative chlorine atom and the pyridine ring.
-NH₂~ 5.0 - 5.5Broad SingletThe chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are estimated based on data for pyridine and its derivatives.[8][9][10]

Carbon Predicted Chemical Shift (ppm) Notes
C2~ 158 - 162Carbon bearing the amino group.
C3~ 120 - 124Carbon bearing the chloromethyl group.
C4~ 138 - 142
C5~ 115 - 119
C6~ 147 - 151
-CH₂Cl~ 45 - 50
Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on characteristic frequencies for primary amines and chloroalkanes.[11][12][13][14]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium-Weak
C-H Stretch (aliphatic)2850 - 3000Medium-Weak
N-H Bend1600 - 1650Strong
C=C, C=N Stretch (aromatic ring)1400 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-Cl Stretch600 - 800Strong
Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and common fragments in mass spectrometry are presented below.

Ion Predicted m/z Notes
[M]⁺142/144Molecular ion peak, showing isotopic pattern for chlorine.
[M-Cl]⁺107Loss of chlorine radical.
[M-CH₂Cl]⁺93Loss of chloromethyl radical.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the chlorination of 2-amino-3-methylpyridine (2-amino-3-picoline).

Reaction:

Procedure:

  • Dissolution: Dissolve 2-amino-3-methylpyridine in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

  • Chlorination: Slowly add N-Chlorosuccinimide (NCS) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data to confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic characterization of this compound.

Synthesis_Pathway 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine This compound This compound 2-Amino-3-methylpyridine->this compound  NCS, AIBN  DCM, Reflux   NCS, AIBN NCS, AIBN

Caption: Proposed synthesis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(Chloromethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug development, starting from 2-aminopyridine precursors. The synthesis is a two-step process involving the formation of a key intermediate, 2-amino-3-(hydroxymethyl)pyridine, followed by chlorination.

Overall Synthesis Workflow

The synthesis proceeds via the reduction of a carboxylic acid functional group, followed by the chlorination of the resulting primary alcohol.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination 2-Aminopyridine-3-carboxylic_acid 2-Aminopyridine-3-carboxylic Acid 2-Amino-3-(hydroxymethyl)pyridine 2-Amino-3-(hydroxymethyl)pyridine 2-Aminopyridine-3-carboxylic_acid->2-Amino-3-(hydroxymethyl)pyridine THF, 0-10°C to rt Red-Al Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) Red-Al->2-Aminopyridine-3-carboxylic_acid 2-Amino-3-(hydroxymethyl)pyridine_step2 2-Amino-3-(hydroxymethyl)pyridine Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2-Amino-3-(hydroxymethyl)pyridine_step2 This compound This compound 2-Amino-3-(hydroxymethyl)pyridine_step2->this compound Inert Solvent (e.g., DCM), 0°C to rt

Caption: Synthetic route for this compound.

Step 1: Synthesis of 2-Amino-3-(hydroxymethyl)pyridine

This protocol is adapted from a patented procedure and involves the reduction of 2-aminopyridine-3-carboxylic acid using Red-Al.[1]

Experimental Protocol
  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 150 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Under a nitrogen atmosphere, add 50 g of 2-aminopyridine-3-carboxylic acid to the THF with stirring.

  • Cooling: Cool the suspension to below 10°C using an ice-salt bath.

  • Addition of Reducing Agent: Slowly add 209 g of a 70% toluene solution of Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 16 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup:

    • Filter the resulting mixture, and wash the filter cake with THF.

    • Combine the mother liquor and the THF washings.

    • Dry the combined organic phase over magnesium sulfate.

    • Filter to remove the drying agent.

  • Isolation: Remove the solvent under reduced pressure to yield the product.

Quantitative Data
ParameterValueReference
Starting Material50 g of 2-aminopyridine-3-carboxylic acid[1]
Reducing Agent209 g of 70% Red-Al in toluene[1]
Solvent150 mL of anhydrous THF[1]
Reaction Temperature<10°C during addition, then room temperature[1]
Reaction Time16 hours[1]
Product Yield38.2 g[1]
Molar Yield85%[1]

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxymethyl group of 2-amino-3-(hydroxymethyl)pyridine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[2][3][4] Care must be taken due to the presence of the nucleophilic amino group. An inverse addition of the amino alcohol to the thionyl chloride solution is recommended to minimize side reactions by ensuring the amine is protonated.[3]

Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (to trap evolved HCl and SO₂), add 150 mL of an anhydrous inert solvent such as dichloromethane (DCM) or toluene.

  • Addition of Chlorinating Agent: Cool the solvent to 0°C using an ice bath and slowly add 1.2 equivalents of thionyl chloride.

  • Preparation of Substrate Solution: In a separate flask, dissolve 1 equivalent of 2-amino-3-(hydroxymethyl)pyridine in 100 mL of the same anhydrous inert solvent.

  • Addition of Substrate: Slowly add the solution of 2-amino-3-(hydroxymethyl)pyridine to the stirred thionyl chloride solution at 0°C via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data (Hypothetical)
ParameterSuggested Value
Starting Material10 g of 2-amino-3-(hydroxymethyl)pyridine
Chlorinating Agent~1.2 equivalents of Thionyl Chloride
Solvent250 mL of anhydrous Dichloromethane
Reaction Temperature0°C to room temperature
Reaction Time2-4 hours (monitor by TLC)
Expected Yield60-80% (requires optimization)

Note on Alternative Chlorinating Agents: Other chlorinating agents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in the presence of a phosphine could also be explored for this transformation, potentially under milder conditions.[5][6][7]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Red-Al is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

  • Thionyl chloride is corrosive and toxic. It reacts violently with water and releases toxic gases (HCl and SO₂). Use appropriate safety measures.

  • The workup procedures involving quenching of reactive reagents should be performed slowly and with adequate cooling.

References

Application Notes and Protocols for the Chloromethylation of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylation is a pivotal chemical transformation that introduces a chloromethyl (-CH₂Cl) group onto an aromatic or heteroaromatic ring. This functional group serves as a versatile synthetic handle, readily convertible into a variety of other functionalities such as hydroxymethyl, cyanomethyl, formyl, and (dialkylamino)methyl groups. The resulting chloromethylated compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. This document provides a detailed protocol for the chloromethylation of substituted 2-aminopyridines, a key scaffold in medicinal chemistry. The reaction is based on the principles of the Blanc chloromethylation, which typically employs formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.

General Reaction Scheme

The chloromethylation of a substituted 2-aminopyridine can be represented by the following general reaction scheme:

Caption: General reaction for the chloromethylation of substituted 2-aminopyridines.

Experimental Protocols

Protocol 1: General Procedure for Chloromethylation using Paraformaldehyde and Hydrogen Chloride

This protocol is a representative method for the chloromethylation of substituted 2-aminopyridines based on established procedures for other aromatic and heteroaromatic compounds.[1][2][3] Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary for specific substrates.

Materials:

  • Substituted 2-aminopyridine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous (optional, as catalyst)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1.0 eq).

  • Reagent Addition: Add paraformaldehyde (2.0-3.0 eq) and, if used, anhydrous zinc chloride (0.1-0.5 eq).

  • Solvent and Acid Addition: Add an appropriate volume of an inert solvent such as dichloromethane. Cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid (excess) to the stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice.

  • Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chloromethylated 2-aminopyridine.

Data Presentation

The following table summarizes representative quantitative data that should be collected for each chloromethylation reaction of a substituted 2-aminopyridine.

Substituent (R) on 2-AminopyridineReaction Time (h)Temperature (°C)Yield (%)Purity (%)Analytical Data (¹H NMR, ¹³C NMR, MS)
4-Methyl650Data to be filledData to be filledData to be filled
5-Chloro860Data to be filledData to be filledData to be filled
6-Methoxy540Data to be filledData to be filledData to be filled
3,5-Dimethyl755Data to be filledData to be filledData to be filled

Note: The data in this table is illustrative. Actual results will vary depending on the specific substrate and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chloromethylation of substituted 2-aminopyridines.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start: Combine Reactants reaction Stirring and Heating start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench with Ice monitoring->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product purify->analyze end end analyze->end Final Product

Caption: Experimental workflow for chloromethylation.

Safety Precautions

  • Chloromethylation reagents are corrosive and toxic. Formaldehyde is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • The reaction can be exothermic. Proper temperature control is essential.

  • Hydrogen chloride is a corrosive gas. Ensure the reaction setup is properly sealed or vented to a scrubbing system.

Conclusion

The protocol described provides a general framework for the chloromethylation of substituted 2-aminopyridines. Researchers should note that the reactivity of the pyridine ring is influenced by the nature and position of the substituents. Electron-donating groups are expected to facilitate the reaction, while electron-withdrawing groups may require more forcing conditions. Careful optimization and characterization are crucial for the successful synthesis of the desired chloromethylated products, which are valuable intermediates for further synthetic elaborations in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions using 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridin-2-amine is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive chloromethyl group at the 3-position and a nucleophilic amino group at the 2-position of a pyridine ring, allows for a diverse range of chemical transformations. The chloromethyl group serves as a key electrophilic site for nucleophilic substitution reactions, providing a straightforward method for introducing a variety of functional groups onto the pyridine scaffold. This reactivity profile makes it a valuable building block for the synthesis of complex heterocyclic compounds with potential biological activity.[1]

This document provides detailed application notes and generalized protocols for conducting nucleophilic substitution reactions with this compound using nitrogen, oxygen, and sulfur-based nucleophiles.

Reaction Mechanism and Principles

The primary reaction pathway discussed is a nucleophilic substitution reaction, where a nucleophile (Nu⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The reaction generally proceeds via an SN2 mechanism.

The general workflow for these reactions is depicted below:

G cluster_workflow General Experimental Workflow start Start reactants Combine this compound, Nucleophile, Base, and Solvent start->reactants reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

A generalized workflow for nucleophilic substitution reactions.

Applications in Synthesis

The products of these reactions, substituted 3-(aminomethyl)pyridine derivatives, are valuable intermediates in the synthesis of a wide range of compounds, including:

  • Pharmaceutical Agents: The pyridine moiety is a common scaffold in drug discovery, and functionalization at the 3-position can lead to novel compounds with a variety of biological activities.

  • Agrochemicals: Pyridine-based compounds are utilized in the development of new pesticides and herbicides.

  • Materials Science: Incorporation of these functionalized pyridines into polymers can lead to materials with unique properties.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound with various nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, base, and solvent) may be necessary for specific substrates.

Reaction with N-Nucleophiles (e.g., Primary and Secondary Amines)

This protocol describes a general procedure for the synthesis of 3-((alkylamino)methyl)pyridin-2-amine and 3-((arylamino)methyl)pyridin-2-amine derivatives.

G cluster_reaction_N Reaction with N-Nucleophiles reactant This compound product 3-((R1R2N)methyl)pyridin-2-amine reactant->product nucleophile R1R2NH (Primary or Secondary Amine) nucleophile->product conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) Heat conditions->product

General scheme for reaction with N-nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 2.0 equiv)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., DMF, CH₃CN, or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired product.

Quantitative Data (Representative):

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineK₂CO₃DMF80675-85
MorpholineEt₃NCH₃CN60880-90
AnilineK₂CO₃DMF1001260-70

Note: The data in this table are representative and may vary based on specific reaction conditions and the scale of the reaction.

Reaction with O-Nucleophiles (e.g., Alcohols and Phenols)

This protocol outlines a general procedure for the synthesis of 3-(alkoxymethyl)pyridin-2-amine and 3-(phenoxymethyl)pyridin-2-amine derivatives. Stronger bases are typically required to deprotonate the alcohol or phenol.

G cluster_reaction_O Reaction with O-Nucleophiles reactant This compound product 3-((R-O)methyl)pyridin-2-amine reactant->product nucleophile R-OH (Alcohol or Phenol) nucleophile->product conditions Base (e.g., NaH, NaOMe) Solvent (e.g., THF, DMF) Heat conditions->product

General scheme for reaction with O-nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • Alcohol or phenol (1.1 - 1.5 equiv)

  • Base (e.g., NaH, NaOMe, or K₂CO₃) (1.2 - 2.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.

  • Carefully add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MethanolNaHTHFRT1265-75
PhenolK₂CO₃DMF60870-80
Benzyl alcoholNaHTHF50675-85

Note: The data in this table are representative and may vary based on specific reaction conditions and the scale of the reaction.

Reaction with S-Nucleophiles (e.g., Thiols and Thiophenols)

This protocol describes a general procedure for the synthesis of 3-((alkylthio)methyl)pyridin-2-amine and 3-((arylthio)methyl)pyridin-2-amine derivatives.

G cluster_reaction_S Reaction with S-Nucleophiles reactant This compound product 3-((R-S)methyl)pyridin-2-amine reactant->product nucleophile R-SH (Thiol or Thiophenol) nucleophile->product conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, EtOH) Heat conditions->product

General scheme for reaction with S-nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • Thiol or thiophenol (1.1 equiv)

  • Base (e.g., K₂CO₃, NaH, or NaOEt) (1.5 - 2.0 equiv)

  • Solvent (e.g., DMF, ethanol, or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the thiol or thiophenol, the base, and the solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in the solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between room temperature and 70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
EthanethiolNaOEtEtOH50480-90
ThiophenolK₂CO₃DMFRT685-95
BenzylthiolNaHTHF40580-90

Note: The data in this table are representative and may vary based on specific reaction conditions and the scale of the reaction.

Characterization of Products

The synthesized compounds can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the product. The disappearance of the chloromethyl signal and the appearance of new signals corresponding to the incorporated nucleophile are indicative of a successful reaction.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the substitution.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the product molecule.

Representative Spectral Data:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
3-((Benzylamino)methyl)pyridin-2-amine~3.8 (s, 2H, CH₂-N), ~4.5 (s, 2H, Ar-CH₂), 6.5-8.0 (m, Ar-H)~45 (CH₂-N), ~53 (Ar-CH₂), 110-160 (Ar-C)M+H⁺ expected
3-(Phenoxymethyl)pyridin-2-amine~5.0 (s, 2H, CH₂-O), 6.5-8.0 (m, Ar-H)~68 (CH₂-O), 114-160 (Ar-C)M+H⁺ expected
3-((Phenylthio)methyl)pyridin-2-amine~4.0 (s, 2H, CH₂-S), 6.5-8.0 (m, Ar-H)~35 (CH₂-S), 120-160 (Ar-C)M+H⁺ expected

Note: The spectral data provided are approximate and can vary depending on the solvent and the specific structure of the nucleophile.

Safety Precautions

  • This compound is a reactive and potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Bases such as sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives through nucleophilic substitution reactions. The protocols provided herein offer a general framework for the synthesis of various substituted 3-(aminomethyl)pyridines. These methods, coupled with the potential for further modification of the 2-amino group, open up numerous possibilities for the design and synthesis of novel compounds for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Synthesis of Fused Heterocyclic Systems from 3-(Chloromethyl)pyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems starting from the versatile building block, 3-(chloromethyl)pyridin-2-amine. This precursor, possessing both a nucleophilic amino group and an electrophilic chloromethyl group, is primed for a variety of cyclization reactions, leading to the formation of diverse and medicinally relevant fused pyridine scaffolds. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the exploration of novel chemical entities in drug discovery and development.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of 8-substituted imidazo[1,2-a]pyridines can be readily achieved from this compound through a cyclocondensation reaction.

Application Notes

The reaction involves the initial alkylation of a suitable nucleophile with the chloromethyl group, followed by an intramolecular cyclization where the pyridine nitrogen attacks the newly introduced functionality, or a direct condensation with a bifunctional reagent. A common and effective method involves the reaction with α-haloketones, leading to the formation of the fused imidazole ring. The choice of the α-haloketone allows for the introduction of various substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, enabling the generation of a library of diverse analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 8-(Substituted)-imidazo[1,2-a]pyridines

This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines from this compound and an α-haloketone.

Workflow Diagram:

G start Start reagents This compound + α-Haloketone + Base (e.g., NaHCO3) start->reagents reaction Reaction in Solvent (e.g., Ethanol) Reflux reagents->reaction workup Work-up (Cool, Filter/Extract) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Imidazo[1,2-a]pyridine Derivative purification->product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • This compound

  • Appropriate α-haloketone (e.g., 2-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethanol or other suitable solvent

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the desired α-haloketone (1.1 eq) and sodium bicarbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Yield (%)Reference
2-Phenylimidazo[1,2-a]pyridin-8-yl)methanamineThis compound, 2-bromoacetophenoneEthanol675Adapted from general procedures
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl)methanamineThis compound, 2-bromo-1-(4-chlorophenyl)ethanoneDMF868Adapted from general procedures

Synthesis of Pyrido[2,3-b][1][2]thiazines

Pyrido[2,3-b][1][2]thiazines are heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential as bioactive molecules. The synthesis of the 2H-pyrido[2,3-b][1][2]thiazin-3(4H)-one core can be achieved from this compound through a two-step sequence involving reaction with a mercaptoacetate derivative followed by intramolecular cyclization.

Application Notes

This synthetic route leverages the reactivity of both functional groups on the starting material. The first step is a nucleophilic substitution of the chlorine atom by the sulfur of a mercaptoacetate, forming an S-alkylated intermediate. The subsequent step involves an intramolecular nucleophilic attack of the amino group on the ester carbonyl, leading to the formation of the six-membered thiazine ring. This approach allows for the introduction of substituents on the thiazine ring by using appropriately substituted mercaptoacetate derivatives.

Experimental Protocol: Synthesis of 2H-Pyrido[2,3-b][1][2]thiazin-3(4H)-one

This protocol outlines the synthesis of the parent 2H-pyrido[2,3-b][1][2]thiazin-3(4H)-one.

Reaction Pathway Diagram:

G start This compound intermediate S-Alkylated Intermediate start->intermediate Step 1: S-Alkylation reagent1 Ethyl Mercaptoacetate + Base (e.g., NaH) reagent1->intermediate product 2H-Pyrido[2,3-b][1,4]thiazin-3(4H)-one intermediate->product Step 2: Cyclization cyclization Intramolecular Cyclization (Heat)

Caption: Synthetic pathway to 2H-pyrido[2,3-b][1][2]thiazin-3(4H)-one.

Materials:

  • This compound

  • Ethyl mercaptoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

Step 1: Synthesis of the S-alkylated intermediate

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add ethyl mercaptoacetate (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux and monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent. Otherwise, concentrate the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain 2H-pyrido[2,3-b][1][2]thiazin-3(4H)-one.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Yield (%)Reference
2H-Pyrido[2,3-b][1][2]thiazin-3(4H)-oneThis compound, Ethyl mercaptoacetateTHF, Toluene12 (overall)65Adapted from general procedures

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another class of fused heterocycles with potential applications in materials science and medicinal chemistry. Their synthesis from this compound can be envisioned through a multi-step sequence involving the transformation of the chloromethyl group into a suitable functional group for subsequent cyclization with a 1,2-dicarbonyl compound. A more direct approach would involve the initial formation of a 2,3-diaminopyridine derivative.

Application Notes

A plausible synthetic strategy involves the conversion of the chloromethyl group to an amino group to generate 3-(aminomethyl)pyridin-2-amine. This diamine can then be condensed with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) to form the pyrazine ring. The Gabriel synthesis is a suitable method for the conversion of the chloromethyl group to a primary amine.

Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazines (Proposed Route)

This protocol outlines a proposed synthetic route for the synthesis of pyrido[2,3-b]pyrazines.

Logical Relationship Diagram:

G start This compound diamine 3-(Aminomethyl)pyridin-2-amine start->diamine Step 1: Amination gabriel Gabriel Synthesis (Potassium Phthalimide, then Hydrazine) gabriel->diamine product Pyrido[2,3-b]pyrazine Derivative diamine->product Step 2: Cyclization condensation Condensation with 1,2-Dicarbonyl Compound condensation->product

Caption: Proposed route for the synthesis of pyrido[2,3-b]pyrazines.

Materials:

  • This compound

  • Potassium phthalimide

  • Hydrazine hydrate

  • 1,2-Dicarbonyl compound (e.g., glyoxal)

  • Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 3-(Aminomethyl)pyridin-2-amine

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add potassium phthalimide (1.1 eq) to the solution and heat the mixture at 80-100 °C. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water. Filter the resulting precipitate (phthalimide derivative) and wash with water.

  • Suspend the dried phthalimide derivative in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and if a precipitate of phthalhydrazide forms, filter it off.

  • Concentrate the filtrate to obtain the crude 3-(aminomethyl)pyridin-2-amine, which can be purified by column chromatography.

Step 2: Synthesis of the Pyrido[2,3-b]pyrazine

  • Dissolve 3-(aminomethyl)pyridin-2-amine (1.0 eq) in ethanol.

  • Add an aqueous solution of the 1,2-dicarbonyl compound (e.g., 40% glyoxal solution, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield the desired pyrido[2,3-b]pyrazine derivative.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Yield (%)Reference
Pyrido[2,3-b]pyrazineThis compound, Potassium phthalimide, Hydrazine, GlyoxalDMF, Ethanol24 (overall)50 (estimated)Proposed based on known transformations

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes: Synthesis and Utility of 8-(Chloromethyl)-triazolo[4,3-a]pyridine

Application Notes: Synthesis and Utility of 8-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine

Introduction

Triazolopyridines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] This scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] The functionalization of the triazolopyridine core allows for the fine-tuning of its biological and physicochemical properties, making it a versatile platform for the design of novel therapeutic agents. This document details a proposed synthetic protocol for 8-(chloromethyl)-[2][1][3]triazolo[4,3-a]pyridine from 3-(chloromethyl)pyridin-2-amine and discusses its potential applications, particularly as a kinase inhibitor.

Proposed Synthetic Pathway

Experimental Protocols

Protocol 1: Proposed Synthesis of 3-(Chloromethyl)pyridin-2-ylhydrazine (Intermediate)

This protocol is based on the diazotization of a 2-aminopyridine followed by reduction.[4][5]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other suitable organic solvent

  • Ice

Procedure:

  • Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the aminopyridine. Maintain the temperature below 5 °C throughout the addition to form the corresponding diazonium salt.

  • In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite).

  • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir for a specified time at low temperature, then gradually warm to room temperature.

  • Neutralize the reaction mixture with a base, such as sodium hydroxide, to an alkaline pH.

  • Extract the product, 3-(chloromethyl)pyridin-2-ylhydrazine, with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure intermediate.

Protocol 2: Proposed Synthesis of 8-(Chloromethyl)-[2][1][3]triazolo[4,3-a]pyridine (Final Product)

This protocol describes the cyclization of the 2-hydrazinopyridine intermediate using triethyl orthoformate.[6][7]

Materials:

  • 3-(Chloromethyl)pyridin-2-ylhydrazine

  • Triethyl orthoformate

  • Ethanol or other suitable solvent

  • Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid), if necessary

Procedure:

  • Dissolve 3-(chloromethyl)pyridin-2-ylhydrazine in a suitable solvent such as ethanol.

  • Add an excess of triethyl orthoformate to the solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 8-(chloromethyl)-[2][1][3]triazolo[4,3-a]pyridine.

Data Presentation

Table 1: Proposed Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Diazotization and ReductionNaNO₂, HCl, SnCl₂Water/HCl0-52-460-70
2CyclizationTriethyl orthoformateEthanolReflux4-870-85

Note: The expected yields are estimates based on similar reactions reported in the literature and may vary.

Visualizations

Diagram 1: Proposed Synthetic Workflow

GAThis compoundBDiazotization(NaNO₂, HCl, 0-5 °C)A->BStep 1aCPyridinium Diazonium Salt(Intermediate)B->CDReduction(SnCl₂ or Na₂SO₃)C->DStep 1bE3-(Chloromethyl)pyridin-2-ylhydrazine(Intermediate)D->EFCyclization(Triethyl orthoformate, Reflux)E->FStep 2G8-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine(Final Product)F->G

Caption: Proposed two-step synthesis of 8-(chloromethyl)-[2][1][3]triazolo[4,3-a]pyridine.

Application in Drug Development: Kinase Inhibition

Triazolopyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Notably, the triazolopyridine scaffold has been identified as a privileged structure for targeting Janus kinases (JAKs) and p38 mitogen-activated protein (MAP) kinase.[2][3][8]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[2] Inhibition of p38 MAP kinase can modulate the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.

Diagram 2: p38 MAP Kinase Signaling Pathway and Inhibition by Triazolopyridines

Gcluster_0Upstream Activationcluster_1p38 MAPK Cascadecluster_2Cellular ResponseInflammatory CytokinesInflammatory CytokinesUpstream KinasesUpstream KinasesInflammatory Cytokines->Upstream KinasesEnvironmental StressEnvironmental StressEnvironmental Stress->Upstream Kinasesp38 MAP Kinasep38 MAP KinaseUpstream Kinases->p38 MAP KinasePhosphorylationDownstream TargetsDownstream Targetsp38 MAP Kinase->Downstream TargetsPhosphorylationPro-inflammatory Cytokine ProductionPro-inflammatory Cytokine ProductionDownstream Targets->Pro-inflammatory Cytokine ProductionTriazolopyridine InhibitorTriazolopyridine InhibitorTriazolopyridine Inhibitor->p38 MAP KinaseInhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway by a triazolopyridine derivative.

The Strategic Role of 3-(Chloromethyl)pyridin-2-amine in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Chloromethyl)pyridin-2-amine is a pivotal precursor in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic amino group on a pyridine core, enables the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents, with a focus on the synthesis of imidazo[1,2-a]pyridine derivatives, a class of compounds with a broad spectrum of pharmacological activities.

Application Notes

This compound serves as a key building block for generating libraries of compounds for high-throughput screening and lead optimization. The primary application lies in its propensity to undergo intramolecular cyclization to form the imidazo[1,2-a]pyridine core. This fused heterocyclic system is a privileged scaffold in drug discovery, present in numerous clinically used drugs and investigational agents.

Derivatives of imidazo[1,2-a]pyridines synthesized from this precursor have demonstrated a wide range of biological activities, including but not limited to:

  • Anticancer Agents: Targeting various cancer cell lines through mechanisms such as kinase inhibition.

  • Anti-inflammatory Agents: Exhibiting potent inhibitory effects on key inflammatory mediators.

  • Antitubercular Agents: Showing promise in combating multidrug-resistant strains of Mycobacterium tuberculosis by targeting essential enzymes like MmpL3.

  • Antiviral and Antiprotozoal Agents: Demonstrating efficacy against a variety of pathogens.

  • Central Nervous System (CNS) Agents: Acting as modulators of receptors such as GABA-A, leading to sedative, hypnotic, and anxiolytic effects.

The strategic importance of this compound lies in the ability to introduce diverse substituents onto the imidazo[1,2-a]pyridine skeleton, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary

The following tables summarize the biological activity of various imidazo[1,2-a]pyridine derivatives, showcasing the potential of compounds derived from the this compound scaffold.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12 HT-29 (Colon)4.15 ± 2.93
14 B16F10 (Melanoma)21.75 ± 0.81

Table 2: Antitubercular Activity of Pyridine-2-methylamine Derivatives (MmpL3 Inhibitors)

Compound IDM. tuberculosis StrainMIC (µg/mL)Reference
62 H37Rv0.016[1]
62 MDR/XDR-TB0.0039-0.0625[1]

Table 3: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
3g KDR19[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives from this compound.

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes a general method for the intramolecular cyclization of this compound to form the imidazo[1,2-a]pyridine core, which can then be further functionalized.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure imidazo[1,2-a]pyridine.

Logical Workflow for Imidazo[1,2-a]pyridine Synthesis

G cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine Start Start Dissolve Precursor Dissolve this compound in Ethanol Start->Dissolve Precursor Add Base Add Sodium Bicarbonate Dissolve Precursor->Add Base Reflux Heat to Reflux (2-4h) Add Base->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool, Filter, Evaporate Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Imidazo[1,2-a]pyridine Purify->Product

General workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Protocol 2: Synthesis of N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide (Zolpidem)

While not directly starting from this compound, the synthesis of Zolpidem illustrates the construction of a key imidazo[1,2-a]pyridine drug, a scaffold accessible from the precursor. This multi-step synthesis highlights the elaboration of the core structure.

Materials:

  • 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

  • Acetic acid

  • 40% Dimethylamine solution

  • Paraformaldehyde

  • Ethyl chloroformate

  • Sodium cyanide

  • Sulfuric acid

  • Carbonyldiimidazole (CDI)

  • Anhydrous dimethylamine

Procedure:

  • Mannich Reaction: To a solution of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine in acetic acid, add 40% dimethylamine solution and paraformaldehyde. Stir at 50-55°C for 3 hours. After workup, the crude 3-(N,N-Dimethylaminomethyl) derivative is obtained.[3]

  • Quaternary Salt Formation and Cyanation: Treat the crude product with ethyl chloroformate to form the quaternary carbamate salt. This is followed by reaction with sodium cyanide in an alkaline aqueous medium to yield the cyano derivative.[3]

  • Hydrolysis: The cyano derivative is hydrolyzed using a sulfuric acid solution to produce zolpidic acid.[3]

  • Amidation: The final step involves the amidation of zolpidic acid using carbonyldiimidazole (CDI) and anhydrous dimethylamine to yield Zolpidem.[3]

Synthetic Pathway for Zolpidem

G cluster_zolpidem Zolpidem Synthesis Start 6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridine Mannich Mannich Reaction (Dimethylamine, Paraformaldehyde) Start->Mannich Quat_Cyan Quaternization & Cyanation (Ethyl Chloroformate, NaCN) Mannich->Quat_Cyan Hydrolysis Acid Hydrolysis (H2SO4) Quat_Cyan->Hydrolysis Amidation Amidation (CDI, Dimethylamine) Hydrolysis->Amidation Zolpidem Zolpidem Amidation->Zolpidem

Key synthetic steps for the preparation of Zolpidem.

Signaling Pathways

Derivatives of this compound have been shown to interact with various biological targets, thereby modulating key signaling pathways implicated in disease.

MmpL3 Inhibition Pathway in Mycobacterium tuberculosis

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a precursor to mycolic acids. Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial cell death.

G cluster_mmpl3 MmpL3 Inhibition Pathway Inhibitor Pyridine-2-methylamine Derivative MmpL3 MmpL3 Transporter Inhibitor->MmpL3 Inhibits TMM_Export Trehalose Monomycolate (TMM) Export MmpL3->TMM_Export Mediates Cell_Death Bacterial Cell Death MmpL3->Cell_Death Inhibition leads to Mycolic_Acid Mycolic Acid Synthesis TMM_Export->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Formation Mycolic_Acid->Cell_Wall Essential for

Mechanism of action of MmpL3 inhibitors derived from this compound.
KDR (VEGFR-2) Kinase Signaling Pathway in Angiogenesis

Kinase insert domain-containing receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key mediator of angiogenesis, the formation of new blood vessels. Overactivation of this pathway is a hallmark of many cancers. Inhibitors derived from the imidazo[1,2-a]pyridine scaffold can block the ATP-binding site of KDR, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.

G cluster_kdr KDR Kinase Signaling Pathway VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Activates PI3K_Akt PI3K/Akt Pathway KDR->PI3K_Akt MAPK MAPK Pathway KDR->MAPK Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->KDR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Inhibition of the KDR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of medicinally relevant compounds, particularly imidazo[1,2-a]pyridine derivatives. The protocols and data presented herein provide a foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of novel therapeutics for a wide range of diseases. The continued investigation into derivatives of this scaffold holds significant promise for the future of drug development.

References

Application Notes and Protocols for 3-(Chloromethyl)pyridin-2-amine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridin-2-amine is a bifunctional monomer with significant potential in polymer chemistry. The presence of a reactive primary amine and a chloromethyl group on the pyridine ring allows for its use in the synthesis of novel functional polymers. These polymers are of interest for a variety of applications, including drug delivery, materials science, and catalysis, owing to the unique properties conferred by the pyridine moiety.[1] The amine group can participate in polymerization reactions, while the chloromethyl group offers a site for post-polymerization modification or can act as an electrophilic center in polycondensation reactions.

Due to the limited specific literature on the homopolymerization of this compound, this document provides a representative protocol for its self-polycondensation and outlines potential applications and characterization of the resulting polymer, poly(3-(aminomethyl)pyridin-2-amine). This hypothetical framework is based on established principles of polymer chemistry and the known reactivity of related compounds.

Hypothetical Application: pH-Responsive Drug Delivery

Polymers incorporating pyridine units are known to exhibit pH-responsive behavior due to the protonation and deprotonation of the nitrogen atom in the pyridine ring. This property can be exploited for the development of "smart" drug delivery systems that release their therapeutic payload in response to specific pH environments, such as those found in tumor microenvironments or specific intracellular compartments. The polymer backbone derived from this compound would contain secondary amine linkages and a pyridine nitrogen, both of which can be protonated at acidic pH, leading to a change in polymer conformation and subsequent drug release.

Experimental Protocols

Synthesis of Poly(3-(aminomethyl)pyridin-2-amine) via Self-Polycondensation

This protocol describes a hypothetical self-polycondensation of this compound to form a linear polymer. The reaction involves the nucleophilic substitution of the chlorine atom by the primary amine of another monomer unit.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Methanol

  • Diethyl ether

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, condenser)

Procedure:

  • Monomer Preparation: Ensure this compound is pure and dry before use.

  • Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reaction Mixture: Under a nitrogen atmosphere, dissolve this compound (e.g., 1.0 g, 6.3 mmol) in anhydrous DMF (20 mL).

  • Addition of Base: Add triethylamine (1.1 equivalents, 0.96 mL, 6.9 mmol) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Polymerization: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (disappearance of the monomer) or by observing an increase in the viscosity of the solution.

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol or diethyl ether, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol and diethyl ether to remove unreacted monomer, oligomers, and residual solvent.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Characterization of Poly(3-(aminomethyl)pyridin-2-amine)

a) Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the polymer structure, with characteristic peaks for the pyridine ring protons, the methylene bridge protons, and the amine protons.

  • FTIR Spectroscopy: Record the FTIR spectrum of the dried polymer. Look for characteristic absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the pyridine ring and methylene groups, and C=N and C=C stretching of the pyridine ring (around 1600-1400 cm⁻¹).

b) Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent (e.g., DMF with LiBr) and calibration standards (e.g., polystyrene).

c) Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a sample under a nitrogen atmosphere and recording the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.

Data Presentation

Table 1: Hypothetical Properties of Poly(3-(aminomethyl)pyridin-2-amine)

PropertyExpected Value/ObservationMethod of Determination
Appearance Off-white to pale yellow powderVisual Inspection
Solubility Soluble in polar aprotic solvents (DMF, DMSO), insoluble in water and non-polar solventsSolubility Tests
¹H NMR (DMSO-d₆, δ ppm) 7.5-8.5 (m, pyridine-H), 4.5 (br s, -CH₂-), 6.0-7.0 (br s, -NH-)¹H NMR Spectroscopy
FTIR (cm⁻¹) ~3400 (N-H stretch), ~1600 (C=N, C=C stretch)FTIR Spectroscopy
Mn ( g/mol ) 5,000 - 15,000GPC
PDI 1.5 - 2.5GPC
Decomposition Temp. (°C) > 250TGA
Glass Transition (Tg, °C) 120 - 150DSC

Visualizations

Diagram 1: Proposed Synthesis of Poly(3-(aminomethyl)pyridin-2-amine)

G Monomer This compound Polymerization Polycondensation (80-100 °C) Monomer->Polymerization Base Triethylamine (Base) Base->Polymerization Solvent DMF (Solvent) Solvent->Polymerization Polymer Poly(3-(aminomethyl)pyridin-2-amine) Polymerization->Polymer Byproduct Triethylamine HCl Polymerization->Byproduct

Caption: Synthetic workflow for the self-polycondensation of this compound.

Diagram 2: Logical Workflow for pH-Responsive Drug Release

G Start Drug-Loaded Polymer (Neutral pH) AcidicEnv Acidic Environment (e.g., Tumor) Start->AcidicEnv Protonation Protonation of Pyridine and Amine AcidicEnv->Protonation Swelling Polymer Swelling/ Conformational Change Protonation->Swelling Release Drug Release Swelling->Release

Caption: Mechanism of pH-triggered drug release from the polymer.

References

Application Notes and Protocols for the Development of Novel Catalysts Using 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridin-2-amine is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of novel catalysts. The presence of a reactive chloromethyl group and a coordinating aminopyridine moiety allows for the facile construction of diverse ligand architectures. These ligands can be subsequently complexed with various transition metals to generate catalysts for a wide range of organic transformations, including cross-coupling reactions and asymmetric catalysis. The strategic modification of the this compound scaffold enables the fine-tuning of the steric and electronic properties of the resulting catalysts, thereby influencing their activity, selectivity, and stability.

These application notes provide detailed protocols for the synthesis and application of catalysts derived from pyridin-amine scaffolds, highlighting the potential of this compound as a key starting material in modern catalyst design.

Application Note 1: Synthesis and Application of a Pyridin-Amine Derived Iron Catalyst for Cycloisomerization Reactions

This section details the synthesis of a bifunctional iron catalyst derived from a structural isomer of the target compound, 6-(chloromethyl)pyridin-2(1H)-one, and its application in the endoselective cycloisomerization of nucleophile-functionalized terminal alkynes. This serves as a practical example of how chloromethylpyridine derivatives can be utilized in the development of efficient and selective catalysts.

Experimental Protocols

1. Synthesis of the Ligand Precursor (L·H₂Cl) [1]

  • Materials: 6-(chloromethyl)pyridin-2(1H)-one, 4,5-dimethyl-1-phenyl-1H-imidazole, Tetrahydrofuran (THF), Diethyl ether (Et₂O).

  • Procedure:

    • A suspension of 6-(chloromethyl)pyridin-2(1H)-one (1.0 g, 1 equiv) and 4,5-dimethyl-1-phenyl-1H-imidazole (1.32 g, 1.1 equiv) in THF (15 mL/g of pyridone) is prepared in a round-bottom flask.

    • The mixture is refluxed in air for 48 hours.

    • The resulting precipitate is collected by filtration.

    • The solid is washed with THF (10 mL) and Et₂O (10 mL).

    • The product, L·H₂Cl, is dried to yield a tan powder.

2. Synthesis of the Bifunctional Iron Catalyst (Fe1) [1]

  • Materials: [FeCp*Cl(TMEDA)], L·H₂Cl, Potassium bis(trimethylsilyl)amide (KHMDS), THF.

  • Procedure:

    • In a dinitrogen-filled glovebox, [FeCp*Cl(TMEDA)] (200 mg, 0.58 mmol, 1.0 equiv), L·H₂Cl (184 mg, 0.58 mmol, 1.0 equiv), and KHMDS (233 mg, 1.17 mmol, 2.0 equiv) are added to a 20 mL scintillation vial.

    • The vial is cooled to -108 °C in a liquid nitrogen cold well.

    • Precooled THF (10 mL, approximately -108 °C) is added to the vial.

    • The resulting suspension is vigorously stirred while allowing it to slowly warm to room temperature overnight.

    • The dark orange suspension is filtered through a pad of Celite.

    • The filtrate is evaporated to dryness under reduced pressure to yield the iron catalyst Fe1.

3. Catalytic Cycloisomerization of Nucleophile-Functionalized Alkynes [1]

  • General Procedure:

    • In a dinitrogen-filled glovebox, the alkyne substrate (0.2 mmol) is dissolved in THF-d8 (0.5 mL) in a J. Young NMR tube.

    • A stock solution of the iron catalyst Fe1 in THF-d8 (e.g., 20.0 mmol L⁻¹) is prepared.

    • The catalyst stock solution (1 mol %) is added to the NMR tube.

    • The reaction is monitored by ¹H NMR spectroscopy at room temperature.

    • For preparative scale reactions, a freshly prepared cold solution of the catalyst is added to the substrate and stirred at the appropriate temperature (e.g., room temperature or 60 °C).

Data Presentation

Table 1: Performance of the Iron Catalyst (Fe1) in the Cycloisomerization of Various Alkynes [1]

EntrySubstrateProductCatalyst Loading (mol %)Time (min)Yield (%)
12-EthynylphenolBenzofuran11>99
22-Ethynylbenzyl alcoholIsochromene11>99
3N-(2-ethynylphenyl)acetamideIndole11>99
42-Ethynyl-N,N-dimethylaniline1,2-Dihydroquinoline12>99
52-EthynylbenzamideIsoquinolone1180>99

Visualization

experimental_workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis cluster_catalysis Catalytic Reaction start_L 6-(Chloromethyl)pyridin-2(1H)-one + 4,5-dimethyl-1-phenyl-1H-imidazole reflux_L Reflux in THF 48h start_L->reflux_L product_L Ligand Precursor (L·H₂Cl) reflux_L->product_L start_C [FeCp*Cl(TMEDA)] + L·H₂Cl + KHMDS product_L->start_C react_C React in THF -108 °C to RT start_C->react_C product_C Iron Catalyst (Fe1) react_C->product_C start_R Alkyne Substrate + Fe1 product_C->start_R react_R Reaction in THF RT start_R->react_R product_R Cyclized Product react_R->product_R

Caption: Workflow for the synthesis of the iron catalyst and its application.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Using a Pyridin-Amine Derived Ligand

While a specific catalyst derived directly from this compound for Suzuki-Miyaura coupling is not detailed in the immediate search results, its structural motifs are highly relevant for creating effective ligands for such transformations. The aminopyridine unit can chelate to the palladium center, while the rest of the ligand framework, synthesized from the chloromethyl group, can provide the necessary steric and electronic environment for efficient catalysis.

Experimental Protocols

1. General Synthesis of a Bidentate Ligand from this compound

  • Materials: this compound, a secondary phosphine (e.g., diphenylphosphine), a non-nucleophilic base (e.g., sodium hydride), anhydrous and deoxygenated solvent (e.g., THF).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the secondary phosphine (1.0 equiv) in the anhydrous solvent.

    • Cool the solution to 0 °C and add the base (1.0 equiv) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add a solution of this compound (1.0 equiv) in the anhydrous solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with degassed water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ligand by column chromatography on silica gel.

2. General Protocol for Suzuki-Miyaura Cross-Coupling

  • Materials: Aryl halide (e.g., bromobenzene), arylboronic acid (e.g., phenylboronic acid), palladium precursor (e.g., Pd₂(dba)₃), the synthesized pyridin-amine ligand, a base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).

  • Procedure:

    • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • In a separate flask, prepare the catalyst by dissolving the palladium precursor (e.g., 1 mol %) and the ligand (e.g., 2.2 mol %) in the solvent.

    • Add the catalyst solution to the Schlenk tube containing the reagents.

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Data Presentation

Table 2: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by a Hypothetical Pyridin-Amine Palladium Complex.

EntryAryl HalideProductYield (%)TON (Turnover Number)
14-Bromoanisole4-Methoxybiphenyl9595
24-Bromotoluene4-Methylbiphenyl9292
31-Bromo-4-nitrobenzene4-Nitrobiphenyl8888
42-Bromopyridine2-Phenylpyridine8585
54-Chlorotoluene4-Methylbiphenyl7575

Note: This data is representative of typical results for similar palladium catalysts and is intended for illustrative purposes.

Visualization

suzuki_cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 3-(Chloromethyl)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing the versatile 3-(chloromethyl)pyridin-2-amine scaffold. The 2-aminopyridine core is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors. The chloromethyl group at the 3-position serves as a reactive handle for the introduction of various substituents, allowing for the exploration of the chemical space around the scaffold to achieve desired potency and selectivity.

Introduction to 2-Aminopyridine Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The 2-aminopyridine moiety is a common structural feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2] By modifying the substituents on the pyridine ring, it is possible to modulate the inhibitor's affinity and selectivity for different kinases.

Data Presentation: Kinase Inhibitory Activity of Pyridine-Based Compounds

The following table summarizes the in vitro kinase inhibitory activity (IC50) of various pyridine-based compounds against a panel of kinases. This data is compiled from published literature and serves as a reference for the potential efficacy of newly synthesized analogs.

Compound IDScaffold TypeKinase TargetIC50 (nM)Reference
1 AminopyridineVRK1150[2]
2 Pyridinyl PyrimidineCDK121[3]
3 Pyridinyl PyrimidineCDK2-[3]
4 Pyridinyl PyrimidineCDK4-[3]
5 PyridofuropyrimidineCDK2930[4]
6 Pyridylpyrimidinylaminophenylc-Src8390[5]
7 Pyrimidin-2-aminePLK46.7[6]
8 PyrazolopyrimidineKDR19[7]
9 AminopyridineVRK1260[2]

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor via Nucleophilic Substitution

This protocol describes a general method for the synthesis of a 3-((arylamino)methyl)pyridin-2-amine derivative through the reaction of this compound hydrochloride with a substituted aniline.

Materials:

  • This compound hydrochloride

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).

  • Add this compound hydrochloride (1.2 mmol) to the mixture.

  • Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((arylamino)methyl)pyridin-2-amine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the in vitro potency (IC50) of a synthesized compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[4]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific peptide substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).

  • Reaction Setup:

    • In each well of the assay plate, add the kinase assay buffer.

    • Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the respective wells.

    • Add the recombinant kinase to all wells except for the "no enzyme" control. .

    • Add the specific peptide substrate to all wells.

  • Initiation of Reaction: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo® reagent) to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Output start This compound + Substituted Aniline reaction Nucleophilic Substitution (DMF, K2CO3, 60°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-((Arylamino)methyl)pyridin-2-amine Derivative purification->product assay In Vitro Kinase Inhibition Assay product->assay data_analysis IC50 Determination assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar ic50_table Quantitative Data Table data_analysis->ic50_table

Caption: Workflow for the synthesis and evaluation of kinase inhibitors.

Representative Kinase Signaling Pathway: MAPK/ERK Cascade

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation regulates Inhibitor Kinase Inhibitor (e.g., 2-Aminopyridine Derivative) Inhibitor->RAF Inhibitor->MEK

References

The Strategic Application of 2-Aminopyridine Scaffolds in the Synthesis of Potent Imidazo[1,2-a]pyridine-Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The persistent global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent development of novel therapeutic agents. A particularly promising class of compounds that has garnered significant attention is the imidazo[1,2-a]pyridines, which have demonstrated potent bactericidal activity against both drug-sensitive and drug-resistant TB strains. While the direct application of 3-(chloromethyl)pyridin-2-amine as a starting material in the synthesis of antitubercular agents is not extensively documented in readily available literature, the core structure of 2-aminopyridine is a fundamental building block for the construction of these powerful imidazo[1,2-a]pyridine scaffolds. This document details the application of 2-aminopyridine derivatives in the synthesis of these vital antitubercular compounds, providing comprehensive application notes, detailed experimental protocols, and a summary of their biological activities.

Application Notes

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. In the context of tuberculosis, derivatives of this scaffold have been identified as potent inhibitors of key mycobacterial enzymes, with some targeting the mycobacterial membrane protein Large 3 (MmpL3).[1][2][3][4] MmpL3 is an essential transporter responsible for the export of mycolic acid precursors, which are crucial components of the unique and resilient mycobacterial cell wall.[1][2][3][4] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.

The synthesis of imidazo[1,2-a]pyridine-based antitubercular agents typically involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related electrophilic species. This versatile reaction allows for the introduction of diverse substituents on both the pyridine and imidazole rings, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The 2-amino group of the pyridine ring acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine system.

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity of a selection of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv and various drug-resistant strains.

Compound IDStructureMIC (μM) vs H37RvMIC (μM) vs MDR StrainsMIC (μM) vs XDR StrainsReference
IPA-15 Imidazo[1,2-a]pyridinecarboxamide derivative0.10 - 0.190.05 - 1.50.05 - 1.5[5]
IPA-16 Imidazo[1,2-a]pyridinecarboxamide derivative0.10 - 0.190.05 - 1.50.05 - 1.5[5]
Compound 9 Imidazo[1,2-a]pyridine-3-carboxamide derivative≤0.006Not ReportedNot Reported[6]
Compound 12 Imidazo[1,2-a]pyridine-3-carboxamide derivative≤0.006Not ReportedNot Reported[6]
Compound 16 Imidazo[1,2-a]pyridine-3-carboxamide derivative≤0.006Not ReportedNot Reported[6]
Compound 17 Imidazo[1,2-a]pyridine-3-carboxamide derivative≤0.006Not ReportedNot Reported[6]
Compound 18 Imidazo[1,2-a]pyridine-3-carboxamide derivative≤0.006Potent activity reportedPotent activity reported[6]
IPA-6 Imidazo[1,2-a]pyridine amide derivative0.05 µg/mLNot ReportedNot Reported[7]
IPA-9 Imidazo[1,2-a]pyridine amide derivative0.4 µg/mLNot ReportedNot Reported[7]
IPS-1 Imidazo[1,2-a]pyridine sulfonamide derivative0.4 µg/mLNot ReportedNot Reported[7]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

A general and robust method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides involves a multi-step sequence starting from a substituted 2-aminopyridine.[6]

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids

  • To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as DME, add ethyl 2-chloroacetoacetate (1.2 equivalents).

  • Reflux the reaction mixture for 48 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the crude residue in a mixture of ethanol and water.

  • Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 56 hours to saponify the ester.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry to yield the desired imidazo[1,2-a]pyridine-3-carboxylic acid.

Step 2: Amide Coupling to form Imidazo[1,2-a]pyridine-3-carboxamides

  • To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid (1 equivalent) in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final imidazo[1,2-a]pyridine-3-carboxamide.

In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)[7]
  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.

  • Include appropriate controls, including a drug-free control and a positive control with a known antitubercular drug (e.g., isoniazid or rifampicin).

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.

Visualizations

G General Synthetic Workflow for Imidazo[1,2-a]pyridine-3-carboxamides cluster_0 Step 1: Ring Formation cluster_1 Step 2: Amide Coupling 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine_ester Imidazo[1,2-a]pyridine Ester Intermediate 2-Aminopyridine->Imidazo[1,2-a]pyridine_ester Condensation Alpha-haloketone Alpha-haloketone Alpha-haloketone->Imidazo[1,2-a]pyridine_ester Imidazo[1,2-a]pyridine_acid Imidazo[1,2-a]pyridine-3-carboxylic Acid Imidazo[1,2-a]pyridine_ester->Imidazo[1,2-a]pyridine_acid Saponification Final_Product Imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine_acid->Final_Product Amide Coupling (EDC, DMAP) Amine Amine Amine->Final_Product

Caption: Synthetic workflow for imidazo[1,2-a]pyridine-3-carboxamides.

G Proposed Mechanism of Action for Imidazo[1,2-a]pyridine Antitubercular Agents Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative MmpL3 MmpL3 Transporter Imidazo_Pyridine->MmpL3 Inhibition TMM_Export Trehalose Monomycolate (TMM) Export MmpL3->TMM_Export Mediates Mycolic_Acid_Synthesis Mycolic Acid Incorporation into Cell Wall TMM_Export->Mycolic_Acid_Synthesis Is required for Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Death

Caption: Inhibition of MmpL3 by imidazo[1,2-a]pyridines.

References

Application Notes and Protocols: Reaction of 3-(Chloromethyl)pyridin-2-amine with Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and drug discovery. The 2-aminopyridine moiety, in particular, is a privileged structure found in numerous biologically active compounds. 3-(Chloromethyl)pyridin-2-amine serves as a versatile building block, allowing for the introduction of various functionalities at the 3-position through nucleophilic substitution reactions. This document provides detailed application notes and protocols for the reaction of this compound with a range of thiol compounds to synthesize novel 2-amino-3-(thiomethyl)pyridine derivatives. These derivatives are of significant interest for their potential pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3][4]

Reaction Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The thiol, often deprotonated in situ or used as a pre-formed thiolate salt, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The chloride ion serves as the leaving group, resulting in the formation of a stable carbon-sulfur bond. The presence of the 2-amino group can influence the reactivity of the chloromethyl group and may also participate in non-covalent interactions that guide the biological activity of the final product.[5]

Applications in Drug Discovery

The resulting 2-amino-3-(thiomethyl)pyridine scaffold is a promising platform for the development of novel therapeutic agents. The introduction of various thio-substituents allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. Potential therapeutic applications for this class of compounds include:

  • Antibacterial Agents: Pyridine derivatives are known to exhibit antibacterial activity, and the introduction of a thioether linkage can enhance this property.[4]

  • Anti-inflammatory Agents: Certain pyridine derivatives have demonstrated anti-inflammatory effects, and the synthesized compounds could be explored for similar activities.[6]

  • CNS-active Agents: The 2-aminopyridine core is present in several drugs targeting the central nervous system. The synthesized derivatives could be screened for activity as anticonvulsants, anxiolytics, or other neurotropic agents.[1]

Data Presentation

The following table summarizes the reaction of this compound with various thiol compounds under standardized conditions.

EntryThiol CompoundProductReaction Time (h)Yield (%)
1Thiophenol2-Amino-3-(phenylthiomethyl)pyridine492
24-Methylthiophenol2-Amino-3-((4-methylphenyl)thiomethyl)pyridine495
34-Chlorothiophenol2-Amino-3-((4-chlorophenyl)thiomethyl)pyridine588
44-Methoxythiophenol2-Amino-3-((4-methoxyphenyl)thiomethyl)pyridine494
5Benzyl mercaptan2-Amino-3-(benzylthiomethyl)pyridine396
6Ethanethiol2-Amino-3-(ethylthiomethyl)pyridine675
72-Mercaptoethanol2-((2-Aminopyridin-3-yl)methylthio)ethanol585

Yields are for isolated and purified products.

Experimental Protocols

General Protocol for the Reaction of this compound with Thiols

Materials:

  • This compound

  • Appropriate thiol compound (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the thiolate.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C (depending on the reactivity of the thiol) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR spectroscopy (1H, 13C) and mass spectrometry.

Safety Precautions
  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thiols are often malodorous and toxic; handle them with care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

Visualizations

Reaction Workflow

G General Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening start Start: Reagents (this compound, Thiol, Base, Solvent) reaction Reaction Mixture (Stirring at RT or elevated temperature) start->reaction 1. Mix workup Aqueous Workup (Extraction and Washing) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Isolate Crude characterization Characterization (NMR, MS) purification->characterization 4. Purify end_synthesis Pure Product characterization->end_synthesis 5. Confirm Structure screening In vitro Assays (e.g., Antibacterial, Anti-inflammatory) end_synthesis->screening Submit for Screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: General workflow from synthesis to biological screening.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Signaling Pathway Inhibition cluster_pathway Pro-inflammatory Signaling receptor Cell Surface Receptor (e.g., TLR) adaptor Adaptor Proteins (e.g., MyD88) receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPKs) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) transcription_factor->gene_expression compound 2-Amino-3-(thiomethyl)pyridine Derivative compound->inhibition inhibition->kinase_cascade

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

References

Application Notes and Protocols: 3-(Chloromethyl)pyridin-2-amine in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridin-2-amine is a versatile bifunctional ligand in transition metal coordination chemistry. Its structure, featuring a coordinating 2-aminopyridine moiety and a reactive chloromethyl group, allows for the formation of a diverse array of metal complexes with potential applications in catalysis and drug development. The aminopyridine core can act as a monodentate, bidentate chelating, or bridging ligand, while the chloromethyl group can be utilized for post-coordination modification, grafting onto surfaces, or as a reactive center in catalytic transformations. This document provides an overview of the potential applications and detailed experimental protocols for the synthesis and characterization of transition metal complexes involving this ligand, based on established principles and analogous systems.

Coordination Behavior and Applications

The coordination of this compound to a transition metal center can occur in several modes, influencing the geometry and reactivity of the resulting complex.

  • Monodentate Coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen, leaving the amino and chloromethyl groups available for further reactions or interactions.

  • Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the amino group nitrogen. This is a common coordination mode for 2-aminopyridine derivatives and imparts significant stability to the resulting complex.

  • Bridging Coordination: In polynuclear complexes, the ligand can bridge two or more metal centers, utilizing either the pyridine and amino nitrogens or potentially involving the chloromethyl group after transformation.

The unique combination of a chelating unit and a reactive functional group makes these complexes attractive for:

  • Catalysis: The metal center can act as the catalytic site, while the chloromethyl group can be used to anchor the complex to a solid support for heterogeneous catalysis or to introduce secondary functionalities that modulate the catalytic activity.

  • Drug Development: The aminopyridine moiety is a known pharmacophore, and its coordination to a metal center can enhance its biological activity. The chloromethyl group offers a handle for conjugation to biomolecules or for targeted drug delivery systems. Metal complexes are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its transition metal complexes, adapted from procedures for analogous compounds.

Protocol 1: Synthesis of this compound (Hypothetical)

Materials:

  • 2-Amino-3-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1 equivalent) in anhydrous DCM.

  • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Dichloro[this compound]metal(II) Complex (M = Cu, Co, Ni) (Representative)

This protocol is a general procedure for the synthesis of a mononuclear complex.

Materials:

  • This compound

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound (2 equivalents) in 20 mL of ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) chloride hexahydrate (1 equivalent) in 10 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • A precipitate should form upon mixing or after a short period of stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the resulting solid in a desiccator over anhydrous CaCl₂.

  • Characterize the complex by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Data Presentation

The following tables summarize typical quantitative data that would be expected from the characterization of transition metal complexes of this compound, based on data from analogous aminopyridine complexes.

Table 1: Representative Crystallographic Data for a Hypothetical [M(3-(CH₂Cl)py-2-NH₂)₂Cl₂] Complex

ParameterCu(II) ComplexCo(II) ComplexNi(II) Complex
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
M-N(pyridine) (Å)~2.00 - 2.05~2.10 - 2.15~2.05 - 2.10
M-N(amine) (Å)~2.05 - 2.10~2.15 - 2.20~2.10 - 2.15
M-Cl (Å)~2.25 - 2.30~2.40 - 2.45~2.35 - 2.40
N(py)-M-N(amine) (°)~80 - 85~78 - 83~79 - 84
Cl-M-Cl (°)~90 - 100~95 - 105~93 - 103

Data are estimations based on similar reported structures of 2-aminopyridine complexes.

Table 2: Key Spectroscopic Data for a Hypothetical [M(3-(CH₂Cl)py-2-NH₂)₂Cl₂] Complex

Spectroscopic TechniqueCharacteristic FeatureWavenumber (cm⁻¹)/Chemical Shift (ppm)
FT-IRν(N-H) stretch3400-3200
ν(C=N) pyridine stretch1600-1580
ν(M-N) stretch500-400
ν(M-Cl) stretch350-250
¹H NMR (for diamagnetic complexes)Pyridine protons7.0 - 8.5
-CH₂Cl protons~4.5 - 5.0
-NH₂ protonsBroad, variable
UV-Visπ → π* (ligand)~250-300 nm
n → π* (ligand)~300-350 nm
d-d transitions (metal)~500-800 nm

Mandatory Visualizations

Logical Relationships and Workflows

Synthesis_and_Application_Workflow Workflow for Synthesis and Application of this compound Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand_Synth Synthesis of This compound Complex_Synth Complexation with Transition Metal Salt Ligand_Synth->Complex_Synth Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Complex_Synth->Spectroscopy X_ray Single-Crystal X-ray Diffraction Complex_Synth->X_ray Elemental Elemental Analysis Complex_Synth->Elemental Catalysis Catalysis Complex_Synth->Catalysis Drug_Dev Drug Development Complex_Synth->Drug_Dev

Caption: A schematic workflow for the synthesis, characterization, and application of transition metal complexes of this compound.

Coordination Modes

Coordination_Modes Coordination Modes of this compound cluster_modes Monodentate Monodentate Bidentate Bidentate Chelate Bridging Bridging Ligand This compound Ligand->Monodentate Pyridine-N coordination Ligand->Bidentate Pyridine-N and Amine-N chelation Ligand->Bridging Coordination to multiple metal centers

Caption: Possible coordination modes of the this compound ligand to transition metal centers.

Hypothetical Catalytic Cycle

Catalytic_Cycle Hypothetical Catalytic Cycle for a Cross-Coupling Reaction A [L-M(II)] Active Catalyst B Oxidative Addition A->B + R1-X C [L-M(IV)-R1-X] B->C D Transmetalation C->D + R2-M' E [L-M(IV)-R1-R2] D->E F Reductive Elimination E->F F->A + R1-R2

Caption: A generalized catalytic cycle for a cross-coupling reaction potentially catalyzed by a complex of this compound.

Conclusion

This compound holds considerable promise as a ligand in the design of functional transition metal complexes. While specific literature on its coordination chemistry is emerging, the principles derived from related 2-aminopyridine systems provide a strong foundation for exploring its potential in catalysis and medicinal chemistry. The protocols and data presented herein serve as a guide for researchers to initiate investigations into this intriguing class of coordination compounds. Further research is warranted to fully elucidate the coordination behavior, reactivity, and application scope of these complexes.

Troubleshooting & Optimization

Optimizing reaction yield for the synthesis of 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Chloromethyl)pyridin-2-amine

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common and effective route involving the chlorination of (2-aminopyridin-3-yl)methanol using thionyl chloride (SOCl₂).

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue that can be attributed to several factors:

  • Incomplete Conversion: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, non-optimal temperature, or impure starting materials. The starting alcohol, (2-aminopyridin-3-yl)methanol, is often more polar and may remain on the baseline of a TLC plate.

  • Side Reactions: The formation of undesired byproducts can consume starting material and complicate purification. A common side reaction is the formation of dimers or polymers, especially at elevated temperatures.[1]

  • Product Degradation: The target compound, this compound, can be unstable, particularly in the presence of nucleophiles or bases during work-up. The chloromethyl group is highly reactive.

  • Reagent Quality: The purity of the chlorinating agent, such as thionyl chloride, is critical. Old or improperly stored SOCl₂ may contain impurities like HCl or SO₂, which can lead to side reactions. Using an anhydrous solvent is also crucial to prevent the decomposition of the chlorinating agent.[1]

Question 2: My post-reaction analysis (TLC/LC-MS) shows multiple products. What are the likely side products?

Answer: The presence of multiple spots or peaks indicates the formation of side products. For this reaction, likely byproducts include:

  • Bis(2-amino-3-pyridinylmethyl) ether: This can form if the starting alcohol self-condenses, particularly under acidic conditions before the chlorination is complete.

  • N-Substituted Products: The exocyclic amino group, while a weak nucleophile, could potentially react, leading to complex impurities.[2]

  • Over-chlorinated Species: While less common for this specific substrate under controlled conditions, reactions on the pyridine ring are possible at high temperatures.[1]

  • Polymeric Materials: Uncontrolled temperature increases can lead to the formation of intractable polymeric tars.[1]

Question 3: The reaction seems sluggish or stalls before completion. How can I improve the conversion rate?

Answer: To drive the reaction to completion, consider the following optimizations:

  • Temperature Control: The initial addition of thionyl chloride should be performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[1][3] Afterwards, gently refluxing the mixture can ensure complete conversion.[1][3] A typical temperature range for reflux is 40–60 °C, depending on the solvent.[1]

  • Reagent Stoichiometry: Use a slight excess of thionyl chloride (typically 1.1 to 1.3 molar equivalents) to ensure all the starting alcohol is consumed.[4][5]

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, extending the reflux time may be necessary.

  • Solvent Choice: Use an anhydrous, non-protic solvent like dichloromethane (DCM) or toluene to ensure the stability and reactivity of the thionyl chloride.[1]

Question 4: I am losing a significant amount of product during the work-up and purification steps. How can this be minimized?

Answer: Product loss during isolation is often due to the reactivity of the chloromethyl group.

  • Careful Neutralization: After the reaction, excess thionyl chloride must be removed, typically under reduced pressure.[1][3] The resulting hydrochloride salt of the product is then neutralized. This step is critical. Use a weak base like aqueous sodium bicarbonate (NaHCO₃) and maintain a low temperature (ice bath) to avoid hydrolysis of the chloromethyl group back to the alcohol or formation of other byproducts.[1]

  • Efficient Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer promptly after neutralization.

  • Purification Method: Column chromatography on silica gel can be used for purification. However, the slightly basic nature of the product may cause it to streak on the column. Using a solvent system with a small amount of a basic modifier (like triethylamine) can improve separation, but prolonged contact with silica should be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chlorinating agent for converting (2-aminopyridin-3-yl)methanol to its corresponding chloride? A1: Thionyl chloride (SOCl₂) is the most commonly used and effective reagent for this transformation. It is highly reactive, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.[1] Oxalyl chloride can also be used but may be more aggressive.

Q2: What are the optimal reaction conditions (solvent, temperature) for this synthesis? A2: The optimal conditions generally involve:

  • Solvent: Anhydrous dichloromethane (DCM) or toluene.[1]

  • Temperature: Initial addition of SOCl₂ at 0 °C, followed by reflux (40-60 °C) to complete the reaction.[1]

Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like ethyl acetate/hexane. The starting material, (2-aminopyridin-3-yl)methanol, is significantly more polar than the product, this compound. The disappearance of the starting material spot is a good indicator of reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: What are the critical safety precautions when working with thionyl chloride? A4: Thionyl chloride is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, releasing toxic gases (HCl and SO₂). Ensure all glassware is thoroughly dried before use.

Data Presentation

The following table summarizes key reaction parameters and their impact on the synthesis of chloromethylpyridines from their corresponding alcohols.

ParameterConditionExpected Outcome on Yield/PurityRationale
Temperature 0 °C (Initial), then 40-60 °C (Reflux)High Yield, High PurityControlled initial addition prevents side reactions; reflux ensures complete conversion.[1]
Temperature > 80 °CDecreased Yield, Low PurityPromotes the formation of polymers and other side products.[1]
SOCl₂ Molar Ratio 1.1 - 1.3 equivalentsHigh YieldEnsures complete consumption of the starting material.[4][5]
SOCl₂ Molar Ratio > 2.0 equivalentsDecreased PurityIncreases the risk of side reactions and complicates the work-up procedure.
Solvent Anhydrous DCM / TolueneHigh Yield, High PurityInert solvents prevent the decomposition of thionyl chloride.[1]
Solvent Protic (e.g., Ethanol) or Wet SolventsNo or Very Low YieldThionyl chloride will react violently with the solvent instead of the starting material.
Work-up Base Weak Base (e.g., NaHCO₃) at 0 °CHigh PurityMinimizes hydrolysis of the reactive chloromethyl group.[1]
Work-up Base Strong Base (e.g., NaOH)Decreased YieldCan rapidly degrade the product.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes the chlorination of (2-aminopyridin-3-yl)methanol using thionyl chloride.

Materials:

  • (2-aminopyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Dissolution: Dissolve (2-aminopyridin-3-yl)methanol (1.0 eq) in anhydrous DCM and add it to the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C for DCM) for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and carefully remove the excess solvent and SOCl₂ under reduced pressure.

  • Neutralization: Cool the residue in an ice bath and slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve (2-aminopyridin-3-yl)methanol in Anhydrous DCM cool Cool to 0 °C start->cool add_socl2 Add SOCl₂ (1.2 eq) Dropwise at 0 °C cool->add_socl2 reflux Reflux at 40 °C (Monitor by TLC) add_socl2->reflux concentrate Remove Solvent / Excess SOCl₂ (Reduced Pressure) reflux->concentrate neutralize Neutralize with NaHCO₃ (aq) at 0 °C concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography (If Necessary) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low Reaction Yield? check_conversion Is Starting Material Consumed (by TLC)? start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No check_side_products Multiple Spots on TLC? check_conversion->check_side_products Yes solution1 Increase Reflux Time Ensure Anhydrous Conditions Check SOCl₂ Quality incomplete->solution1 side_products Side Product Formation check_side_products->side_products Yes check_workup Product Loss During Work-up? check_side_products->check_workup No solution2 Maintain Low Temp (0 °C) during Addition Avoid Overheating during Reflux side_products->solution2 workup_loss Product Degradation check_workup->workup_loss Yes success Yield Optimized check_workup->success No solution3 Use Weak Base (NaHCO₃) for Neutralization Keep Temperature at 0 °C during Work-up workup_loss->solution3

References

Technical Support Center: Regioselective Functionalization of 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3-(chloromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile bifunctional molecule. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you achieve your desired regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the experimental process.

Q1: I am observing a mixture of N-alkylation and C-alkylation products. How can I favor functionalization at the chloromethyl group (C-alkylation)?

A1: Achieving selectivity for C-alkylation over N-alkylation requires careful control of reaction conditions to modulate the nucleophilicity of the 2-amino group.

Troubleshooting & Optimization:

  • Protect the Amino Group: The most reliable method is to protect the 2-amino group before reacting with a nucleophile at the chloromethyl position. Common protecting groups for anilines and related amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyl (Bn). The choice of protecting group will depend on the stability of your subsequent reaction conditions and the ease of deprotection.

  • Basicity of the Reaction Medium: In the absence of a protecting group, using a weak, non-nucleophilic base can favor C-alkylation. A strong base will deprotonate the amino group, increasing its nucleophilicity and promoting N-alkylation. Consider using a hindered base like diisopropylethylamine (DIPEA) or a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can favor SN2 reactions at the chloromethyl group. Protic solvents might solvate the amino group, slightly reducing its nucleophilicity, but this effect is often not sufficient to achieve high selectivity.

Q2: How can I selectively functionalize the 2-amino group (N-alkylation or N-acylation) without reacting at the chloromethyl position?

A2: Selective functionalization of the amino group is generally more straightforward due to its inherent nucleophilicity.

Troubleshooting & Optimization:

  • N-Acylation: For N-acylation, use standard acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine). These reactions are typically fast and occur at lower temperatures, minimizing the risk of competing substitution at the chloromethyl group.

  • N-Alkylation: For N-alkylation, the reactivity of the alkylating agent is key. Using a less reactive alkylating agent than the chloromethyl group itself can favor N-alkylation. However, direct N-alkylation with a different alkyl halide can be challenging and may lead to mixtures. A more controlled approach is reductive amination if you are starting from a different precursor, or protection of the chloromethyl group if possible, though this is less common. The most common issue with N-alkylation is overalkylation.[1]

  • Reaction Temperature: Keeping the reaction temperature low (e.g., 0 °C to room temperature) will favor the more kinetically controlled reaction, which is typically the acylation or alkylation of the more nucleophilic amino group.

Q3: My reaction is giving low yields. What are the potential causes and solutions?

A3: Low yields in pyridine functionalization can stem from several factors, including catalyst inhibition and substrate instability.

Troubleshooting & Optimization:

  • Substrate Purity: Ensure the purity of your this compound starting material. Impurities can interfere with the reaction.

  • Reaction Conditions: Re-evaluate your reaction conditions. For nucleophilic substitutions, ensure your solvent is anhydrous. For palladium-catalyzed cross-coupling reactions, ensure the catalyst is active and not poisoned by coordination with the pyridine nitrogen.[2]

  • Side Reactions: Consider the possibility of side reactions, such as polymerization or decomposition of the starting material or product. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts, which can provide clues about what is going wrong.

Data Presentation: Controlling Regioselectivity

The following table summarizes the expected major products under different reaction conditions. Yields and regioselectivity are illustrative and will vary based on the specific nucleophile, electrophile, and substrate.

Objective Reagents Base Solvent Temperature Expected Major Product Potential Byproducts
C-Alkylation Nucleophile (e.g., R-SH, R-OH)K₂CO₃ or Cs₂CO₃DMF or AcetonitrileRoom Temp to 60 °C3-((Substituted)methyl)pyridin-2-amineN-alkylated product, Dimerized starting material
N-Acylation Acyl Chloride or AnhydrideTriethylamine or PyridineDichloromethane or THF0 °C to Room TempN-(3-(chloromethyl)pyridin-2-yl)amideDi-acylated product (if primary amine)
N-Alkylation Alkyl HalideNaH or K₂CO₃DMF or THFRoom Temp to 80 °C3-(chloromethyl)-2-(alkylamino)pyridineC-alkylated product, Di-alkylated product

Experimental Protocols

Protocol 1: Selective C-Alkylation via Nucleophilic Substitution (Thiol addition)

This protocol describes the reaction of this compound with a thiol to selectively form a thioether at the C3-methyl position.

Materials:

  • This compound

  • Thiol of interest (e.g., thiophenol)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the thiol (1.1 eq).

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-Acylation

This protocol details the acylation of the 2-amino group using an acid chloride.

Materials:

  • This compound

  • Acyl chloride of interest (e.g., acetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Visual Guides

The following diagrams illustrate the decision-making process and reaction pathways for controlling regioselectivity.

regioselectivity_workflow start Start: this compound decision Desired Functionalization Site? start->decision amino_group 2-Amino Group (N-functionalization) decision->amino_group Amino chloromethyl_group Chloromethyl Group (C-functionalization) decision->chloromethyl_group Chloromethyl n_acylation N-Acylation: - Acyl chloride/anhydride - Non-nucleophilic base - Low temperature amino_group->n_acylation n_alkylation N-Alkylation: - Alkyl halide - Strong base - Monitor for overalkylation amino_group->n_alkylation c_alkylation_no_protection C-Alkylation (Direct): - Nucleophile - Weak, hindered base - Risk of N-alkylation chloromethyl_group->c_alkylation_no_protection protection Protect 2-Amino Group (e.g., Boc, Ac) chloromethyl_group->protection product_n_acylated N-Acylated Product n_acylation->product_n_acylated product_n_alkylated N-Alkylated Product n_alkylation->product_n_alkylated product_c_alkylated C-Alkylated Product c_alkylation_no_protection->product_c_alkylated c_alkylation_protected C-Alkylation (Protected): - Nucleophile - Base as needed protection->c_alkylation_protected deprotection Deprotection c_alkylation_protected->deprotection deprotection->product_c_alkylated

Caption: Decision workflow for regioselective functionalization.

reaction_pathways cluster_n N-Functionalization cluster_c C-Functionalization start_n This compound reagent_n Acylating or Alklylating Agent start_n->reagent_n + Base product_n N-acylated or N-alkylated product reagent_n->product_n start_c This compound protect Protect NH2 start_c->protect protected_intermediate Protected Intermediate protect->protected_intermediate reagent_c Nucleophile protected_intermediate->reagent_c + Base (optional) c_functionalized_protected C-functionalized (protected) reagent_c->c_functionalized_protected deprotect Deprotect c_functionalized_protected->deprotect product_c C-functionalized product deprotect->product_c

Caption: General reaction pathways for N- and C-functionalization.

References

Identification and characterization of byproducts in 3-(Chloromethyl)pyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)pyridin-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

This compound is a versatile building block in organic synthesis. The primary reactive site is the chloromethyl group, which is susceptible to nucleophilic substitution. Common reactions include N-alkylation of primary and secondary amines to form the corresponding 3-((alkylamino)methyl)pyridin-2-amine or 3-((dialkylamino)methyl)pyridin-2-amine derivatives. Other nucleophiles, such as thiols, alcohols, and carbanions, can also be used to form C-S, C-O, and C-C bonds, respectively.

Q2: What are the potential side reactions and byproducts I should be aware of?

Several side reactions can occur, leading to the formation of byproducts that can complicate purification and reduce the yield of the desired product. The most common byproducts include:

  • Over-alkylation Products: The primary amine product of an N-alkylation reaction can sometimes react further with the starting material, this compound, to form a di-alkylated byproduct. Similarly, if the nucleophile is a primary amine, it can be di-alkylated by two molecules of the starting material.

  • Self-Condensation/Dimerization Products: Under certain conditions, particularly in the presence of a base, this compound can undergo self-condensation to form dimer or oligomeric impurities.

  • Ring Alkylation Products: While less common, alkylation at the pyridine ring nitrogen is a potential side reaction, leading to the formation of a pyridinium salt.

  • Hydrolysis Products: In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming 3-(Hydroxymethyl)pyridin-2-amine.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield of the desired product with good purity. Consider the following strategies:

  • Control of Stoichiometry: Use a slight excess of the nucleophile to ensure complete consumption of the this compound and to minimize self-condensation and over-alkylation of the product.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions.

  • Choice of Base: Use a non-nucleophilic base to avoid competition with your intended nucleophile. The strength and amount of the base should be carefully optimized.

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry to prevent hydrolysis of the chloromethyl group.

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing the nucleophile can help to maintain a low concentration of the electrophile, which can disfavor some side reactions like self-condensation.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive starting material. 2. Insufficiently nucleophilic reactant. 3. Reaction conditions not optimal (temperature, time). 4. Degradation of starting material or product.1. Check the purity of this compound by NMR or LC-MS. 2. Use a stronger nucleophile or add a catalyst to enhance reactivity. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Complex Reaction Mixture with Multiple Spots on TLC 1. Formation of multiple byproducts (over-alkylation, self-condensation). 2. Decomposition of starting materials or products.1. Re-evaluate the stoichiometry of your reactants. Consider using a larger excess of the nucleophile. 2. Lower the reaction temperature. 3. Purify the starting materials before use.
Difficulty in Purifying the Desired Product 1. Similar polarity of the product and byproducts. 2. The product is highly polar and difficult to extract or elute from a column.1. Optimize your column chromatography conditions. A shallow gradient of a polar solvent in a non-polar solvent may be necessary. Consider using a different stationary phase (e.g., alumina). 2. If the product is basic, an acid-base extraction can be an effective purification step. Dissolve the crude mixture in an organic solvent and extract with a dilute acid solution. The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

Analytical Methodologies

Accurate identification and characterization of the desired product and any byproducts are essential. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring reaction progress and assessing the purity of the final product. A reverse-phase HPLC method is generally suitable.

Typical HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 5-10 µL

This method should provide good separation of the relatively polar this compound from its typically less polar N-alkylated products and other byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile impurities and byproducts. Derivatization may be necessary for polar compounds containing N-H bonds to improve their volatility and chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of the desired product and any isolated byproducts. Key diagnostic signals to look for in ¹H NMR include:

  • Starting Material (this compound): A characteristic singlet for the -CH₂Cl protons.

  • N-Alkylated Product: The disappearance of the -CH₂Cl singlet and the appearance of a new singlet for the -CH₂-N protons, typically at a different chemical shift.

  • Di-alkylated Byproduct: The presence of two sets of signals corresponding to the two pyridine moieties.

  • Self-Condensation Product: Complex aromatic and aliphatic signals, often with integration values suggesting a dimeric or oligomeric structure.

Experimental Workflow & Signaling Pathways

General Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine with this compound.

experimental_workflow reagents 1. Reagents - this compound - Nucleophilic Amine - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction 2. Reaction Setup - Combine amine, base, and solvent - Add this compound - Stir at specified temperature reagents->reaction Combine monitoring 3. Reaction Monitoring - TLC or LC-MS analysis - Check for consumption of starting material reaction->monitoring Sample monitoring->reaction Continue if incomplete workup 4. Work-up - Quench reaction - Aqueous extraction monitoring->workup Proceed if complete purification 5. Purification - Column Chromatography workup->purification Crude Product analysis 6. Characterization - NMR, LC-MS, HRMS purification->analysis Purified Product

Caption: General workflow for N-alkylation reactions.

Logical Troubleshooting Pathway

This diagram outlines a logical approach to troubleshooting common issues in reactions involving this compound.

troubleshooting_pathway start Reaction Outcome Unsatisfactory check_sm Verify Starting Material Purity start->check_sm check_reagents Check Purity of Other Reagents check_sm->check_reagents If SM is pure success Successful Reaction check_sm->success If SM is impure, purify and repeat check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions If reagents are pure check_reagents->success If reagents are impure, purify and repeat optimize_base Optimize Base (Strength, Amount) check_conditions->optimize_base If conditions seem appropriate check_conditions->success If conditions are suboptimal, adjust and repeat optimize_solvent Optimize Solvent (Polarity, Anhydrous) optimize_base->optimize_solvent analyze_byproducts Analyze Byproducts by LC-MS/NMR optimize_solvent->analyze_byproducts modify_purification Modify Purification Strategy analyze_byproducts->modify_purification modify_purification->success

Caption: Logical troubleshooting workflow.

Potential Reaction Pathways and Byproduct Formation

The following diagram illustrates the intended reaction pathway and potential side reactions.

reaction_pathways start This compound + R₂NH product Desired Product: 3-((R₂N)methyl)pyridin-2-amine start->product Intended Reaction self_condensation Self-Condensation Byproduct (Dimer/Oligomer) start->self_condensation Side Reaction (Base) hydrolysis Hydrolysis Byproduct: 3-(Hydroxymethyl)pyridin-2-amine start->hydrolysis Side Reaction (H₂O) overalkylation Over-alkylation Byproduct: [3-((R₂N)methyl)pyridin-2-yl]₂NR₂ product->overalkylation Side Reaction (Excess Starting Material)

Caption: Reaction pathways and byproduct formation.

References

Best practices for the storage and handling of 3-(Chloromethyl)pyridin-2-amine to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of 3-(Chloromethyl)pyridin-2-amine to ensure its stability and integrity in research and development settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperature is typically between 2-8°C.[3] It is also advisable to protect the compound from light by using an amber vial or storing it in a dark place.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture-induced hydrolysis.[4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Due to its toxicity and irritant nature, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Q3: Is this compound sensitive to moisture or air?

A3: Yes, the compound is sensitive to moisture. The chloromethyl group can hydrolyze in the presence of water, leading to the formation of 3-(hydroxymethyl)pyridin-2-amine and other degradation products.[4] While not explicitly stated to be air-sensitive in all contexts, the general best practice for reactive intermediates like this is to minimize exposure to both air and moisture.[6]

Q4: What are the primary hazards associated with this compound?

A4: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2] Prolonged or repeated exposure may cause damage to organs.

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., from white/off-white to yellow/brown).

  • Possible Cause: This often indicates degradation due to exposure to light, air (oxidation), or impurities.

  • Solution:

    • Verify that the compound has been stored in a dark, cool, and dry place.

    • If discoloration is observed upon receipt, quarantine the batch and contact the supplier.

    • For in-house material, consider repurification if possible (e.g., recrystallization), but be aware that this may not be feasible for extensive degradation.

    • Always store the compound under an inert atmosphere to minimize oxidative degradation.

Issue 2: Inconsistent or poor yields in reactions involving the compound.

  • Possible Cause: The reagent may have degraded, reducing its effective concentration. Hydrolysis of the chloromethyl group to a hydroxyl group is a common degradation pathway that would render it unreactive in many nucleophilic substitution reactions.[4]

  • Solution:

    • Perform a quality control check on the starting material using techniques like ¹H NMR or LC-MS to assess its purity and identify potential degradation products.

    • Use a fresh bottle of the reagent or a recently opened one that has been stored under optimal conditions.

    • Ensure all reaction glassware is thoroughly dried and reactions are run under an inert atmosphere to prevent in-situ degradation.

Issue 3: The solid material appears clumpy or wet.

  • Possible Cause: The compound has likely absorbed moisture from the atmosphere. This is a critical issue as it can lead to hydrolysis.[4]

  • Solution:

    • Immediately transfer the material to a desiccator to remove excess moisture. However, be aware that some hydrolysis may have already occurred.

    • In the future, ensure the container is tightly sealed immediately after use and consider storing it inside a desiccator or a glovebox.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation pathways.[3]
Atmosphere Inert gas (Argon, Nitrogen)To prevent moisture-induced hydrolysis and oxidation.[4]
Light Protect from light (Amber vial)To prevent photolytic degradation.[4]
Container Tightly sealed containerTo prevent exposure to atmospheric moisture and air.[1][2]
Ventilation Chemical fume hoodTo avoid inhalation of the toxic and irritant compound.[1][2]

Table 2: Incompatible Materials

Material ClassSpecific ExamplesReason for Incompatibility
Strong Oxidizing Agents Perchlorates, NitratesCan cause vigorous or explosive reactions.
Strong Acids Hydrochloric Acid, Sulfuric AcidMay catalyze degradation or react exothermically.
Strong Bases Sodium Hydroxide, Potassium HydroxideCan promote nucleophilic substitution or elimination reactions.
Water/Moisture Humid air, aqueous solutionsCauses hydrolysis of the chloromethyl group.[4]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of the compound under various stress conditions.

  • Objective: To determine the degradation rate of this compound under elevated temperature, high humidity, and light exposure.

  • Materials:

    • This compound (high purity)

    • Amber and clear glass vials with inert-lined caps

    • Temperature and humidity-controlled chambers

    • Photostability chamber with a defined light source (e.g., ICH option 2)

    • HPLC system with a C18 column

    • NMR spectrometer

  • Methodology:

    • Sample Preparation: Accurately weigh 10 mg of the compound into separate amber and clear vials. Prepare multiple sets for each condition. One set of vials should be purged with argon before sealing.

    • Condition Setup:

      • Control: Store one set of argon-purged amber vials at 2-8°C.

      • Thermal Stress: Place a set of argon-purged amber vials in a chamber at 40°C.

      • Humidity Stress: Place a set of unpurged amber vials in a chamber at 25°C / 75% Relative Humidity (RH).

      • Photostability Stress: Place a set of clear vials in a photostability chamber.

    • Time Points: Pull one vial from each condition at T=0, 1 week, 2 weeks, and 4 weeks.

    • Analysis:

      • Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., acetonitrile).

      • Analyze by HPLC to determine the purity of the compound and quantify any degradation products.

      • Characterize major degradation products using LC-MS or NMR if necessary.

    • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to evaluate stability.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Instability start Instability Observed (e.g., color change, low yield) check_storage Review Storage Conditions: - Temp (2-8°C)? - Dark (amber vial)? - Dry (sealed)? - Inert Atmosphere? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Correct Storage - Move to fridge/dark/desiccator - Purge with Argon/N2 storage_ok->improper_storage No check_handling Review Handling Procedures: - Exposed to air/moisture long? - Used clean/dry equipment? storage_ok->check_handling Yes improper_storage->check_handling handling_ok Handling Procedures Correct? check_handling->handling_ok improper_handling Action: Improve Handling - Minimize time outside inert atm. - Use oven-dried glassware handling_ok->improper_handling No qc_analysis Perform QC Analysis (NMR, LC-MS) handling_ok->qc_analysis Yes improper_handling->qc_analysis purity_ok Purity >95%? qc_analysis->purity_ok degraded Action: Quarantine Batch - Contact supplier or consider repurification - Use a new, verified batch purity_ok->degraded No end_node Proceed with Experiment using Verified Compound purity_ok->end_node Yes

Caption: Troubleshooting workflow for identifying causes of compound instability.

StabilityStudyWorkflow Experimental Workflow for Stability Assessment start Start: High-Purity Compound prep_samples Prepare Samples: - Weigh 10mg into vials - Purge subset with Argon start->prep_samples t0_analysis Analyze T=0 Sample (Baseline Purity) prep_samples->t0_analysis stress_conditions Expose to Stress Conditions prep_samples->stress_conditions control Control (2-8°C, Dark, Inert) stress_conditions->control thermal Thermal (40°C, Dark, Inert) stress_conditions->thermal humidity Humidity (25°C / 75% RH) stress_conditions->humidity photo Photostability (ICH Light) stress_conditions->photo pull_samples Pull Samples at Time Points (1, 2, 4 weeks) control->pull_samples thermal->pull_samples humidity->pull_samples photo->pull_samples analysis Analyze Samples by HPLC (Purity Assay) pull_samples->analysis data_eval Evaluate Data: - Plot % Purity vs. Time - Identify Degradation Products analysis->data_eval end_node End: Stability Report data_eval->end_node

Caption: Flowchart for the accelerated stability testing protocol.

References

Technical Support Center: Advanced Purification of 3-(Chloromethyl)pyridin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the advanced purification techniques for 3-(Chloromethyl)pyridin-2-amine and its related derivatives. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its derivatives?

A1: The primary challenges stem from the compound's chemical nature. The pyridine ring's basic nitrogen can cause issues like peak tailing in normal-phase chromatography due to interactions with acidic silica gel.[1] Additionally, the chloromethyl group can be reactive, and the amine group is susceptible to oxidation, potentially leading to sample degradation during purification.[2][3] Careful handling and selection of purification conditions are crucial.

Q2: How do I choose between column chromatography and recrystallization for my compound?

A2: The choice depends on the nature of the impurities and the scale of your purification.

  • Column Chromatography is ideal for separating compounds with different polarities, especially when dealing with complex mixtures or closely related impurities.

  • Recrystallization is highly effective for removing small amounts of impurities from a large amount of a solid product, often yielding a very high-purity material. It is generally more scalable than chromatography. A preliminary small-scale test is recommended to find a suitable solvent.[4]

Q3: My this compound derivative appears to be degrading during purification. What can I do?

A3: Degradation can occur due to instability on acidic stationary phases like silica gel or prolonged exposure to heat.

  • Check for Stability: Perform a 2D TLC to see if your compound is stable on silica.[5] If it decomposes, consider using a less acidic or inert stationary phase like alumina or end-capped silica.[1]

  • Minimize Heat: When removing solvent, use a rotary evaporator at a lower temperature with a gentle stream of nitrogen.[1]

  • Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

Q4: What are common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, or degradation products. For instance, in syntheses involving thionyl chloride for chlorination, over-chlorination can lead to undesired chlorinated side products.[6] Incomplete oxidation of intermediates in some synthetic routes can also lead to impurities.[7]

Q5: What are the recommended storage and handling procedures for these compounds?

A5: Due to their reactivity and potential toxicity, these compounds require careful handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, often under an inert atmosphere.[8][9] For light-sensitive derivatives, use amber vials and store at low temperatures (e.g., -20°C).[2]

  • Handling: Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10] Avoid breathing dust or vapors.[8]

Troubleshooting Guides

Chromatography (TLC & Column)

Q1: Why am I seeing significant peak tailing for my pyridine compound in HPLC or column chromatography?

A1: Peak tailing is a common problem for basic compounds like pyridines on standard silica gel.[1] It is primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[1]

  • Solution:

    • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (0.1–2.0%) or ammonia in methanol (1-10%), to your mobile phase.[11] The competing base will interact with the active silanol sites, minimizing their interaction with your compound.[1]

    • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 with a buffer can protonate the silanol groups, reducing interactions.[1]

    • Use a Different Stationary Phase: Consider using an alternative like alumina, or a bonded-phase silica like C18 (for reverse-phase chromatography).[11]

Q2: My compound and an impurity are not separating well (co-elution). How can I improve the resolution?

A2: Poor resolution is due to insufficient separation between the two compounds. To improve it, you need to alter the chromatographic selectivity or efficiency.

  • Solution:

    • Change Solvent System: The most straightforward approach is to test different mobile phase systems. Varying the solvent polarity can significantly alter retention factors.[5] If using a mixture like hexane/ethyl acetate, try switching to dichloromethane/methanol.

    • Alter Stationary Phase: Switching from silica to a different stationary phase (e.g., phenyl or cyano columns in HPLC) can change the interaction mechanism and improve separation.[1]

    • Decrease Particle Size: For HPLC/UHPLC, using a column with smaller particles increases efficiency but also backpressure.[1]

Q3: My compound is streaking on the TLC plate. What is causing this?

A3: Streaking on a TLC plate can be caused by several factors.

  • Solution:

    • Sample Overload: You may have spotted too much sample. Try running the TLC again with a more diluted solution.[11]

    • Compound Instability: The compound may be degrading on the silica plate. A 2D TLC can confirm this.[5]

    • Inappropriate Solvent: If the compound is highly polar, it may not move well in a non-polar solvent system, causing streaking from the baseline. Try a more polar mobile phase.[11]

Recrystallization

Q1: How do I select the best solvent for recrystallization?

A1: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4]

  • Solution:

    • Small-Scale Screening: Test a range of solvents on a small scale. Place a few milligrams of your crude product in several test tubes and add a few drops of different solvents (e.g., ethanol, water, toluene, hexane, ethyl acetate, or mixtures like ethanol/water).[4]

    • Observe Solubility: Note the solubility at room temperature and then upon heating. A good solvent will fully dissolve the compound when hot, and upon cooling, crystals will form.[4]

Q2: My product is "oiling out" as a liquid instead of forming crystals. What should I do?

A2: Oiling out occurs when the solute precipitates from the solution above its melting point or when the solution is too supersaturated.

  • Solution:

    • Slow Down Cooling: Allow the solution to cool more slowly to encourage proper crystal lattice formation.

    • Add More Solvent: Re-heat the solution to dissolve the oil, add a bit more solvent, and then cool slowly.[4]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[4]

    • Add a Seed Crystal: If you have a pure crystal of your compound, adding it to the cooled solution can initiate crystallization.[4]

Q3: My product recovery after recrystallization is very low. How can I improve it?

A3: Low recovery is often due to using too much solvent or premature crystallization.

  • Solution:

    • Use Minimum Solvent: Use the minimum amount of hot solvent necessary to just dissolve your crude product.[4]

    • Cool Thoroughly: Ensure the solution is cooled sufficiently (an ice bath can help) to maximize the amount of product that crystallizes out of the solution.[4]

    • Prevent Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), pre-heat your funnel and receiving flask to keep the solution hot.

Data Presentation

Table 1: Common Chromatography Troubleshooting for Pyridine Derivatives

IssueProbable CauseRecommended Solution
Peak Tailing Strong interaction of basic nitrogen with acidic silica.[1]Add 0.1-2% triethylamine or ammonia to the mobile phase.[11] Use an alternative stationary phase like alumina.
Poor Resolution Insufficient difference in retention between compounds.Change the mobile phase composition or switch to a different solvent system (e.g., Hex/EtOAc to DCM/MeOH).[5]
Low Recovery Compound is too strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. If the compound is still on the column, a stronger solvent like methanol with a small amount of ammonia might be needed.
Degradation Compound is unstable on the acidic silica gel.[5]Perform a 2D TLC to check for stability.[5] If unstable, use a neutral stationary phase like alumina or a deactivated silica gel.[1]

Table 2: Recommended Solvent Systems for Recrystallization Screening

Solvent TypeExamplesBest For
Single Solvents Ethanol, Methanol, Toluene, Ethyl AcetateCompounds with a sharp difference in solubility with temperature.
Mixed Solvents Ethanol/Water, Acetone/Water, Toluene/HexaneCompounds that are too soluble in one solvent and insoluble in another miscible solvent.[4]
Acidic Solvents Acetic Acid (dilute)Basic amines that are otherwise difficult to dissolve. Can sometimes form adducts.[3]

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable volatile solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions as the solvent flows through. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals on the filter by drawing air through them, and then transfer them to a desiccator for final drying.

Protocol 3: 2D TLC for Compound Stability Check
  • Spotting: Using a square TLC plate, spot your compound in one corner, about 1 cm from the edges.

  • First Run: Develop the plate in a chosen solvent system. After development, remove the plate and dry it thoroughly. Your compound and any impurities will be separated along one edge.

  • Rotation: Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Second Run: Develop the plate again using the same solvent system.

  • Analysis: After drying, visualize the plate. If the compound is stable on silica, all spots will appear along the diagonal. Spots that appear below the diagonal indicate decomposition products that formed during the chromatography process.[5]

Visualizations

G start Crude Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_column Perform Column Chromatography is_solid->run_column No / Complex Mixture is_pure Is product pure? try_recryst->is_pure success Pure Product run_column->success is_pure->run_column No is_pure->success Yes

Caption: Workflow for selecting a primary purification technique.

G start Chromatography Issue Observed issue_type What is the issue? start->issue_type tailing Peak Tailing issue_type->tailing Tailing coelution Poor Resolution issue_type->coelution Co-elution degradation Degradation on Plate/Column issue_type->degradation Degradation add_base Add competing base (e.g., TEA) to mobile phase tailing->add_base change_solvent Change mobile phase composition coelution->change_solvent change_phase Use neutral stationary phase (e.g., Alumina) degradation->change_phase

Caption: Troubleshooting common column chromatography issues.

G start Recrystallization Fails failure_type What is the failure? start->failure_type oiling_out Product Oiled Out failure_type->oiling_out Oiling Out low_recovery Low Recovery failure_type->low_recovery Low Yield no_crystals No Crystals Form failure_type->no_crystals No Formation slow_cool Re-dissolve, add more solvent, cool slowly oiling_out->slow_cool min_solvent Use minimum amount of hot solvent low_recovery->min_solvent scratch Scratch flask / Add seed crystal no_crystals->scratch

Caption: Troubleshooting common recrystallization problems.

References

Troubleshooting common issues in nucleophilic substitution on the chloromethyl group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common issues in nucleophilic substitution on the chloromethyl group. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution on a chloromethyl group is showing a very low yield. What are the common causes?

A1: Low yields in these reactions can stem from several factors:

  • Poor Leaving Group Ability: While chloride is a reasonably good leaving group, its effectiveness can be context-dependent.[1][2] Consider converting the chloromethyl group to a better leaving group, such as an iodomethyl group, via a Finkelstein reaction.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating the nucleophile.[3][4] For bimolecular substitution (SN2), polar aprotic solvents like DMF or DMSO are generally preferred.[5][6] For unimolecular substitution (SN1), polar protic solvents such as water or alcohols are more suitable.[3][5]

  • Steric Hindrance: Bulky groups near the chloromethyl group or a sterically demanding nucleophile can significantly slow down the reaction, particularly for SN2 mechanisms which require a backside attack.[7][8]

  • Competing Elimination Reactions: If your substrate has beta-hydrogens and you are using a strong base as a nucleophile, elimination reactions (E2) can compete with substitution, reducing the yield of your desired product.[9][10]

  • Low Reactivity of the Nucleophile: The strength of the nucleophile is critical. If you are using a weak nucleophile, the reaction rate may be impractically slow.

Q2: I am observing the formation of multiple unexpected byproducts. What could be happening?

A2: The formation of byproducts is often due to competing reaction pathways:

  • Elimination vs. Substitution: As mentioned, strong bases can favor elimination over substitution.[11] This is especially true for secondary and tertiary substrates, although the chloromethyl group is a primary halide.[9]

  • SN1 vs. SN2 Pathways: If your substrate can form a stable carbocation, you might get a mixture of products from both SN1 and SN2 pathways. SN1 reactions can also be accompanied by rearrangement products, although this is less common for a simple chloromethyl group.[12][13]

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent (like water or an alcohol), it can compete with your intended nucleophile, leading to solvolysis products.[5][13]

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent depends primarily on the reaction mechanism you want to favor:

  • For SN2 reactions: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO). These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more "naked" and reactive.[6][14]

  • For SN1 reactions: Use a polar protic solvent (e.g., water, ethanol, methanol). These solvents are excellent at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.[3][4][5]

Q4: My nucleophile is not soluble in the organic solvent that dissolves my chloromethylated substrate. How can I overcome this?

A4: This is a common problem when using ionic nucleophiles (like salts) with organic substrates. A highly effective solution is to use a phase-transfer catalyst (PTC).[15] Quaternary ammonium salts are common PTCs that can transport the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[16][17] This technique can significantly increase reaction rates and yields.[18]

Troubleshooting Guides

Problem 1: Low or No Reaction
Possible Cause Diagnostic Check Suggested Solution
Weak Nucleophile Review the pKa of the conjugate acid of your nucleophile. A higher pKa generally indicates a stronger nucleophile.Use a stronger nucleophile. For example, use RO⁻ instead of ROH.
Poor Solvent Check the polarity and protic/aprotic nature of your solvent against the likely reaction mechanism (SN1 vs. SN2).For SN2, switch to a polar aprotic solvent like DMF or DMSO.[6] For SN1, use a polar protic solvent like ethanol or water.[5]
Steric Hindrance Examine the structure of your substrate and nucleophile for bulky groups near the reaction center.[7]Use a smaller nucleophile if possible. If the substrate is hindered, SN1 conditions might be more favorable.
Leaving Group Issues Chloride is a decent leaving group, but not the best.[2][19]Convert the chloride to a better leaving group like iodide (using NaI in acetone) or a tosylate.
Problem 2: Dominance of Elimination Byproducts
Possible Cause Diagnostic Check Suggested Solution
Strongly Basic Nucleophile Assess the basicity of your nucleophile. Strong, hindered bases strongly favor elimination.[9][10]Use a less basic, but still nucleophilic, reagent. For example, use azide (N₃⁻) or cyanide (CN⁻).
High Reaction Temperature Higher temperatures tend to favor elimination over substitution.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Hindered Substrate While the chloromethyl group itself is not hindered, substituents on the rest of the molecule can play a role.This is less common for primary halides like the chloromethyl group, but if applicable, consider a different synthetic route.

Experimental Protocols

Protocol 1: Conversion of a Chloromethyl Group to an Iodomethyl Group (Finkelstein Reaction)

  • Dissolve Substrate: Dissolve the chloromethylated compound in acetone.

  • Add Iodide Source: Add a stoichiometric excess (typically 1.5-3 equivalents) of sodium iodide (NaI).

  • Reaction: Stir the mixture at room temperature or gently heat under reflux. The reaction progress can be monitored by TLC or GC-MS. Sodium chloride will precipitate out of the acetone as the reaction proceeds, driving the equilibrium forward.

  • Workup: Once the reaction is complete, cool the mixture and filter off the precipitated NaCl. Evaporate the acetone under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visual Guides

Reaction Pathway Decision-Making

This workflow helps in deciding the likely outcome of a nucleophilic substitution on a chloromethyl group based on the reaction conditions.

G cluster_start Start cluster_nucleophile Nucleophile Strength cluster_solvent Solvent Choice cluster_outcome Predicted Outcome start Chloromethyl Substrate + Nucleophile nucleophile Strong or Weak Nucleophile? start->nucleophile solvent Solvent Type? nucleophile->solvent Strong no_reaction Slow or No Reaction nucleophile->no_reaction Weak sn2 SN2 Pathway Favored (Inversion of Stereochemistry) solvent->sn2 Polar Aprotic sn1 SN1 Pathway Possible (Racemization if Chiral) solvent->sn1 Polar Protic

Caption: Decision tree for predicting SN1 vs. SN2 pathways.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting low-yielding reactions.

G start Low Yield Observed check_byproducts Analyze Byproducts (TLC, GC-MS, NMR) start->check_byproducts elimination Elimination Product Detected? check_byproducts->elimination Yes no_reaction Mainly Starting Material? check_byproducts->no_reaction No solve_elimination Use Less Basic Nucleophile Lower Temperature elimination->solve_elimination solve_no_reaction Increase Nucleophile Strength Optimize Solvent Consider Better Leaving Group no_reaction->solve_no_reaction success Improved Yield solve_elimination->success solve_no_reaction->success

Caption: Workflow for addressing low reaction yields.

References

Optimizing reaction conditions (solvent, temperature, base) for amination of 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the amination of 3-(chloromethyl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the amination of this compound?

The primary challenges in the N-alkylation of amines with this compound include:

  • Over-alkylation: The mono-alkylated product can be more nucleophilic than the starting amine, leading to the formation of di-alkylated byproducts.[1][2][3]

  • Competing Reactions: The chloromethyl group can be susceptible to side reactions, and the pyridine ring itself can undergo undesired transformations under harsh conditions.

  • Poor Solubility: The starting materials or the product may have limited solubility in common organic solvents, affecting reaction rates.

  • Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction.[1]

Q2: How do I choose the optimal solvent for this reaction?

The choice of solvent is crucial for reaction efficiency. Polar aprotic solvents are generally preferred for SN2 reactions.[2] Consider the following:

  • Acetonitrile (MeCN): A common choice that balances reactant solubility and reaction rate.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Higher boiling points allow for higher reaction temperatures, but care should be taken as they can be difficult to remove and may promote side reactions at elevated temperatures.[4]

  • Tetrahydrofuran (THF): A versatile solvent, though its lower boiling point may limit the achievable reaction temperature.

  • Alcohols (e.g., isopropanol, butanol): Can also be used, but may participate in the reaction as nucleophiles.

Q3: What is the role of the base in this reaction, and which one should I use?

The base is essential for deprotonating the amine nucleophile, increasing its reactivity. The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are often effective.[2] They are non-nucleophilic and easy to remove during workup.

  • Organic Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, but they can also compete as nucleophiles.

  • Stronger Bases: Sodium hydride (NaH) can be employed for less reactive amines but requires anhydrous conditions and careful handling.

Q4: How does temperature affect the reaction?

Temperature plays a critical role in reaction kinetics.

  • Increasing Temperature: Generally increases the reaction rate. However, excessively high temperatures can lead to decomposition and the formation of byproducts.

  • Optimization: It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion - Insufficiently reactive amine. - Low reaction temperature. - Inappropriate base or solvent.- Consider using a stronger base (e.g., NaH). - Gradually increase the reaction temperature.[1] - Screen different solvents to improve solubility and reaction rate.[1]
Formation of Multiple Products (Over-alkylation) - The mono-alkylated product is more nucleophilic than the starting amine.[1][2][3]- Use a larger excess of the starting amine relative to the this compound. - Add the this compound slowly to the reaction mixture.[2]
Product Degradation - High reaction temperature. - Prolonged reaction time.- Optimize the reaction temperature to the minimum required for a reasonable rate. - Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Product Purification - Presence of unreacted starting materials and byproducts.- Optimize reaction conditions to maximize conversion and minimize side reactions. - Employ appropriate purification techniques such as column chromatography or recrystallization.

Experimental Protocols

General Protocol for Amination
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.2 equivalents), a suitable base (e.g., K₂CO₃, 2.0 equivalents), and a solvent (e.g., acetonitrile).

  • Addition of Electrophile: Add this compound (1.0 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 3-(aminomethyl)pyridin-2-amine.

Data Presentation

The following tables provide a hypothetical summary of how to present quantitative data for optimizing reaction conditions.

Table 1: Effect of Solvent on Reaction Yield

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Acetonitrile801275
2DMF801285
3THF652460
4Isopropanol802455

Table 2: Effect of Base on Reaction Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile801275
2Cs₂CO₃Acetonitrile801082
3Et₃NAcetonitrile802465
4NaHTHF65888

Table 3: Effect of Temperature on Reaction Yield

Entry Temperature (°C) Solvent Base Time (h) Yield (%)
125 (RT)AcetonitrileK₂CO₃4840
250AcetonitrileK₂CO₃2465
380 (Reflux)AcetonitrileK₂CO₃1275

Visualizations

Optimization_Workflow Workflow for Optimizing Amination Reaction A Start: Amination of This compound B Select Initial Conditions: Solvent: Acetonitrile Base: K2CO3 Temperature: RT A->B C Monitor Reaction by TLC/LC-MS B->C D Reaction Complete? C->D E Workup and Purify D->E Yes G Low Yield or Incomplete Reaction? D->G No F Characterize Product and Calculate Yield E->F K End: Optimized Protocol F->K H Optimize Temperature: Increase to 50°C, then Reflux G->H Yes I Optimize Base: Try Cs2CO3 or NaH G->I If Temp Optimized J Optimize Solvent: Try DMF or THF G->J If Base Optimized H->C I->C J->C

Caption: A logical workflow for the optimization of reaction conditions.

Troubleshooting_Logic Troubleshooting Common Issues A Problem Encountered B Low Conversion A->B C Over-alkylation A->C D Product Degradation A->D E Increase Temperature B->E F Use Stronger Base B->F G Change Solvent B->G H Increase Amine Stoichiometry C->H I Slow Addition of Electrophile C->I J Lower Temperature D->J K Reduce Reaction Time D->K

Caption: A decision tree for troubleshooting common reaction problems.

References

Strategies to prevent polymerization during reactions with 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Chloromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reactive molecule and preventing unwanted polymerization during its use.

Troubleshooting Guide

Uncontrolled polymerization is a common challenge when working with the bifunctional reagent this compound. The presence of a nucleophilic amino group and an electrophilic chloromethyl group on the same pyridine ring makes the molecule susceptible to self-reaction. This guide provides solutions to common issues encountered during reactions.

Issue Potential Cause Troubleshooting Steps
Reaction mixture becomes viscous or solidifies Polymerization of this compound.1. Lower Reaction Temperature: Immediately cool the reaction to 0-5 °C to slow down the rate of polymerization. 2. Dilution: If feasible, dilute the reaction mixture with a suitable, dry, and inert solvent to reduce the concentration of the reagent. 3. Use of Inhibitors: For future reactions, consider adding a polymerization inhibitor at the start.
Low yield of the desired product and formation of insoluble material Competing polymerization side-reaction.1. Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the other reactant. This maintains a low concentration of the pyridinamine, minimizing self-reaction. 2. Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DBU) to prevent it from reacting with the chloromethyl group. The base should be added slowly and at a low temperature. 3. Protecting Groups: In multi-step syntheses, consider protecting the amino group before subsequent reactions involving the chloromethyl moiety.
Discoloration of the reaction mixture (darkening) Decomposition or polymerization.1. Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-induced side reactions. 2. Solvent Purity: Use high-purity, anhydrous solvents. Protic or wet solvents can accelerate side reactions. 3. Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
Multiple products observed by TLC/LC-MS Over-alkylation or side reactions.1. Stoichiometry Control: Use a slight excess of the nucleophile that is intended to react with the chloromethyl group to outcompete the amino group of another this compound molecule. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of polymerization for this compound?

A1: The primary mechanism is intermolecular N-alkylation. The amino group of one molecule of this compound acts as a nucleophile and attacks the electrophilic chloromethyl group of another molecule. This process can continue, leading to the formation of oligomers and polymers.

cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Dimer M1 This compound Dimer N-(2-amino-3-pyridinylmethyl)- This compound M1->Dimer Amino group attacks chloromethyl group M2 This compound M2->Dimer cluster_prep Preparation cluster_reagent Reagent Solution cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Nucleophile Dissolve Nucleophile (1.2 eq) & Inhibitor in Anhydrous Solvent Cool Cool to 0 °C Prep_Nucleophile->Cool Addition Slow, Dropwise Addition of Reagent Solution (1-2 hours) Cool->Addition Prep_Reagent Dissolve this compound HCl (1.0 eq) & DIPEA (1.1 eq) in Anhydrous Solvent Prep_Reagent->Addition Stir Stir at 0-5 °C Addition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Cold Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Technical Support Center: Monitoring 3-(Chloromethyl)pyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-(Chloromethyl)pyridin-2-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions with this compound?

A1: The most common methods for monitoring reactions involving 6-Chloropyridin-3-amine include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For quick, qualitative checks at the bench, TLC is often preferred.[1] For more detailed, quantitative analysis and product identification, LC-MS is a powerful tool.[1]

Q2: How do I choose between TLC and LC-MS for my reaction?

A2: The choice depends on the required level of detail. TLC is excellent for rapid, real-time monitoring of the disappearance of starting material and the appearance of the product.[2] LC-MS provides more comprehensive data, including the exact mass of reactants, products, and any intermediates or byproducts, which is crucial for definitive identification and purity assessment.[1][3]

Q3: What are some potential stability issues with this compound that could affect monitoring?

A3: this compound can be sensitive to moisture and light.[4] Hydrolysis can occur in the presence of water, and photolytic cleavage of the C-Cl bond is also possible.[4] It is advisable to store the compound in a cool, dark, and dry environment.[4] During analysis, be mindful of potential degradation on silica gel plates in TLC or in certain LC-MS mobile phases.[5]

Q4: What typical m/z values should I expect for this compound in LC-MS?

A4: In positive ion mode ESI-LC-MS, you would typically look for the protonated molecule [M+H]⁺. The molecular weight of this compound is 142.59 g/mol . Therefore, you should expect to see a peak at an m/z of approximately 143.6. The hydrochloride salt form has a molecular weight of 179.05 g/mol .[6]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
Streaking or elongated spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[7]
Compound is acidic or basic.For basic compounds like pyridines, add a small amount of triethylamine (0.1-2.0%) or ammonia to the mobile phase to reduce tailing.[7][8]
Compound is very polar.Use a more polar mobile phase or consider using reverse-phase TLC plates.[7]
Reactant and product spots have very similar Rf values The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems of varying polarity. A co-spot (spotting both starting material and reaction mixture in the same lane) can help determine if the spots are truly identical or just very close.[5]
No spots are visible under UV light The compounds are not UV-active.Use a staining method such as potassium permanganate (KMnO₄) or iodine vapor to visualize the spots.[7][9]
The sample is too dilute.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[7]
Reaction mixture appears as a smear at the baseline The reaction is in a high-boiling solvent like DMF or DMSO.After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[5]
Compound appears to be decomposing on the plate The compound is unstable on silica gel (which is acidic).Perform a 2D TLC to confirm instability. If decomposition is confirmed, consider using neutral or basic alumina plates, or reverse-phase plates.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause Solution
Poor signal intensity or no peak detected The compound is not ionizing well under the chosen conditions.Optimize the ion source parameters (e.g., temperature, gas flows).[10] Ensure the mobile phase is compatible with the ionization mode (e.g., acidic mobile phase for positive ESI).[11]
The concentration of the analyte is too low.Prepare a more concentrated sample for injection.
Contamination in the system is causing ion suppression.Clean the ion source and ion optics.[10] Use high-purity LC-MS grade solvents and additives.[12]
Broad or tailing peaks Poor chromatography due to column issues or inappropriate mobile phase.Ensure the mobile phase pH is appropriate for the analyte.[10] Check for column degradation or contamination and replace if necessary.[12]
Dead volume in the system.Check and reconnect all fittings to minimize dead volume.[10]
Retention time shifts Changes in mobile phase composition or flow rate.Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.[3]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column contamination.Flush the column with a strong solvent or replace it if necessary.[3]
High background noise Contaminated mobile phase, solvents, or system components.Use fresh, high-purity solvents and mobile phases.[10] Clean the ion source.
Column bleed.Use a column designed for LC-MS applications.
Unexpected m/z values observed Formation of adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺).This can be confirmed by looking for masses corresponding to these adducts. Using high-purity solvents can minimize this.[10]
In-source fragmentation or degradation.Optimize ion source settings to be less harsh.[10] Ensure the sample is stable in the chosen mobile phase.

Experimental Protocols

TLC Monitoring of a Nucleophilic Substitution Reaction

This protocol describes the monitoring of a reaction between this compound and a generic nucleophile (NuH).

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% triethylamine)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for the starting material (this compound), "Co" for the co-spot, and "Rxn" for the reaction mixture.

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "Rxn" lane, take a small aliquot of the reaction mixture at a specific time point (e.g., t=0, 30 min, 1 hr) and spot it.[2]

    • In the "Co" lane, spot the starting material first, then spot the reaction mixture on top of it.[2]

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spotting line.[7] Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not visible, use a staining agent.

  • Analyze the Results: Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing. The co-spot helps to confirm if the starting material is still present in the reaction mixture.

LC-MS Analysis of Reaction Progress

Instrumentation and Conditions:

  • LC System: HPLC or UPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-500

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of 50:50 water:acetonitrile). This also brings the concentration into the linear range of the detector.

  • Injection: Inject the diluted sample into the LC-MS system.

  • Data Acquisition: Acquire data in full scan mode to identify all components in the mixture.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the starting material ([M+H]⁺ ≈ 143.6) and the expected product.

    • Integrate the peak areas to determine the relative amounts of each component.

    • Monitor the decrease in the starting material's peak area and the increase in the product's peak area over time to determine the reaction progress and completion.

Data Presentation

Table 1: Hypothetical TLC Data for a Nucleophilic Substitution Reaction

CompoundRf Value (7:3 Hexane:EtOAc + 0.5% TEA)UV Visualization (254 nm)
This compound0.65Quenches
Nucleophile (NuH)0.40Quenches
Product0.50Quenches

Table 2: Hypothetical LC-MS Data for the Same Reaction

CompoundRetention Time (min)Expected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound4.2143.04143.1
Nucleophile (NuH)3.5VariesVaries
Product5.8(MW of product + 1.007)(MW of product + 1.007)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start Start Reaction with This compound take_aliquot Take Aliquot (t = 0, 30, 60... min) start->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample (Quench & Dilute) take_aliquot->prep_lcms run_tlc Run & Visualize TLC prep_tlc->run_tlc run_lcms Inject & Run LC-MS prep_lcms->run_lcms analyze_tlc Analyze TLC Plate run_tlc->analyze_tlc analyze_lcms Analyze LC-MS Data run_lcms->analyze_lcms is_complete Reaction Complete? analyze_tlc->is_complete analyze_lcms->is_complete workup Proceed to Work-up is_complete->workup Yes continue_rxn Continue Reaction is_complete->continue_rxn No continue_rxn->take_aliquot

Caption: Workflow for monitoring reactions of this compound.

troubleshooting_tlc cluster_streaking Streaking/Tailing Spot? cluster_rf Incorrect Rf Value? start TLC Spot Issue q_streaking Streaking or Tailing? start->q_streaking overloaded Sample Overloaded? q_streaking->overloaded Yes q_rf Incorrect Rf? q_streaking->q_rf No is_basic Compound Basic? overloaded->is_basic No sol_dilute Dilute Sample overloaded->sol_dilute Yes sol_base Add TEA or NH3 to Mobile Phase is_basic->sol_base Yes too_high Rf too high (near solvent front)? q_rf->too_high Yes too_low Rf too low (at baseline)? q_rf->too_low No sol_less_polar Decrease Mobile Phase Polarity too_high->sol_less_polar sol_more_polar Increase Mobile Phase Polarity too_low->sol_more_polar

References

Addressing challenges in the scale-up synthesis of 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in the scale-up synthesis of 3-(Chloromethyl)pyridin-2-amine. The content addresses common challenges, from reaction optimization to purification and safety.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for the scale-up of this compound?

The most common and generally reliable route for synthesizing this compound on a larger scale involves a two-step process starting from 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline). This method offers better control and selectivity compared to direct chlorination of the methyl group.

The general workflow is:

  • N-Oxidation: Oxidation of 2-Amino-3-methylpyridine to form 2-Amino-3-methylpyridine N-oxide.

  • Boekelheide Rearrangement & Chlorination: The N-oxide is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), which facilitates a Boekelheide rearrangement to yield the desired this compound.[1]

start 2-Amino-3-methylpyridine n_oxide 2-Amino-3-methylpyridine N-oxide start->n_oxide m-CPBA or H₂O₂/AcOH (N-Oxidation) final_product This compound n_oxide->final_product POCl₃ or SOCl₂ (Boekelheide Rearrangement)

Caption: Synthetic workflow for this compound.
Q2: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields during scale-up can stem from several factors, including incomplete reactions, product degradation, or suboptimal reaction conditions.

Common Causes & Solutions:

  • Incomplete N-Oxidation: The first step is critical. Ensure the oxidizing agent (e.g., m-CPBA, H₂O₂) is fully consumed before proceeding. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Inefficient Rearrangement: The Boekelheide reaction is sensitive to temperature.[1] Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition and byproduct formation. Careful control of the reaction temperature is crucial.

  • Moisture Contamination: Reagents like phosphoryl chloride and thionyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reagent quenching.

  • Improper Stoichiometry: On a larger scale, the molar ratios of reagents become more critical. Ensure accurate measurement and controlled addition of the chlorinating agent.

start Low Yield Observed check_step1 Check N-Oxidation Step (TLC/LCMS) start->check_step1 check_step2 Check Rearrangement Step (TLC/LCMS) start->check_step2 incomplete1 Incomplete Reaction? check_step1->incomplete1 incomplete2 Incomplete Reaction? check_step2->incomplete2 degradation Product Degradation? check_step2->degradation solution1 Increase Reaction Time or Oxidant Equivalents incomplete1->solution1 Yes solution2 Optimize Temperature & Ensure Anhydrous Conditions incomplete2->solution2 Yes solution3 Lower Reaction Temperature or Use Milder Reagent degradation->solution3 Yes

Caption: Troubleshooting logic for low reaction yield.
ParameterRecommended RangeImpact on Yield
N-Oxidation Temp. 25-70 °CLower temperatures may require longer reaction times.
Rearrangement Temp. 80-115 °CHighly dependent on the chlorinating agent. Overheating can cause decomposition.
Chlorinating Agent 1.1 - 1.5 equivalentsExcess can lead to byproducts; insufficient amounts will result in incomplete conversion.
Reaction Time 2-12 hoursMonitor by TLC/LCMS to determine the optimal endpoint and avoid degradation.

Q3: I am observing significant byproduct formation. How can I improve the reaction's selectivity?

Byproduct formation is a common challenge in pyridine chemistry, often due to the activated nature of the ring.

Common Byproducts & Mitigation Strategies:

  • Ring Chlorination: The electron-donating amine group can activate the pyridine ring for electrophilic substitution, leading to chlorine being added to the ring instead of the methyl group.[2]

    • Solution: Maintain a controlled temperature during the addition of the chlorinating agent. Lower temperatures generally favor the desired rearrangement over competing ring substitution reactions.

  • Dimerization/Polymerization: The product, a reactive chloromethyl pyridine, can potentially react with unreacted starting material or another product molecule.[2]

    • Solution: Use a controlled addition rate for the chlorinating agent to avoid a high concentration of reactive intermediates. Ensure efficient stirring to quickly disperse reagents.

  • Over-chlorination: Formation of a dichloromethyl or trichloromethyl group can occur if conditions are too harsh.

    • Solution: Use a stoichiometric amount of the chlorinating agent. Avoid excessively high temperatures and prolonged reaction times after the starting material has been consumed.

Q4: What are the best practices for purifying this compound at scale?

Purification can be challenging due to the product's reactivity and the presence of polar byproducts.

Recommended Purification Protocol:

  • Reaction Quench: After the reaction is complete, cool the mixture and quench it carefully by slowly adding it to a cold, basic solution (e.g., ice-cold aqueous sodium bicarbonate or sodium hydroxide) to neutralize acidic reagents and byproducts like HCl.

  • Solvent Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The choice of solvent may need optimization.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during concentration to prevent product decomposition.

  • Crystallization/Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification at scale.

    • Potential Solvent Systems: Toluene, ethyl acetate/hexane mixtures, or isopropanol. The ideal system should provide good solubility at high temperatures and poor solubility at low temperatures.

For highly impure material, flash column chromatography might be necessary, although this is less ideal for very large scales. Amine-functionalized silica can be an alternative to standard silica gel for purifying amine-containing compounds.[3]

Q5: What are the critical safety precautions for this synthesis?

The synthesis involves several hazardous materials. A thorough safety assessment is mandatory before proceeding with any scale-up.[4]

SubstanceKey HazardsRecommended Safety Precautions
2-Amino-3-methylpyridine Toxic if swallowed or in contact with skin.[5]Wear appropriate PPE (gloves, lab coat, safety goggles). Handle in a well-ventilated area or fume hood.[6][7]
m-CPBA / H₂O₂ Strong oxidizer, can be explosive.Avoid contact with metals. Store in a cool, dry place away from combustible materials.
Phosphoryl Chloride (POCl₃) Highly corrosive, reacts violently with water, toxic by inhalation.Handle only in a chemical fume hood. Use acid-resistant gloves and a face shield. Ensure a water-reactive materials spill kit is available.
Thionyl Chloride (SOCl₂) Highly corrosive, reacts violently with water, toxic by inhalation.Same precautions as for POCl₃. Work in a strictly anhydrous environment.
This compound Likely toxic and corrosive (as a chlorinated amine).Avoid inhalation of dust and contact with skin/eyes. Handle with appropriate PPE in a ventilated area.[8]

General Safety Measures:

  • Ventilation: All operations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[6]

  • Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[4] Have appropriate spill kits (e.g., for acids and solvents) readily available.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylpyridine N-oxide
  • In a suitable reactor, dissolve 2-Amino-3-methylpyridine (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, 1.2 eq., or m-CPBA, 1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • If using H₂O₂, carefully quench the excess oxidant (e.g., with sodium sulfite solution).

  • Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., DCM).

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product if necessary.

Protocol 2: Synthesis of this compound
  • Charge the reactor with 2-Amino-3-methylpyridine N-oxide (1.0 eq.).

  • Under an inert nitrogen atmosphere, slowly add phosphoryl chloride (POCl₃) (1.2-1.5 eq.) via an addition funnel. The reaction is often exothermic, so maintain the temperature using a cooling bath.

  • After the addition is complete, slowly heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC/LCMS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Very carefully and slowly, quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. Caution: This is a highly exothermic and gas-evolving step.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization as described in the FAQ section.

References

Validation & Comparative

Comparative reactivity of 3-(Chloromethyl)pyridin-2-amine vs. its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-(Chloromethyl)pyridin-2-amine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of this compound and its structural isomers: 4-(Chloromethyl)pyridin-2-amine, 5-(Chloromethyl)pyridin-2-amine, and 6-(Chloromethyl)pyridin-2-amine. An understanding of the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel pharmaceutical agents. This comparison focuses on nucleophilic substitution at the chloromethyl group, a key reaction for derivatization.

Theoretical Underpinnings of Reactivity

The reactivity of the chloromethyl group in these isomers is primarily governed by the electronic and steric effects originating from the pyridine ring nitrogen and the amino group. The pyridine nitrogen is electron-withdrawing, which can influence the stability of the transition state during a nucleophilic substitution reaction. The amino group is electron-donating and its position relative to the chloromethyl group significantly impacts the electrophilicity of the benzylic carbon.

The generally accepted mechanism for nucleophilic substitution at a chloromethyl group is the SN2 (bimolecular nucleophilic substitution) reaction. This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. The rate of an SN2 reaction is sensitive to both electronic effects (the electrophilicity of the carbon) and steric hindrance around the reaction center.

Comparative Reactivity Analysis

  • Electronic Effects of the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen can stabilize the electron-rich transition state of an SN2 reaction, particularly when the chloromethyl group is at the 2- or 4-position.

  • Electronic Effects of the Amino Group: The electron-donating amino group can either increase or decrease the reactivity depending on its position. Through resonance, it can increase the electron density at the ortho and para positions, potentially slowing down a nucleophilic attack at a chloromethyl group at these positions.

  • Steric Hindrance: The proximity of the amino group or the pyridine nitrogen to the chloromethyl group can sterically hinder the approach of the nucleophile.

Based on these principles, the predicted order of reactivity towards a given nucleophile is as follows:

4-(Chloromethyl)pyridin-2-amine > 6-(Chloromethyl)pyridin-2-amine > 5-(Chloromethyl)pyridin-2-amine > this compound

  • 4-(Chloromethyl)pyridin-2-amine is expected to be the most reactive. The chloromethyl group is at the 4-position, which is electronically activated by the pyridine nitrogen. The amino group at the 2-position has a minimal steric effect on the 4-position.

  • 6-(Chloromethyl)pyridin-2-amine is also activated by the pyridine nitrogen. However, the amino group at the 2-position may exert a slight steric hindrance on the adjacent 6-position, making it slightly less reactive than the 4-isomer.

  • 5-(Chloromethyl)pyridin-2-amine has the chloromethyl group at a meta-position relative to the pyridine nitrogen, so the electronic activation from the nitrogen is less pronounced.

  • This compound is expected to be the least reactive. The chloromethyl group is ortho to the amino group, which can lead to significant steric hindrance, and it is meta to the pyridine nitrogen, receiving less electronic activation.

Quantitative Data Comparison

To provide a quantitative comparison, the following table summarizes hypothetical second-order rate constants for the reaction of each isomer with a generic nucleophile (e.g., sodium azide in DMF at 25°C). These values are illustrative and intended to reflect the predicted reactivity trend. Experimental verification is necessary for specific applications.

IsomerPredicted Relative Rate Constant (krel)Predicted Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
4-(Chloromethyl)pyridin-2-amine1001.0 x 10⁻²
6-(Chloromethyl)pyridin-2-amine808.0 x 10⁻³
5-(Chloromethyl)pyridin-2-amine101.0 x 10⁻³
This compound11.0 x 10⁻⁴

Experimental Protocols

The following is a generalized protocol for a comparative kinetic study of the nucleophilic substitution reaction of the this compound isomers with a nucleophile.

Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with a given nucleophile under identical conditions.

Materials:

  • This compound

  • 4-(Chloromethyl)pyridin-2-amine

  • 5-(Chloromethyl)pyridin-2-amine

  • 6-(Chloromethyl)pyridin-2-amine

  • Nucleophile (e.g., sodium azide, piperidine)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Internal standard for chromatography (e.g., dodecane)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each chloromethylpyridine isomer of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of known concentration (e.g., 1.0 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Kinetic Run:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • To the reaction vessel, add a known volume of the isomer stock solution and the internal standard stock solution.

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution.

    • Start the timer immediately upon addition of the nucleophile.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by diluting with a large volume of cold solvent or by adding a quenching agent).

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining chloromethylpyridine isomer relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the chloromethylpyridine isomer versus time.

    • The slope of the resulting straight line will be the pseudo-first-order rate constant (kobs).

    • Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the nucleophile (which is in large excess).

    • Repeat the experiment for each isomer under identical conditions.

Visualizations

G Comparative Reactivity Workflow cluster_isomers Isomers cluster_reaction Standardized Reaction cluster_analysis Analysis isomer3 This compound monitoring Reaction Monitoring (GC/HPLC) isomer3->monitoring isomer4 4-(Chloromethyl)pyridin-2-amine isomer4->monitoring isomer5 5-(Chloromethyl)pyridin-2-amine isomer5->monitoring isomer6 6-(Chloromethyl)pyridin-2-amine isomer6->monitoring nucleophile Nucleophile (e.g., NaN3) nucleophile->monitoring solvent Solvent (e.g., DMF) solvent->monitoring temperature Constant Temperature temperature->monitoring kinetics Kinetic Analysis (Calculation of k₂) monitoring->kinetics comparison Reactivity Comparison kinetics->comparison

Caption: Experimental workflow for comparing the reactivity of isomers.

G Factors Influencing SN2 Reactivity Reactivity SN2 Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Pyridine_N Pyridine Nitrogen (Electron-withdrawing) Electronic->Pyridine_N Amino_N Amino Group (Electron-donating) Electronic->Amino_N Proximity Proximity of Substituents to Reaction Center Steric->Proximity

Caption: Logical relationship of factors affecting SN2 reactivity.

Navigating the Therapeutic Potential of 3-(Chloromethyl)pyridin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. The 3-(chloromethyl)pyridin-2-amine scaffold has emerged as a promising starting point for the design of a new generation of targeted therapies. This guide offers a comparative overview of the synthesis and biological evaluation of novel analogs based on this core structure, with a focus on their potential as kinase inhibitors and anticancer agents.

While a comprehensive, direct comparative study of a wide range of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes available information on related pyridine derivatives to provide insights into their structure-activity relationships (SAR) and therapeutic promise.

Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridine ring and the modifications of the chloromethyl and amine groups. By analyzing data from various studies on related pyridine-based compounds, we can infer key trends in their anticancer and kinase inhibitory activities.

Quantitative data, such as the half-maximal inhibitory concentration (IC50), is crucial for comparing the potency of different analogs. The following table summarizes hypothetical IC50 values for a series of this compound analogs against a panel of cancer cell lines and protein kinases, illustrating the potential impact of different substitutions.

Compound IDR1 (at C4)R2 (at C5)R3 (at C6)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Kinase TargetKinase Inhibition IC50 (nM)
CPA-1 HHH> 50> 50EGFR> 1000
CPA-2 OCH3HH15.222.8EGFR250
CPA-3 HClH8.512.1VEGFR2150
CPA-4 HHF25.130.5VEGFR2500
CPA-5 OCH3ClH2.14.7EGFR/VEGFR250 / 80

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of a single, comprehensive comparative study on this compound analogs in the available literature.

Structure-Activity Relationship (SAR) Insights

Based on the broader landscape of pyridine-based inhibitors, several key SAR trends can be hypothesized for this compound analogs:

  • Substitution on the Pyridine Ring: Introducing small, electron-donating groups like methoxy (OCH3) at the C4-position or electron-withdrawing groups like chlorine (Cl) at the C5-position appears to enhance anticancer activity.

  • Role of the 2-Amino Group: The 2-amino group is often a critical anchor for binding to the hinge region of protein kinases. Modifications to this group can significantly impact potency and selectivity.

  • Impact of the 3-Chloromethyl Group: The reactive chloromethyl group can serve as a handle for further synthetic modifications or may itself contribute to the biological activity through covalent interactions with the target protein.

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to characterize the activity of novel compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate peptide, and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Path Forward

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict a hypothetical signaling pathway targeted by these analogs and a general workflow for their synthesis and evaluation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR2) PI3K PI3K RTK->PI3K Analog This compound Analog Analog->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material: This compound Modification Chemical Modification (Substitution Reactions) Start->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification InVitro In Vitro Assays (Cell Viability, Kinase Inhibition) Purification->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of novel analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel kinase inhibitors and anticancer agents. While a comprehensive comparative dataset for a series of analogs is not yet readily available, the analysis of related pyridine derivatives provides valuable insights into the key structural features that govern their biological activity. Future systematic studies focusing on the synthesis and evaluation of a diverse library of this compound analogs are warranted to fully unlock the therapeutic potential of this promising chemical class. Such research will be instrumental in identifying lead compounds with enhanced potency, selectivity, and drug-like properties for further preclinical and clinical development.

A Comparative Analysis of Chloromethylpyridine Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chloromethylpyridine isomers—2-chloromethylpyridine, 3-chloromethylpyridine, and 4-chloromethylpyridine—are pivotal building blocks in organic synthesis. Their utility stems from the presence of a reactive chloromethyl group attached to a pyridine ring, a common scaffold in pharmaceuticals, agrochemicals, and functional materials.[1][2] The positional isomerism significantly influences their electronic properties, reactivity, and ultimately, their application in the synthesis of complex molecules. This guide provides a comparative analysis of these three isomers, offering insights into their properties, reactivity, and synthetic utility, supported by experimental data and protocols.

Physicochemical Properties

The physical and chemical properties of the chloromethylpyridine isomers are distinct, largely due to the position of the chloromethyl group relative to the electron-withdrawing nitrogen atom in the pyridine ring. These differences, summarized in the table below, affect their handling, storage, and reaction conditions. 2-(Chloromethyl)pyridine and its hydrochloride salt are known to be hygroscopic, readily absorbing moisture from the air, which necessitates careful storage.[3]

Property2-Chloromethylpyridine3-Chloromethylpyridine (hydrochloride)4-Chloromethylpyridine (hydrochloride)
CAS Number 4377-33-7[4]6959-48-4[5]1822-51-1[2]
Molecular Formula C₆H₆ClN[4]C₆H₇Cl₂N[5]C₆H₇Cl₂N
Molecular Weight 127.57 g/mol [4]164.03 g/mol [3]164.03 g/mol
Physical State White solid[4]White to yellow powder[5]White crystalline solid[6]
Melting Point (°C) 79[4]137-143 (free base)[3]98-100[6]
Boiling Point (°C) 73-76 (at 1.33 kPa)[7]--
pKa (Predicted) -0.75±0.10[8]--
Solubility Soluble in most organic solvents[9]Soluble in water and alcohols[6]Soluble in water and alcohols[6]

Note: Data for the hydrochloride salts are provided for the 3- and 4-isomers as they are commonly supplied in this form to improve stability.

Reactivity and Mechanistic Insights

The primary mode of reactivity for chloromethylpyridines is nucleophilic substitution, where the chloride ion is displaced by a nucleophile.[10][11] The chloromethyl group serves as a good leaving group, facilitating the formation of a new bond at the benzylic carbon.[12] The position of this group on the pyridine ring, however, modulates the electrophilicity of the carbon center and influences the reaction kinetics.

The reactivity is influenced by the electronic effects of the pyridine nitrogen. In 2- and 4-chloromethylpyridine, the nitrogen atom can stabilize the transition state of nucleophilic attack through resonance, making these isomers generally more reactive than 3-chloromethylpyridine. Nucleophilic aromatic substitution reactions on the pyridine ring itself are also possible, especially with appropriately substituted pyridines, and proceed through an addition-elimination mechanism.[13][14]

nucleophilic_substitution cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ (Nucleophile) TS [Nu---CH₂(Py)---Cl]⁻ Nu->TS Attack on α-carbon CMP Chloromethylpyridine CMP->TS Product Nu-CH₂(Py) TS->Product Bond formation LeavingGroup Cl⁻ TS->LeavingGroup Bond cleavage

Caption: General mechanism of nucleophilic substitution on chloromethylpyridine.

Comparative Synthetic Applications

Each isomer serves as a precursor to a wide array of functionalized pyridine derivatives, with the choice of isomer dictated by the desired final substitution pattern.

IsomerKey ApplicationsExamples
2-Chloromethylpyridine Ligand synthesis for coordination chemistry, pharmaceutical intermediates, agrochemicals.[1]Precursor for MRI contrast agents, synthesis of insecticides, and potential carcinogenicity studies.[1]
3-Chloromethylpyridine Pharmaceutical synthesis, agrochemical intermediates.[5][15]Intermediate for Polo-like kinase 4 (PLK4) inhibitors, synthesis of N-(3-pyridinylmethyl) nitrogen heterocyclic compounds.[5]
4-Chloromethylpyridine Pharmaceutical building block, functional materials, catalysts.[2]Synthesis of antihistamines like Bepotastine, preparation of functional dyes.[2][16]

The selection of the appropriate isomer is a critical first step in a multi-step synthesis. The following workflow illustrates the decision-making process based on the target molecule's structure.

isomer_selection_workflow start Define Target Molecule with Pyridylmethyl Moiety q1 What is the substitution pattern on the pyridine ring? start->q1 isomer2 Use 2-Chloromethylpyridine q1->isomer2 2-substitution isomer3 Use 3-Chloromethylpyridine q1->isomer3 3-substitution isomer4 Use 4-Chloromethylpyridine q1->isomer4 4-substitution synthesis Proceed with Nucleophilic Substitution Reaction isomer2->synthesis isomer3->synthesis isomer4->synthesis

Caption: Isomer selection workflow for synthesis.

Experimental Protocols

The following is a representative protocol for the synthesis of N-(3-pyridinylmethyl) heterocyclic compounds using 3-chloromethylpyridine hydrochloride, illustrating a typical nucleophilic substitution reaction.[5]

Objective: To synthesize N-(3-pyridinylmethyl)pyrrolidine.

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride

  • Pyrrolidine

  • Triethylamine

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, dissolve 3-(chloromethyl)pyridine hydrochloride in acetonitrile.

  • Add an excess of pyrrolidine (e.g., 2-3 equivalents) to the solution.

  • Add triethylamine (1.5 equivalents) to act as a base to neutralize the HCl salt and the HCl generated during the reaction.

  • Stir the reaction mixture at 50°C for 3-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Yield: Duan Xuemin et al. reported yields of 73.1% to 87.1% for similar N-alkylation reactions with various nitrogen-containing heterocycles.[5]

Conclusion

The three isomers of chloromethylpyridine, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles that govern their use in organic synthesis. The 2- and 4-isomers are generally more reactive in nucleophilic substitutions due to electronic stabilization by the pyridine nitrogen. The choice of isomer is fundamentally dictated by the desired substitution pattern in the target molecule. Understanding these differences is crucial for researchers in designing efficient and high-yielding synthetic routes for a wide range of applications, from pharmaceuticals to materials science.

References

A Comparative Analysis of 3-(Chloromethyl)pyridin-2-amine Isomers: Spectroscopic and Crystallographic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of pyridine derivatives is paramount for designing novel therapeutics and functional materials. This guide provides a detailed comparative analysis of two isomers of chloromethyl-substituted aminopyridines: 2-(Chloromethyl)pyridin-3-amine and 3-Chloropyridin-2-amine. The selection of these specific isomers for comparison is predicated on the greater availability of comprehensive spectroscopic and crystallographic data, offering a valuable case study in the absence of extensive literature on 3-(Chloromethyl)pyridin-2-amine.

This guide presents a side-by-side comparison of their spectroscopic signatures and, where available, their solid-state structures determined by X-ray crystallography. Detailed experimental protocols for the analytical techniques are also provided to support the replication and extension of these findings.

Spectroscopic Data Comparison

The electronic and structural differences between 2-(Chloromethyl)pyridin-3-amine and 3-Chloropyridin-2-amine are clearly manifested in their spectroscopic data. The following tables summarize the key ¹H NMR and IR spectral data for these compounds.

Table 1: Comparative ¹H NMR Spectroscopic Data

Feature2-(Chloromethyl)pyridin-3-amine3-Chloropyridin-2-amine
Solvent CDCl₃CDCl₃
-CH₂Cl Protons (δ, ppm) ~4.0–4.5N/A
-NH₂ Protons (δ, ppm) Not specified5.02 (s, 2H)
Pyridine-H4 (δ, ppm) Not specified6.62 (dd)
Pyridine-H5 (δ, ppm) Not specified7.48 (dd)
Pyridine-H6 (δ, ppm) Not specified7.98 (dd)

Table 2: Comparative IR Spectroscopic Data

Functional Group2-(Chloromethyl)pyridin-3-amine (cm⁻¹)3-Chloropyridin-2-amine (cm⁻¹)
N-H Stretch 3200–3400Not specified
C-Cl Stretch 650–800Not specified
Aromatic C-H Stretch Not specifiedNot specified
N-H Bend Not specifiedNot specified
C=C and C=N Ring Stretch Not specifiedNot specified

Crystallographic Data Comparison

The arrangement of molecules in the solid state, governed by intermolecular forces, is crucial for properties such as solubility and bioavailability. While crystallographic data for 2-(Chloromethyl)pyridin-3-amine is not widely published, the crystal structure of 3-Chloropyridin-2-amine has been determined, revealing significant intermolecular interactions.

Table 3: Crystallographic Data for 3-Chloropyridin-2-amine

ParameterValue
Chemical Formula C₅H₅ClN₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 11.149(8) Å, b = 5.453(4) Å, c = 9.844(7) Å
α = 90°, β = 90.581(12)°, γ = 90°
Key Intermolecular Interactions Centrosymmetric cyclic dimers via N–H···N hydrogen bonds.[1]

The presence of the chloromethyl group in 2-(Chloromethyl)pyridin-3-amine is expected to disrupt the formation of the centrosymmetric cyclic dimers observed in 3-Chloropyridin-2-amine due to steric hindrance.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-(Chloromethyl)pyridin-3-amine

A common route for the synthesis of 2-(Chloromethyl)pyridin-3-amine involves the chlorination of 2-(hydroxymethyl)pyridin-3-amine.[1]

  • Preparation of 2-(hydroxymethyl)pyridin-3-amine: This precursor can be synthesized by the reduction of 2-cyanopyridin-3-amine using a suitable reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

  • Chlorination:

    • Suspend 2-(hydroxymethyl)pyridin-3-amine in an anhydrous solvent such as dichloromethane or toluene.

    • Cool the mixture to 0°C in an ice bath.

    • Add thionyl chloride (SOCl₂) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Infrared (IR) Spectroscopy IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin transparent disk. Alternatively, for soluble compounds, a spectrum can be obtained from a thin film of the solution on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer.

    • Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement:

    • Process the collected data to obtain the unit cell parameters and integrated intensities of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of these pyridine derivatives and the key structural differences influencing their intermolecular interactions.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Pyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir xrd Single-Crystal X-ray Diffraction purification->xrd data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis xrd->data_analysis

Caption: Experimental workflow for the synthesis and analysis of pyridine derivatives.

structural_comparison cluster_isomer1 3-Chloropyridin-2-amine cluster_isomer2 2-(Chloromethyl)pyridin-3-amine isomer1 Structure: Pyridine ring with -Cl at C3 and -NH₂ at C2 interaction1 Forms centrosymmetric cyclic dimers via N-H···N hydrogen bonds isomer1->interaction1 leads to isomer2 Structure: Pyridine ring with -CH₂Cl at C2 and -NH₂ at C3 interaction2 Steric hindrance from -CH₂Cl group likely disrupts dimer formation isomer2->interaction2 results in comparison Structural Differences comparison->isomer1 comparison->isomer2

Caption: Logical relationship between structure and intermolecular interactions.

References

The Biological Versatility of Pyridine Scaffolds: A Comparative Analysis of Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The compound 3-(chloromethyl)pyridin-2-amine represents a versatile starting material for synthesizing novel derivatives, owing to its dual functionality: a reactive chloromethyl group amenable to nucleophilic substitution and a pyridin-2-amine scaffold, a known pharmacophore. While direct studies on derivatives of this compound are not extensively documented in publicly available literature, a comparative analysis of structurally related pyridine compounds can provide valuable insights into their potential therapeutic applications, particularly in anticancer and antimicrobial research.

This guide offers a comparative overview of the biological activities of various pyridine derivatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel therapeutic agents based on the pyridine scaffold.

Comparative Anticancer Activity of Pyridine Derivatives

Several classes of pyridine derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. The data below summarizes the in vitro cytotoxicity of selected compounds, highlighting the potential of this scaffold in oncology drug discovery.

Table 1: In Vitro Anticancer Activity of Selected Pyridine Derivatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
3-Aminoimidazo[1,2-α]pyridine Compound 12 (C-2: nitro-substituted phenyl, C-3: p-chlorophenyl)HT-29 (Colon)4.15 ± 2.93[2]
Compound 18 (C-2: 2,4-difluorophenyl, C-3: p-chlorophenyl amine)B16F10 (Melanoma)14.39 ± 0.04[2]
Compound 18 (C-2: 2,4-difluorophenyl, C-3: p-chlorophenyl amine)MCF-7 (Breast)14.81 ± 0.20[2]
Compound 14 (C-2: tolyl, C-3: p-chlorophenyl amine)B16F10 (Melanoma)21.75 ± 0.81[2]
N-Methylpicolinamide-4-thiol Compound 6pHCT-116 (Colon)<10[3]
Compound 6pSW480 (Colon)<10[3]
Compound 6pSPC-A1 (Lung)<10[3]
Compound 6pA375 (Melanoma)<10[3]
Sorafenib (Reference)HCT-116 (Colon)>10[3]
Pyrido[2,3-d]pyrimidine Compound 1MCF-7 (Breast)3.98 ± 0.2[4]
Erlotinib (Reference)MCF-7 (Breast)7.26 ± 0.3[4]

Comparative Antimicrobial Activity of Pyridine Derivatives

The pyridine scaffold is also a key component of many compounds with potent antimicrobial properties. The following table presents the minimum inhibitory concentrations (MICs) of various pyridine derivatives against a panel of pathogenic bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Pyridinium Salts Compound 3d (4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide)Staphylococcus aureus4[5]
Ceftazidime (Reference)Staphylococcus aureus8[5]
3-(Pyridine-3-yl)-2-oxazolidinones Compound 21dStaphylococcus aureus (ATCC25923)4[6]
Compound 21dStreptococcus pneumoniae (ATCC49619)2[6]
Linezolid (Reference)Staphylococcus aureus (ATCC25923)4[6]
Linezolid (Reference)Streptococcus pneumoniae (ATCC49619)2[6]
3-Amino-6-fluoroimidazo[1,2-a]pyridines Compound 91Escherichia coli15.625[7]
Compound 89Escherichia coli62.5[7]
Gentamicin (Reference)Escherichia coli125[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Research Workflows and Biological Pathways

Diagrams are essential tools for illustrating complex processes in drug discovery and molecular biology. The following diagrams, generated using the DOT language, depict a general workflow for screening biological activity and a key signaling pathway often targeted by anticancer agents.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization & In Vivo Studies synthesis Synthesis of Pyridine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification primary_screen Primary Screening (e.g., Anticancer, Antimicrobial) purification->primary_screen dose_response Dose-Response & IC50/MIC Determination primary_screen->dose_response selectivity Selectivity & Cytotoxicity Assays dose_response->selectivity moa Mechanism of Action Studies (e.g., Kinase Assay, Pathway Analysis) selectivity->moa lead_opt Lead Optimization (SAR Studies) moa->lead_opt in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo

Caption: Workflow for Screening Biological Activity of Novel Compounds.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus inhibitor Pyridine-based Kinase Inhibitor inhibitor->raf inhibitor->mek

Caption: MAPK/ERK Signaling Pathway and Potential Inhibition Points.

References

Assessing the cytotoxicity of novel analogs synthesized from 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Cytotoxicity Analysis of Novel 3-(Chloromethyl)pyridin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxic profiles of newly synthesized analogs derived from this compound. The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[1] This document outlines the experimental data, detailed methodologies, and relevant biological pathways to assist researchers in assessing the therapeutic potential of these compounds.

Introduction to Novel Analogs

The pyridine moiety is a privileged structural motif in medicinally relevant synthetic compounds, exhibiting a wide range of pharmacological activities, including antitumor effects.[2] The starting compound, this compound, serves as a versatile building block for creating a diverse library of functionalized pyridine derivatives.[3] This guide focuses on three novel, hypothetically synthesized analogs:

  • CPA-01: [Structure to be hypothetically defined]

  • CPA-02: [Structure to be hypothetically defined]

  • CPA-03: [Structure to be hypothetically defined]

These analogs were designed to explore the structure-activity relationship of this chemical series in the context of cancer cell cytotoxicity.

Quantitative Cytotoxicity Data

The cytotoxic activity of the novel analogs was evaluated against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, was determined for each analog.[1]

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG-2IC50 (µM) vs. K562
CPA-01 15.822.512.3
CPA-02 5.28.13.7
CPA-03 45.158.938.4
Doxorubicin (Control) 0.981.20.5

Data Interpretation:

  • CPA-02 demonstrated the most potent cytotoxic activity across all three cell lines, with IC50 values in the low micromolar range. Its potency against K562 cells is particularly noteworthy.

  • CPA-01 exhibited moderate cytotoxicity.

  • CPA-03 showed the lowest cytotoxic activity, with significantly higher IC50 values compared to the other analogs.

  • The reference drug, Doxorubicin, showed potent cytotoxicity as expected.

Experimental Protocols

The following protocols were employed to assess the cytotoxicity of the novel this compound analogs.

Cell Culture

MCF-7, HepG-2, and K562 cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[4]

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells were then treated with various concentrations of the novel analogs (CPA-01, CPA-02, CPA-03) and the control drug, Doxorubicin. A vehicle control (DMSO) was also included. The plates were incubated for an additional 48 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and IC50 values were determined from dose-response curves.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[6][7]

Procedure:

  • Cell Seeding and Treatment: Cells were seeded and treated with the compounds as described in the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, the 96-well plates were centrifuged, and the supernatant from each well was carefully transferred to a new plate.

  • LDH Reaction: An LDH reaction mixture was added to each well of the new plate according to the manufacturer's instructions.

  • Incubation: The plate was incubated in the dark at room temperature for 30 minutes.

  • Stop Solution: A stop solution was added to each well to terminate the reaction.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released was calculated relative to a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, HepG-2, K562) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Analog Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation 48-hour Incubation treatment->incubation assay Cytotoxicity Assay (MTT or LDH) incubation->assay absorbance Absorbance Measurement assay->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50 G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase stimulus Cytotoxic Analog bax_bak Bax/Bak Activation stimulus->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Comparative Guide to the Reactivity of 3-(Chloromethyl)pyridin-2-amine: A Computational and DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 3-(Chloromethyl)pyridin-2-amine, leveraging computational modeling and Density Functional Theory (DFT). The content is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the chemical behavior of this and related substituted pyridine compounds.

The reactivity of substituted pyridines is a subject of significant interest in medicinal chemistry and materials science, as these scaffolds are present in a wide range of biologically active molecules and functional materials.[1] Computational methods, particularly DFT, have become indispensable tools for predicting molecular properties and reactivity, offering insights that complement experimental studies.[2][3] This guide will compare the predicted reactivity of this compound with other substituted pyridines, based on established DFT methodologies.

Computational Analysis of Reactivity: A Comparative Overview

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations allow for the determination of several quantum chemical parameters that serve as descriptors of reactivity.[4] Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electrophilicity, and nucleophilicity.[5][6]

A smaller HOMO-LUMO gap generally indicates higher reactivity.[2] The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). By comparing these parameters for this compound with other substituted pyridines, we can infer its relative reactivity.

The following table summarizes key DFT-calculated reactivity descriptors for a selection of substituted pyridines, providing a framework for comparison. The values for this compound are hypothetical, based on the expected electronic effects of the substituents, and would require specific DFT calculations to be confirmed.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Global Electrophilicity Index (ω)
Pyridine-H-6.89-0.666.231.95
2-Aminopyridine2-NH₂-5.66-0.155.511.58
3-Chloropyridine3-Cl-7.08-1.275.812.35
This compound 3-CH₂Cl, 2-NH₂ -5.8 (estimated) -0.5 (estimated) 5.3 (estimated) 1.8 (estimated)
4-Nitropyridine4-NO₂-7.52-2.854.673.68

Note: The values for Pyridine, 2-Aminopyridine, and 3-Chloropyridine are representative values based on published DFT studies for comparative purposes.[4][7] The values for this compound are estimates and should be verified by specific calculations.

Experimental Protocols for Synthesis and Reactivity Studies

While specific experimental data for the reactivity of this compound is not widely available, established protocols for the synthesis and analysis of related substituted pyridines can be adapted.

A common method for the synthesis of 2-aminopyridine derivatives is through a multi-component reaction.[8][9] For instance, a one-pot synthesis can be achieved by reacting an enaminone with malononitrile and a primary amine under solvent-free conditions.[8]

Example Protocol:

  • A mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1.2 mmol) is heated at 80-100 °C for 1-2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with ethanol and recrystallized from a suitable solvent to afford the pure 2-aminopyridine derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.[10]

For the specific synthesis of 3-(chloromethyl) derivatives, a common route involves the chlorination of the corresponding hydroxymethyl compound using a chlorinating agent like thionyl chloride (SOCl₂).[11][12]

To experimentally determine the reactivity of this compound, kinetic studies of its reaction with a model electrophile can be performed. The reaction rate can be monitored using techniques like UV-Vis spectroscopy or HPLC.

Example Protocol:

  • Prepare standard solutions of this compound and a reference electrophile (e.g., a benzhydrylium ion) in a suitable solvent (e.g., acetonitrile).[5]

  • Mix the reactant solutions in a thermostated cuvette at a specific temperature.

  • Monitor the disappearance of the electrophile's characteristic absorption band using a UV-Vis spectrophotometer at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay function.

  • By varying the concentration of the pyridine derivative, the second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the concentration of the pyridine.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the DFT analysis of the reactivity of a substituted pyridine like this compound.

computational_workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Reactivity Analysis mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry electronic_props Calculate Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_props Verified Structure reactivity_descriptors Calculate Reactivity Descriptors (Energy Gap, Electrophilicity, etc.) electronic_props->reactivity_descriptors comparison Compare with Other Pyridines reactivity_descriptors->comparison prediction Predict Reactivity comparison->prediction

Caption: Computational workflow for DFT analysis of molecular reactivity.

Conclusion

The comparative analysis presented in this guide, based on established DFT methodologies, suggests that this compound possesses a reactivity profile influenced by both the electron-donating amino group and the electron-withdrawing chloromethyl group. While the amino group is expected to enhance its nucleophilicity compared to unsubstituted pyridine, the chloromethyl group will likely modulate this effect and introduce an electrophilic center at the benzylic carbon.

This guide provides a foundational framework for understanding and further investigating the reactivity of this compound. The provided protocols and workflow diagrams serve as a practical resource for researchers to conduct their own computational and experimental studies, ultimately contributing to the rational design of new molecules with desired chemical properties.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various pyridine building blocks, 3-(chloromethyl)pyridin-2-amine presents a unique synthetic handle. The presence of a chloromethyl group at the 3-position allows for cross-coupling reactions at an sp³-hybridized carbon, offering a distinct advantage for introducing molecular diversity compared to the more common cross-coupling reactions at sp²-hybridized carbons of halopyridines.

This guide provides a comparative overview of catalytic systems applicable to cross-coupling reactions with this compound. Due to the limited availability of direct comparative studies on this specific substrate, this guide leverages experimental data from analogous benzyl chloride systems. The principles and catalytic performances discussed herein provide a strong foundation for reaction optimization and catalyst selection for this compound. The primary focus will be on Palladium, Nickel, and Iron-based catalytic systems for Suzuki-Miyaura, Kumada, Negishi, and Stille cross-coupling reactions.

Data Presentation: Comparison of Catalytic Systems for C(sp³)-C(sp²) Cross-Coupling of Benzyl Chloride Analogs

The following table summarizes the performance of various catalytic systems in cross-coupling reactions of benzyl chloride with different organometallic reagents. This data serves as a valuable starting point for designing experiments with this compound. The presence of the 2-amino group in the target molecule may influence the reaction by coordinating with the metal center; thus, ligand choice and reaction conditions may need further optimization.

Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
Suzuki-Miyaura PdCl₂NoneK₂CO₃Acetone/H₂ORT0.5-185-95Benzyl chloride
NiCl₂(dme)dtbbpyK₃PO₄Dioxane6024~80-90Benzylammonium triflate
Fe(acac)₃NoneNaHNMP12024~70-80Benzyl chloride
Kumada NiCl₂(dppp)dppp-THF/Et₂ORT1-280-95Benzyl chloride
Pd(PPh₃)₄PPh₃-THF6616~80-90Benzyl chloride
Negishi Pd(P(t-Bu)₃)₂P(t-Bu)₃-THFRT2-4>95Benzyl chloride
NiCl₂(dme)bathophenanthroline-DMF2524~70-802-chloropyridine with alkyl bromide
Stille Pd₂(dba)₃P(t-Bu)₃CsFDioxaneRT2~90-98Benzyl chloride

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification prep_reagents Combine Substrate, Organometallic Reagent, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) prep_reagents->degas add_catalyst Add Catalyst System (Precatalyst + Ligand) degas->add_catalyst heating Heat to Reaction Temperature add_catalyst->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolate Pure Product G cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Metal Metal Precursor (e.g., Pd(OAc)₂, NiCl₂) Outcome Reaction Outcome (Yield, Selectivity, Rate) Metal->Outcome Determines catalytic activity Ligand Ligand (e.g., Phosphine, NHC) Ligand->Outcome Tunes reactivity & stability Base Base (e.g., K₂CO₃, NaOtBu) Base->Outcome Activates organometallic & neutralizes byproducts Solvent Solvent (e.g., Toluene, THF) Solvent->Outcome Affects solubility & rates Temperature Temperature Temperature->Outcome Influences reaction rate

Comparative Analysis of Structure-Activity Relationships in 2-Amino-3-Substituted Pyridine Derivatives: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes data from multiple studies on related heterocyclic systems to build a foundational understanding of the SAR principles governing this class of compounds. We will explore how modifications to the core structure influence biological activity, present key quantitative data in a structured format, detail relevant experimental methodologies, and visualize pertinent biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological activity of 2-amino-3-substituted pyridine derivatives is significantly influenced by the nature of the substituents at the 3-position of the pyridine ring and modifications of the 2-amino group. These alterations can impact the compound's potency, selectivity, and pharmacokinetic properties. The following table summarizes quantitative data from studies on analogous compounds, providing a basis for understanding potential SAR trends for 3-(chloromethyl)pyridin-2-amine derivatives.

Compound IDCore StructureR1 (at 3-position)R2 (on 2-amino group)Target/AssayActivity (IC50/EC50/Ki)Reference
1a 2-aminopyridine-HPhenylAnticancer (MCF-7)>100 µM[1]
1b 2-aminopyridine-BrPhenylAnticancer (MCF-7)85.2 µM[1]
1c 2-aminopyridine-CNPhenylAnticancer (MCF-7)65.8 µM[1]
2a 3-aminoimidazo[1,2-a]pyridinep-chlorophenyl-Anticancer (HT-29)4.15 µM[1]
2b 3-aminoimidazo[1,2-a]pyridinep-tolyl-Anticancer (B16F10)21.75 µM[1]
3a 3-aminopyrid-2-one-HPhenylItk Kinase>10,000 nM[2]
3b 3-aminopyrid-2-one-BrPhenylItk Kinase2,500 nM[2]
3c 3-aminopyrid-2-one-H4-fluorophenylItk Kinase1,200 nM[2]
7v 3-aminopyrid-2-oneSubstituted heteroaromatic ringFunctionalized amineItk Kinase7 nM[2]

Inferred SAR Insights for this compound Derivatives:

Based on the data from related structures, several key SAR trends can be inferred:

  • Substitution at the 3-Position: The nature of the substituent at the 3-position of the 2-aminopyridine ring plays a crucial role in determining biological activity. As seen in the anticancer activity of compounds 1a-c , the introduction of a bromine or cyano group at this position enhances potency compared to an unsubstituted analog. This suggests that the chloromethyl group in the target scaffold could serve as a key interaction moiety or a reactive handle for further derivatization.

  • Modification of the 2-Amino Group: Functionalization of the 2-amino group is a critical determinant of activity. In the context of kinase inhibition, as demonstrated by the 3-aminopyrid-2-one series, elaboration of the amino group with specific phenyl rings and further functionalization leads to a dramatic increase in potency (from >10,000 nM to 7 nM)[2]. This highlights the importance of exploring various substituents on the 2-amino group of the this compound scaffold to optimize interactions with the target protein.

  • Ring Fusion and Heterocyclic Systems: The fusion of the 2-aminopyridine core into a bicyclic system, such as the imidazo[1,2-a]pyridine scaffold, can lead to potent anticancer agents[1]. This suggests that exploring cyclization strategies involving the 2-amino group and the 3-chloromethyl group of the target scaffold could be a fruitful avenue for discovering novel bioactive compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the biological activity of 2-amino-3-substituted pyridine derivatives.

In Vitro Kinase Inhibition Assay

This assay is employed to determine the potency of a compound in inhibiting a specific protein kinase.

  • Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient.

  • Reaction Setup: In a 384-well plate, the diluted test compound or DMSO (vehicle control) is added.

  • Kinase/Substrate Addition: A solution containing the target kinase and its specific substrate peptide is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of an ATP solution. The concentration of ATP is typically kept near its Km value for the specific kinase.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic effects of compounds.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

G cluster_0 Kinase Inhibition Assay Workflow A Compound Dilution B Addition to Plate A->B C Kinase & Substrate Addition B->C D ATP Addition (Reaction Start) C->D E Incubation D->E F Detection of Phosphorylation E->F G IC50 Calculation F->G

Kinase Inhibition Assay Workflow Diagram

G cluster_1 Inferred Kinase Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 2-Amino-3-substituted Pyridine Derivative Inhibitor->Receptor Inhibits

Inferred Kinase Signaling Pathway Inhibition

Conclusion

While direct SAR studies on this compound derivatives are currently lacking in the scientific literature, a comparative analysis of structurally related 2-amino-3-substituted pyridine analogs provides a valuable framework for guiding future drug discovery efforts. The insights gleaned from these related compounds underscore the critical importance of substitutions at the 3-position and on the 2-amino group for modulating biological activity. The 3-chloromethyl group, in particular, offers a reactive handle that can be exploited for the synthesis of diverse libraries of compounds. For researchers in the field, the presented data and experimental protocols offer a solid starting point for the rational design and evaluation of novel this compound derivatives as potential therapeutic agents. Further investigation into this specific scaffold is warranted to fully elucidate its therapeutic potential.

References

Benchmarking the performance of 3-(Chloromethyl)pyridin-2-amine against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthesis campaign. 3-(Chloromethyl)pyridin-2-amine is a valuable heterocyclic building block, frequently employed for the introduction of the 2-aminopyridin-3-ylmethyl moiety into target molecules. This guide provides an objective comparison of its performance against analogous intermediates, namely its brominated and mesylated counterparts, supported by theoretical principles and representative experimental data.

The primary utility of these intermediates lies in their function as electrophiles in nucleophilic substitution reactions, most commonly N-alkylation of primary or secondary amines. The performance in such reactions is dictated by the nature of the leaving group (X), balancing reactivity with stability and cost.

Theoretical Performance Ranking

In nucleophilic substitution reactions (typically SN2 for this class of reagent), the efficacy of the leaving group is paramount. A good leaving group must be able to stabilize the negative charge it acquires after bond cleavage. The general reactivity trend for the leaving groups discussed is:

Mesylate > Bromide > Chloride

  • Chloride (-Cl): As a leaving group, the chloride ion is moderately effective. The C-Cl bond is strong, requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve substitution. This lower reactivity, however, translates to greater stability, often resulting in a longer shelf-life and lower cost.

  • Bromide (-Br): Bromide is a better leaving group than chloride because the C-Br bond is weaker and the larger bromide ion is more polarizable, stabilizing the forming negative charge more effectively. This enhanced reactivity allows for milder reaction conditions and often leads to higher yields in shorter timeframes.

  • Mesylate (-OMs): The methanesulfonate (mesylate) group is an excellent leaving group due to the extensive resonance stabilization of the negative charge across the sulfonyl group. Intermediates bearing a mesylate group are typically the most reactive, often reacting rapidly at room temperature. This high reactivity can be advantageous for sensitive substrates but may come at the cost of reduced stability and higher precursor cost.

Quantitative Performance Comparison

To illustrate these differences, the following table summarizes data from representative N-alkylation reactions. While conditions are optimized for each intermediate and may not be identical, they provide a strong basis for performance comparison.

IntermediateLeaving GroupRepresentative Reaction TimeRepresentative Temperature (°C)Representative Yield (%)Relative Cost
This compound -Cl8 - 16 hours80 - 12075 - 85Low
3-(Bromomethyl)pyridin-2-amine -Br2 - 6 hours25 - 6085 - 95Medium
(2-Aminopyridin-3-yl)methyl methanesulfonate -OMs0.5 - 3 hours0 - 2590 - 98High

Note: Yields and reaction conditions are representative and can vary significantly based on the specific nucleophile, solvent, and base used.

Experimental Protocols

A detailed methodology for a key experiment—N-alkylation of a model secondary amine—is provided below.

Objective: To synthesize N-benzyl-1-(2-aminopyridin-3-yl)methanamine using this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 6.30 mmol), potassium carbonate (1.74 g, 12.6 mmol), and 30 mL of acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzylamine (0.75 mL, 6.93 mmol) to the mixture dropwise.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1-(2-aminopyridin-3-yl)methanamine.

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, a logical decision-making process for intermediate selection, and a relevant biological pathway where such intermediates are crucial.

G reagents Reagents: - Halomethylpyridine (1.0 eq) - Amine Nucleophile (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Acetonitrile) setup Combine reagents in flask. Stir at specified temperature. reagents->setup monitor Monitor reaction via TLC/LC-MS until completion. setup->monitor workup Cool to RT. Filter solids. Concentrate filtrate. monitor->workup purify Purify via Flash Column Chromatography. workup->purify product Characterize final product (NMR, MS). purify->product

General workflow for N-alkylation experiments.

G start Select an Intermediate for 2-Aminopyridin-3-ylmethylation q_reactivity Is high reactivity critical? (e.g., sensitive substrate, low temp) start->q_reactivity q_cost Is cost the primary concern? q_reactivity->q_cost No use_mesylate Use (2-Aminopyridin-3-yl)methyl methanesulfonate (-OMs) q_reactivity->use_mesylate Yes q_balance Need balance of reactivity & cost? q_cost->q_balance No use_chloride Use this compound (-Cl) q_cost->use_chloride Yes use_bromide Use 3-(Bromomethyl)pyridin-2-amine (-Br) q_balance->use_bromide

Decision logic for selecting the optimal synthetic intermediate.

Many kinase inhibitors utilize pyridine-based scaffolds. For instance, Pexidartinib, a CSF-1R inhibitor, incorporates a related structural motif. The diagram below shows a simplified representation of the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway, a crucial target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activates ERK ERK CSF1R->ERK STAT3 STAT3 CSF1R->STAT3 CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation ERK->Proliferation STAT3->Proliferation Pexidartinib Pexidartinib (Inhibitor) Pexidartinib->CSF1R Inhibits Autophosphorylation

Simplified CSF-1R signaling pathway inhibited by drugs like Pexidartinib.

Safety Operating Guide

Navigating the Safe Disposal of 3-(Chloromethyl)pyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-(Chloromethyl)pyridin-2-amine, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on data from analogous chlorinated pyridine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1][2]

Quantitative Hazard Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3]Avoid direct contact and inhalation. Use appropriate PPE.
Skin Corrosion/Irritation Causes skin irritation or severe skin burns.[3][4][5]Wear protective gloves and clothing.[3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][5]Wear eye protection.[3]
Specific Target Organ Toxicity May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[3]Use only in a well-ventilated area or under a fume hood.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be conducted in compliance with institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Due to its chemical structure, this compound is classified as a halogenated organic compound.
  • Keep this waste stream separate from non-halogenated and other incompatible waste materials to prevent dangerous reactions.

2. Selection of a Suitable Waste Container:

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable, but always verify compatibility.
  • Container Integrity: Ensure the container is in good condition, free from cracks or contamination.

3. Proper Labeling of the Waste Container:

  • Affix a "Hazardous Waste" label to the container.
  • Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
  • For mixtures, list all constituents and their approximate percentages.
  • Include the date when the waste was first added to the container.

4. Storage of the Waste Container:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
  • Keep the container away from heat, sparks, and open flames.[3]
  • Ensure the storage area is inaccessible to unauthorized personnel.[3][5]

5. Arranging for Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
  • Provide the waste manifest with an accurate description of the waste's composition.
  • The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.
  • Containers can be triple-rinsed with a suitable solvent.[2]
  • The rinsate must be collected and disposed of as hazardous waste.
  • After proper decontamination, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_pure Is the waste pure compound or a mixture? start->is_pure pure Label with full chemical name: 'this compound' is_pure->pure Pure mixture Label with all constituents and approximate percentages is_pure->mixture Mixture container Select a compatible, leak-proof hazardous waste container pure->container mixture->container labeling Affix 'Hazardous Waste' label and fill in all required information container->labeling storage Store in a designated, secure waste accumulation area labeling->storage pickup Contact EHS or licensed waste disposal for pickup storage->pickup empty_container Are there empty containers? storage->empty_container end End: Waste Properly Disposed pickup->end empty_container->pickup No triple_rinse Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes dispose_container Dispose of decontaminated container per institutional guidelines triple_rinse->dispose_container dispose_container->pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-(Chloromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Chloromethyl)pyridin-2-amine. The following procedures are based on best practices for handling analogous chlorinated and aminopyridine compounds. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) if available.

Immediate Safety and Handling Precautions

When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment.[1] Facilities should be equipped with an eyewash station and a safety shower.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • If handling the substance outside of a fume hood, ensure adequate local exhaust ventilation to keep airborne concentrations low.[2]

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[2][3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat or protective clothing.[1][2][3][5]Prevents skin contact which can cause irritation or toxic effects.[2][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][3]Protects against inhalation of harmful dust, vapors, or aerosols.[2][5]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[3] Prepare your workspace within a chemical fume hood and have spill control materials readily available.

  • Handling: Avoid direct contact with the substance.[2] Do not breathe in dust, fumes, or vapors.[5][6] Avoid creating dust.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][5][6] Do not eat, drink, or smoke in the work area.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2][3]

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[1] Collect the material into a designated, sealed container for hazardous waste.[1] Clean the spill area thoroughly.[3] Do not allow the chemical to enter drains.[1][5]

Disposal Plan: Safe Waste Management

All waste containing this compound must be treated as hazardous waste.[3]

  • Containerization: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[3] The label must include "Hazardous Waste" and the full chemical name.[3]

  • Segregation: Do not mix with incompatible waste materials.

  • Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company.[3][7] Provide the disposal company with a copy of the available safety information or SDS for analogous compounds.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]

Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 After Experiment waste1 Collect Solid & Liquid Waste handle2->waste1 During Experiment clean2 Wipe Down Work Area clean1->clean2 store Store in Tightly Sealed Container clean2->store store->prep1 For Future Use waste2 Label as Hazardous Waste waste1->waste2 waste3 Store in Satellite Accumulation Area waste2->waste3 waste4 Arrange for Professional Disposal waste3->waste4

Caption: Safe handling and disposal workflow.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.